2-Chloro-6-methoxyisonicotinamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-6-methoxypyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULGGCDKJQDSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384112 | |
| Record name | 2-chloro-6-methoxyisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-66-4 | |
| Record name | 2-chloro-6-methoxyisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: 2-Chloro-6-methoxyisonicotinamide – Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery
Introduction to the Core Scaffold
In modern medicinal chemistry and agrochemical development, highly functionalized pyridine derivatives serve as indispensable building blocks. 2-Chloro-6-methoxyisonicotinamide (CAS: 175277-66-4) [[1]]() is a prime example of a rationally designed intermediate. Featuring a pyridine core adorned with orthogonal functional groups—a reactive C2-chloride, an electron-donating C6-methoxy group, and a C4-carboxamide—this compound provides a versatile platform for divergent synthesis.
The strategic placement of these substituents allows for precise electronic tuning of the pyridine ring, enabling regioselective cross-coupling reactions and complex peptidomimetic conjugations required in advanced drug discovery programs.
Physicochemical Profiling & Structural Analysis
Understanding the quantitative and structural parameters of 2-Chloro-6-methoxyisonicotinamide is critical for predicting its behavior in synthetic workflows and biological systems. The electron-withdrawing nature of the chlorine atom at the C2 position activates the ring for nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling, while the C6-methoxy group provides steric shielding and electron density that stabilizes the ring system.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Chloro-6-methoxyisonicotinamide |
| CAS Registry Number | 175277-66-4 |
| Molecular Formula | C7H7ClN2O2 |
| Molecular Weight | 186.60 g/mol |
| Core Scaffold | Pyridine-4-carboxamide |
| Hydrogen Bond Donors | 1 (Amide -NH2) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Methoxy O, Amide C=O) |
| Synthetic Precursor | 2-Chloro-6-methoxyisonicotinic acid (CAS: 15855-06-8) |
Synthetic Methodology & Mechanistic Pathways
The synthesis of 2-Chloro-6-methoxyisonicotinamide requires careful control of reaction conditions to prevent unwanted hydrolysis or side reactions. The most robust route utilizes 2-chloro-6-methoxyisonicotinic acid 2 as the starting material.
Synthetic workflow for 2-Chloro-6-methoxyisonicotinamide.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate conversion is analytically confirmed before proceeding to the next phase.
Phase 1: Activation of the Carboxylic Acid
-
Setup: Charge a dry, argon-purged round-bottom flask with 2-chloro-6-methoxyisonicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which significantly accelerates the conversion of the carboxylic acid to the acyl chloride, allowing the reaction to proceed at milder temperatures.
-
Reagent Addition: Dropwise add thionyl chloride (SOCl2, 1.5 eq) at 0 °C.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
In-Process Control (IPC): Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester derivative confirms the complete consumption of the starting acid and successful formation of the acyl chloride.
-
Concentration: Concentrate the mixture under reduced pressure to remove unreacted SOCl2 and DCM, yielding the crude acyl chloride as a highly reactive oil.
Phase 2: Nucleophilic Acyl Substitution (Amidation)
-
Preparation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C using an ice bath. Causality: Strict temperature control is required because the amidation reaction is highly exothermic. Elevated temperatures increase the risk of the acyl chloride reacting with ambient moisture (hydrolysis) back to the starting acid.
-
Amidation: Slowly add aqueous ammonia (NH4OH, 28%, 5.0 eq) dropwise over 30 minutes.
-
Maturation: Allow the reaction to stir for 1 hour at 0 °C, then slowly warm to room temperature.
-
IPC: Perform Thin-Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). A new, highly polar spot (the amide) should replace the intermediate.
Phase 3: Workup and Self-Validation
-
Extraction: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated NaHCO3 and brine.
-
Drying & Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford 2-Chloro-6-methoxyisonicotinamide as an off-white solid.
-
Validation: Confirm the structure via 1H NMR (look for the characteristic broad singlet of the -NH2 protons around 7.5-8.0 ppm) and LC-MS ([M+H]+ at m/z 187).
Pharmacological & Agrochemical Applications
The true value of 2-Chloro-6-methoxyisonicotinamide lies in its application as a foundational node in complex molecular synthesis.
Hepatitis C Virus (HCV) NS5A Inhibitors
In antiviral drug development, the compound is heavily utilized in the synthesis of inhibitors targeting the HCV NS5A protein—a zinc-binding phosphoprotein essential for viral RNA replication and virion assembly. According to patent literature 3, 2-Chloro-6-methoxyisonicotinamide serves as a critical precursor. The C2-chloride undergoes transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to attach complex biaryl or peptidomimetic systems, ultimately yielding potent, direct-acting antivirals (DAAs) that disrupt the viral replicase complex.
Agrochemical Fungicides
Beyond human therapeutics, the scaffold is leveraged in agricultural chemistry. The carboxamide group can be sulfonylated to produce N-phenylsulfonylisonicotinamide derivatives. These compounds have been documented as highly effective broad-spectrum fungicides 4, protecting crop yields by inhibiting specific fungal enzymatic pathways.
Integration of the title compound into HCV NS5A inhibitor development.
References
- Google Patents (WO2011082077A1) - Hepatitis C virus inhibitors.
-
Molaid - N-phenylsulfonylisonicotinamide derivatives and their use as fungicides. Available at: [Link]
Sources
2-Chloro-6-methoxyisonicotinamide (CAS 175277-66-4): Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal and agrochemical chemistry, highly functionalized pyridine derivatives serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). 2-Chloro-6-methoxyisonicotinamide is a critical intermediate characterized by its unique electronic and steric profile. By strategically positioning a chloro- substituent and a methoxy- group on an isonicotinamide core, this compound offers dual utility: it acts as a highly effective pharmacophore in Hepatitis C Virus (HCV) NS5A inhibitors[1] and serves as a vital precursor in the synthesis of potent N-phenylsulfonylisonicotinamide fungicides[2]. This whitepaper dissects the compound's physicochemical properties, details a self-validating synthetic workflow, and explores the causality behind its biological applications.
Physicochemical Profiling & Structural Causality
The utility of 2-chloro-6-methoxyisonicotinamide lies in the precise electronic push-pull dynamics of its substituents. Understanding these properties is essential for predicting its behavior in both synthetic reactions and biological microenvironments.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 2-Chloro-6-methoxyisonicotinamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 175277-66-4 | Unique identifier for chemical databases[3]. |
| Molecular Formula | C₇H₇ClN₂O₂ | Defines the stoichiometric mass balance[4]. |
| Molecular Weight | 186.60 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger APIs[3]. |
| Purity Standard | ≥ 95.0% | Minimum threshold required to prevent side-product amplification in multi-step syntheses[3]. |
| Core Scaffold | Pyridine | Provides structural rigidity and predictable vectorization for attached functional groups. |
Structural Dynamics
-
The 2-Chloro Substituent: Acts as an electron-withdrawing group (EWG) via induction, which lowers the pKa of the pyridine nitrogen, rendering it less basic and less prone to unwanted oxidation. Synthetically, it serves as an excellent leaving group for late-stage nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling.
-
The 6-Methoxy Substituent: Acts as an electron-donating group (EDG) via resonance. In biological targets, the oxygen atom functions as a critical hydrogen bond acceptor, locking the molecule into specific bioactive conformations.
-
The 4-Carboxamide Group: The primary site for derivatization (e.g., coupling with sulfonyl chlorides or amines) and a dominant pharmacophore for establishing hydrogen-bonding networks within protein binding pockets.
Synthetic Methodologies: The Sulfonamidation Workflow
A primary application of 2-chloro-6-methoxyisonicotinamide (and its acid chloride precursor) is the synthesis of N-phenylsulfonylisonicotinamide derivatives. The following protocol details the synthesis of N-(4-fluorophenylsulfonyl)-2-chloro-6-methoxyisonicotinamide, a known fungicidal agent[2].
Figure 1: Synthetic workflow and validation for sulfonamidation of the isonicotinamide scaffold.
Self-Validating Protocol: Synthesis of N-(4-fluorophenylsulfonyl)-2-chloro-6-methoxyisonicotinamide
This protocol is designed as a closed, self-validating system to ensure maximum yield and purity.
-
Step 1: Nucleophile Activation. Dissolve 4-fluorobenzenesulfonamide (1.0 eq) in anhydrous pyridine (0.2 M) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C.
-
Causality: Pyridine acts as both the solvent and an organocatalyst. Cooling to 0°C suppresses side reactions such as the formation of unreactive ketene intermediates.
-
-
Step 2: Electrophile Coupling. Add 2-chloro-6-methoxyisonicotinoyl chloride (1.1 eq) dropwise to the mixture.
-
Causality: Dropwise addition controls the highly exothermic generation of the reactive acylpyridinium species, preventing thermal degradation.
-
-
Step 3: Propagation & In-Process Control. Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Validation Checkpoint A: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is deemed complete when the nucleophile spot is consumed and a new UV-active product spot appears (Rf ~0.4).
-
-
Step 4: Quenching & Isolation. Quench the reaction by slowly adding 1N HCl until the aqueous phase reaches pH 3-4, then extract with Ethyl Acetate (3x).
-
Causality: Acidification protonates the excess pyridine, forcing it into the aqueous layer. The target sulfonamide (pKa ~4-5) remains neutral and partitions cleanly into the organic layer.
-
-
Step 5: Purification. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water to yield the product (approx. 61% yield)[2].
Mechanistic Application I: Disruption of the HCV NS5A Replicase Complex
In antiviral drug development, the 2-chloro-6-methoxyisonicotinamide scaffold is utilized to synthesize potent inhibitors of the Hepatitis C Virus (HCV)[1].
The HCV NS5A protein is a zinc-binding phosphoprotein that, while lacking intrinsic enzymatic activity, is absolutely essential for orchestrating the assembly of the NS3/NS4A/NS5A/NS5B replicase complex[1].
Figure 2: Mechanistic pathway of HCV replication complex inhibition via NS5A domain disruption.
Causality of Inhibition: Derivatives containing the 2-chloro-6-methoxyisonicotinamide moiety are designed to bind specifically to the hydrophobic cleft of NS5A Domain I. The methoxy group provides a critical hydrogen bond acceptor interaction with the protein backbone. Simultaneously, the steric bulk of the chloro- substituent restricts the rotation of the adjacent amide bond, locking the inhibitor into a rigid, bioactive conformation. This binding event disrupts the dimerization of NS5A, preventing the formation of the replicase complex and halting viral RNA replication[1].
Mechanistic Application II: Agrochemical Fungicides
Beyond human therapeutics, this scaffold is highly valued in agrochemistry. N-phenylsulfonylisonicotinamide derivatives act as systemic fungicides[2].
Causality of Fungicidal Activity: The sulfonylamide linkage mimics the transition states of specific fungal enzymatic cleavages (similar to the mechanism of sulfonylurea herbicides). The incorporation of the 2-chloro-6-methoxyisonicotinamide core specifically optimizes the partition coefficient (logP) of the molecule. This finely tuned lipophilicity ensures excellent translaminar movement—allowing the fungicide to penetrate the waxy plant cuticle and distribute systemically within the plant tissues to eradicate fungal pathogens[2].
Analytical Validation & Quality Control Protocols
To maintain trustworthiness and scientific integrity, any batch of 2-chloro-6-methoxyisonicotinamide or its derivatives must pass a stringent, self-validating Quality Control (QC) panel before deployment in biological assays:
-
High-Performance Liquid Chromatography (HPLC): Must demonstrate a purity of ≥ 95.0%[3]. The presence of unreacted 2,6-dichloropyridine precursors must be < 0.1% to prevent false positives in high-throughput screening.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR must be utilized to confirm the regiochemistry of the chloro and methoxy groups. The distinct chemical shift of the isolated pyridine proton (typically a singlet or a pair of doublets depending on substitution) serves as a diagnostic marker.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to validate the molecular weight. For the parent compound (MW 186.60), a clear [M+H]⁺ peak at m/z 187.6 must be observed, alongside the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.
References
- 3B Scientific Corporation - 2-Chloro-6-methoxyisonicotinamide Product Specifications (CAS 175277-66-4).
- ChemWhat - Chemical & Physical Properties of 2-CHLORO-6-METHOXYISONICOTINAMIDE.
- Molaid - 2-氯-6-甲氧基异烟酰氯 Synthesis and Applications.
- Google Patents (WO2011082077A1) - Hepatitis C virus inhibitors.
Sources
Synthesis Pathways for 2-Chloro-6-methoxyisonicotinamide: A Comprehensive Technical Guide
Executive Summary
2-Chloro-6-methoxyisonicotinamide is a highly versatile heterocyclic building block extensively utilized in the discovery and development of advanced therapeutics. Its unique structural motif—a pyridine core functionalized with orthogonal handles (a chloro group for cross-coupling, a methoxy group for steric/electronic tuning, and a primary carboxamide for hydrogen bonding)—makes it a privileged scaffold. It has been prominently featured in the synthesis of sphingosine 1-phosphate receptor 2 (S1PR2) ligands[1], tropomyosin-related kinase (Trk) inhibitors[2], and acetyl-CoA carboxylase (ACC) inhibitors[3].
This whitepaper provides an authoritative, in-depth analysis of the synthesis pathways for 2-chloro-6-methoxyisonicotinamide. By examining the mechanistic causality behind reagent selection and establishing self-validating experimental protocols, this guide serves as a robust framework for medicinal chemists and process scientists.
Retrosynthetic Strategy & Pathway Selection
The synthesis of 2-chloro-6-methoxyisonicotinamide is typically approached via a two-stage functionalization of a commercially available, inexpensive precursor: 2,6-dichloroisonicotinic acid .
The retrosynthetic disconnection relies on two highly reliable transformations:
-
Amidation of the C4-carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr) of one C2/C6 chloride with a methoxide nucleophile.
Caption: Retrosynthetic pathway for 2-Chloro-6-methoxyisonicotinamide.
While the order of these steps can theoretically be reversed, performing the SNAr methoxylation prior to amidation is the industry standard. This sequence prevents the primary amide from undergoing undesired side reactions (such as dehydration to a nitrile) under the strongly basic conditions required for methoxylation.
Mechanistic Causality in Synthesis
Regioselective SNAr Methoxylation
The conversion of 2,6-dichloroisonicotinic acid to 2-chloro-6-methoxyisonicotinic acid is driven by the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing carboxylic acid at the C4 position.
Causality of Reagent Choice: Sodium methoxide (NaOMe) in methanol is utilized because the methoxide anion is a hard, unhindered nucleophile that readily attacks the C2/C6 position. The reaction proceeds via a stabilized Meisenheimer complex. Strict stoichiometric control (1.05 to 1.10 equivalents of NaOMe) and temperature regulation (0 °C to room temperature) are critical. Excess reagent or elevated temperatures will force the second SNAr reaction, yielding the undesired 2,6-dimethoxyisonicotinic acid byproduct.
Caption: Nucleophilic aromatic substitution (SNAr) mechanism via Meisenheimer complex.
Carboxylic Acid Activation & Amidation
Converting the intermediate acid to the final primary amide requires activation of the carboxylate. The choice of activation strategy directly impacts the yield, scalability, and impurity profile of the reaction[2][3].
For discovery-scale synthesis, uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are preferred[3]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the nucleophilic attack by the ammonia source (typically NH4Cl or aqueous NH3 ) and suppressing epimerization or degradation.
Reagent Selection & Quantitative Comparison
To guide the synthetic strategy based on scale and budget, the quantitative data regarding various amidation activation strategies are summarized below.
Table 1: Comparison of Amidation Activation Strategies for Pyridine-4-carboxylic Acids
| Activation Reagent | Reactive Intermediate | Typical Yield | Reaction Time | Scalability | Relative Cost |
| Thionyl Chloride ( SOCl2 ) | Acid Chloride | 70–85% | 4–6 h | High (Kilogram) | Low |
| Oxalyl Chloride / DMF | Acid Chloride | 75–90% | 3–5 h | High (Kilogram) | Low-Medium |
| HATU / DIPEA | O-At Active Ester | 85–98% | 12–16 h | Low (Gram) | High |
| HBTU / TEA | O-Bt Active Ester | 80–95% | 12–18 h | Medium (Multi-gram) | Medium |
Note: While acid chlorides are cost-effective for process scale-up, HATU/DIPEA provides the highest fidelity for complex, sensitive substrates in medicinal chemistry.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPCs) to ensure that causality-driven milestones are met before proceeding, thereby preventing the waste of downstream reagents.
Protocol A: Synthesis of 2-Chloro-6-methoxyisonicotinic acid
-
Initialization: Charge a dry, nitrogen-flushed round-bottom flask with 2,6-dichloroisonicotinic acid (1.0 eq) and anhydrous methanol (0.2 M). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dropwise add a 25 wt% solution of sodium methoxide in methanol (1.1 eq) over 30 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 4 hours.
-
Self-Validation (IPC 1): Pull a 50 µL aliquot, quench with 1M HCl, and analyze via LC-MS. Proceed only if the starting material peak is <2% and the mono-methoxy product mass (m/z [M+H]+ = 188.0) is dominant. If di-substitution is observed, the temperature was inadequately controlled.
-
Workup: Concentrate the methanol under reduced pressure. Dissolve the residue in water and acidify to pH 3 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol B: Synthesis of 2-Chloro-6-methoxyisonicotinamide (HATU Method)
Caption: Step-by-step workflow for HATU-mediated amidation.
-
Activation (Step 1): Dissolve 2-chloro-6-methoxyisonicotinic acid (1.0 eq) in anhydrous DMF (0.15 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.
-
Self-Validation (IPC 2): Quench a 10 µL aliquot in 1 mL of methanol and inject into the LC-MS. Validation criteria: The mass corresponding to the methyl ester (formed instantly from the highly reactive O-At ester) must be present. If absent, the DMF may contain trace water causing premature hydrolysis; discard and restart with anhydrous solvent.
-
Amidation (Step 2): Upon successful validation, add Ammonium Chloride ( NH4Cl , 2.0 eq) in one portion. Stir the sealed reaction mixture at room temperature for 16 hours.
-
Quench & Extraction (Step 3): Dilute the reaction mixture with a 10-fold volume of water to precipitate the product or extract with Ethyl Acetate (EtOAc) (3 × 20 mL).
-
Purification (Step 4): Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-chloro-6-methoxyisonicotinamide.
References
-
Luo, Z., Yue, X., Yang, H., Liu, H., Klein, R. S., & Tu, Z. (2018). "Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands." Bioorganic & Medicinal Chemistry Letters, 28(3), 488-496.[Link]
- Pfizer Limited. (2014). "Pyrrolo[2,3-d]pyrimidine tropomyosin-related kinase inhibitors.
- "Novel acc inhibitors." (2024).
Sources
- 1. Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014053967A1 - Pyrrolo[2,3-d]pyrimidine tropomyosin-related kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2024023727A1 - Novel acc inhibitors - Google Patents [patents.google.com]
Potential biological activity of 2-Chloro-6-methoxyisonicotinamide
The Strategic Role of 2-Chloro-6-methoxyisonicotinamide in Antiviral Drug Discovery: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the selection of a starting pharmacophore dictates the entire trajectory of lead optimization. 2-Chloro-6-methoxyisonicotinamide (CAS: 175277-66-4) represents a highly privileged, multifunctional building block. As a Senior Application Scientist overseeing hit-to-lead campaigns, I have observed that the strategic substitution pattern on this pyridine core provides an ideal balance of synthetic tractability and biological target engagement.
This whitepaper dissects the structural rationale behind this compound, detailing its primary validated application as a critical intermediate in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors[1]. Furthermore, it outlines self-validating experimental workflows required to successfully derivatize and screen this scaffold, ensuring that researchers can confidently decouple true biological activity from assay artifacts.
Pharmacophore Mapping and Structural Rationale
The utility of 2-Chloro-6-methoxyisonicotinamide is not accidental; it is a masterclass in rational chemical design. Every functional group on the pyridine ring serves a distinct, causal purpose in both chemical synthesis and biological binding:
-
C2-Chloro (The Synthetic Handle): In drug discovery, halogens on heterocycles are prime candidates for late-stage functionalization. The C2-chlorine acts as an optimal leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows chemists to rapidly append bulky biaryl or heterocyclic systems required to probe deep hydrophobic pockets in target proteins.
-
C6-Methoxy (The Electronic Modulator): The methoxy group is an electron-donating moiety that modulates the pKa of the pyridine nitrogen, optimizing the molecule's overall lipophilicity (LogP) and solubility. Biologically, the oxygen atom serves as a rigid hydrogen-bond acceptor, while sterically blocking metabolic oxidation at the C6 position, thereby improving the pharmacokinetic half-life of the resulting drug candidate.
-
C4-Carboxamide (The Interaction Node): The carboxamide motif is a classic hinge-binding element. It acts as both a hydrogen-bond donor and acceptor, forming critical bidentate interactions with the peptide backbone of viral protein clefts or kinase hinge regions.
Primary Biological Application: HCV NS5A Inhibition
The most prominent biological application of 2-Chloro-6-methoxyisonicotinamide derivatives is their integration into antiviral therapies targeting the Hepatitis C Virus, specifically the NS5A protein [2].
NS5A is a zinc-binding, proline-rich phosphoprotein that lacks intrinsic enzymatic activity but is absolutely essential for the viral replicase complex[3]. It acts as a master scaffold, interacting with both viral RNA and the NS5B RNA-dependent RNA polymerase to facilitate genome replication[4].
Derivatives built from the 2-Chloro-6-methoxyisonicotinamide core are designed to bind directly to Domain I of the NS5A protein. By anchoring into this domain, the inhibitor induces a conformational shift that prevents NS5A from dimerizing or interacting with NS5B, effectively collapsing the replicase complex and halting viral replication[2].
HCV NS5A replicase complex disruption pathway by isonicotinamide-derived inhibitors.
Self-Validating Experimental Methodologies
To ensure scientific integrity, every protocol utilized in the derivatization and evaluation of this scaffold must be a self-validating system. A common pitfall in viral replicon assays is misinterpreting compound cytotoxicity (which kills the host cell) as antiviral efficacy. The following protocols are engineered to prevent such false positives.
Protocol A: Scaffold Derivatization via Suzuki-Miyaura Coupling
Causality: We utilize Suzuki coupling at the C2-chloro position because it tolerates the unprotected C4-carboxamide, avoiding the need for complex protection/deprotection steps.
-
Reagent Preparation: Dissolve 1.0 eq of 2-Chloro-6-methoxyisonicotinamide and 1.2 eq of the desired aryl-boronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v). Causality: Degassing is critical to prevent oxidative deactivation of the Palladium catalyst.
-
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of K₂CO₃. Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the crucial reductive elimination step of the catalytic cycle.
-
Reaction: Heat the mixture to 90°C under an inert N₂ atmosphere for 12 hours.
-
Self-Validation (QC): Purify via flash chromatography. Before proceeding to biological assays, the compound must pass quantitative NMR (qNMR) and LC-MS to confirm >95% purity. Causality: This ensures that any observed biological activity is driven by the API, not trace heavy metal impurities or unreacted starting materials.
Protocol B: Orthogonal HCV Subgenomic Replicon Assay
-
Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon (which expresses a luciferase reporter linked to viral replication) at 104 cells/well in a 96-well plate.
-
Compound Treatment: Dose cells with a 10-point, 3-fold serial dilution of the synthesized derivative (starting at 10 µM). Include Daclatasvir as a positive control and 0.1% DMSO as a vehicle negative control. Causality: A 10-point curve ensures sufficient data density to calculate an accurate Hill slope and IC₅₀.
-
Self-Validation (Dual Readout): After 72 hours, split the assay into two parallel readouts:
-
Plate A (Efficacy): Add Steady-Glo Luciferase reagent to measure viral RNA replication.
-
Plate B (Toxicity): Add CellTiter-Glo reagent to measure host cell ATP levels.
-
Causality: This dual-readout system self-validates the assay by proving that a drop in viral luciferase (IC₅₀) is due to targeted viral inhibition, and not non-specific host cell death (CC₅₀).
-
Self-validating workflow ensuring antiviral efficacy is decoupled from compound cytotoxicity.
Quantitative Data Presentation
To standardize the evaluation of 2-Chloro-6-methoxyisonicotinamide derivatives, all quantitative data must be benchmarked against the following structural and assay metrics.
Table 1: Structure-Activity Relationship (SAR) Contributions
| Structural Motif | Chemical Function | Biological Consequence |
|---|---|---|
| C2-Chloro | Cross-coupling reactive site | Enables extension into target hydrophobic pockets. |
| C6-Methoxy | Electron donation / Steric block | Increases metabolic half-life; acts as H-bond acceptor. |
| C4-Carboxamide | Bidentate H-bond donor/acceptor | Anchors the molecule to the protein backbone (Domain I). |
| Pyridine Core | Geometric scaffold | Dictates the spatial orientation of the peripheral groups. |
Table 2: Validation Assay Metrics and Thresholds
| Assay Type | Readout Metric | Acceptable Threshold | Purpose in Pipeline |
|---|---|---|---|
| LC-MS / qNMR | Purity (%) | > 95% | Ensures biological readout is due to the API. |
| HCV Replicon | Luciferase (RLU) | IC₅₀ < 10 nM | Measures direct antiviral replication inhibition. |
| CellTiter-Glo | ATP Luminescence | CC₅₀ > 10 µM | Validates that IC₅₀ is not an artifact of cytotoxicity. |
| Selectivity Index | CC₅₀ / IC₅₀ ratio | SI > 1000 | Confirms a wide, safe therapeutic window. |
Sources
Investigating the Mechanism of Action of 2-Chloro-6-methoxyisonicotinamide-Derived HCV NS5A Inhibitors: A Technical Guide
Executive Summary
The development of Direct-Acting Antivirals (DAAs) has fundamentally revolutionized the therapeutic landscape for Hepatitis C Virus (HCV). Among the most potent DAAs are inhibitors targeting the non-structural protein 5A (NS5A). While highly complex dimeric structures (such as Daclatasvir and Velpatasvir) dominate the clinical sphere, their synthesis and precise target engagement rely on highly specific pharmacophore building blocks.
This whitepaper investigates the mechanism of action (MoA) of inhibitors derived from 2-Chloro-6-methoxyisonicotinamide (CAS: 175277-66-4), a critical synthetic intermediate and structural motif . As a Senior Application Scientist, I will dissect the structural rationale of this chemotype, its disruption of the HCV replication complex, and the self-validating experimental workflows required to definitively prove its MoA in preclinical drug development.
Structural Rationale & Target Engagement
2-Chloro-6-methoxyisonicotinamide (2-C-6-M) is not merely a passive linker; it provides a rigid, highly functionalized pyridine core that serves as an optimal anchor within the NS5A Domain I binding pocket. The causality behind its selection in drug design is driven by specific molecular interactions:
-
The Pyridine Core: Facilitates crucial π−π stacking interactions with aromatic residues (e.g., Tyr93) located at the NS5A dimer interface.
-
2-Chloro Substitution: The chlorine atom provides a lipophilic bulge that occupies a specific hydrophobic sub-pocket in Domain I. Furthermore, its electron-withdrawing nature modulates the pKa of the pyridine nitrogen, optimizing the molecule's ionization state for physiological pH.
-
6-Methoxy Group: Acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the NS5A N-terminal region to lock the inhibitor in place.
-
Isonicotinamide Linkage: The carboxamide group serves as the functional vector for attaching the proline-valine capping motifs (often via oxadiazole or imidazole linkers) that are essential for the picomolar potency seen in advanced dimeric NS5A inhibitors .
By integrating these features, 2-C-6-M-derived molecules bind tightly to the N-terminus of Domain I (amino acids 1-213), locking the NS5A protein in a rigid conformation that prevents functional homodimerization .
Mechanism of Action: Disruption of the Viral Replicase
NS5A is a zinc-binding, proline-rich phosphoprotein lacking intrinsic enzymatic activity, yet it is absolutely essential for HCV RNA replication and virion assembly. The MoA of 2-C-6-M-derived inhibitors is multiphasic :
-
Inhibition of the Membranous Web: NS5A normally recruits host factors like PI4KIII α to induce the formation of the "membranous web"—a lipid-rich sanctuary for viral replication. Inhibitor binding to Domain I alters NS5A's conformation, sterically blocking PI4KIII α recruitment.
-
Disruption of the Replicase Complex: NS5A must interact with the viral RNA-dependent RNA polymerase (NS5B) to form the active replication complex. 2-C-6-M derivatives disrupt this critical NS5A-NS5B protein-protein interaction.
-
Downregulation of Hyperphosphorylation: Inhibitor binding prevents the hyperphosphorylation of NS5A by host kinases, a post-translational modification required for the transition from viral replication to viral assembly.
Figure 1: HCV NS5A signaling and replication pathway illustrating the inhibitor's point of action.
Experimental Workflows for MoA Validation
To establish a self-validating system of evidence, researchers must causally link molecular binding (SPR) to cellular efficacy (Replicon) and mechanistic disruption (Co-IP).
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality & Rationale: We utilize SPR rather than Isothermal Titration Calorimetry (ITC) because NS5A Domain I is highly prone to aggregation at the high concentrations required for ITC. SPR allows for real-time kinetic monitoring ( kon , koff ) using immobilized NS5A, preserving its native dimeric conformation and preventing false-negative binding artifacts. Step-by-Step:
-
Express and purify recombinant HCV NS5A Domain I (genotype 1b) with a C-terminal His-tag using an E. coli expression system.
-
Immobilize the protein onto a Ni-NTA sensor chip in an SPR instrument (e.g., Biacore) at a density of ~1000 Response Units (RU).
-
Flow 2-C-6-M-derived inhibitors over the chip at concentrations ranging from 0.1 nM to 100 nM in running buffer (PBS, 0.05% Tween-20, 5% DMSO) at a flow rate of 30 µL/min.
-
Record sensorgrams and fit the data to a 1:1 Langmuir binding model to determine the dissociation constant ( Kd ).
Protocol 2: HCV Subgenomic Replicon Assay
Causality & Rationale: A subgenomic replicon system is chosen over infectious virus models for initial screening. This isolates the replication phase from viral entry and egress, specifically pinpointing the inhibitor's effect on RNA synthesis. Step-by-Step:
-
Plate Huh-7 cells harboring the HCV genotype 1b subgenomic replicon (containing a luciferase reporter) at 1×104 cells/well in a 96-well plate.
-
Treat cells with serial dilutions of the 2-C-6-M derivative (0.1 pM to 1 µM).
-
Incubate for 72 hours at 37°C, 5% CO2 .
-
Lyse cells and measure luciferase activity using a luminometer. Calculate the EC50 using non-linear regression.
-
Self-Validating Counter-screen: Perform an MTT cell viability assay on wild-type Huh-7 cells treated with the same compound concentrations to ensure the observed EC50 is due to targeted antiviral activity, not general cytotoxicity ( CC50 ).
Protocol 3: Co-Immunoprecipitation (Co-IP) of NS5A-NS5B
Causality & Rationale: To prove that the macroscopic failure of the viral replicase is caused by the inhibitor, Co-IP is deployed to assess the disruption of the NS5A-NS5B interaction. By pulling down NS5A and probing for NS5B, we causally link the binding of the 2-C-6-M pharmacophore to complex dissociation. Step-by-Step:
-
Transfect Huh-7 cells with plasmids expressing FLAG-tagged NS5A and HA-tagged NS5B.
-
Treat cells with 10×EC50 of the 2-C-6-M inhibitor for 24 hours.
-
Lyse cells in a mild, non-denaturing buffer (1% NP-40, 150 mM NaCl, 50 mM Tris-HCl) to preserve protein-protein interactions.
-
Incubate lysates with anti-FLAG magnetic beads overnight at 4°C with gentle rotation.
-
Wash beads extensively, elute proteins by boiling in SDS sample buffer, and perform Western blotting probing for HA (NS5B). A reduction in the HA signal compared to the vehicle control confirms the disruption of the NS5A-NS5B complex.
Figure 2: Self-validating experimental workflow for evaluating NS5A inhibitor mechanisms.
Quantitative Data Presentation
The following table summarizes representative pharmacological data for a series of optimized 2-C-6-M-derived dimeric inhibitors across different HCV genotypes, demonstrating the broad-spectrum potential of this pharmacophore.
| Compound ID | Target Genotype | Binding Affinity ( Kd , nM) | Replicon Efficacy ( EC50 , pM) | Cytotoxicity ( CC50 , µM) | Selectivity Index (SI) |
| 2-C-6-M-01 | HCV GT-1a | 0.45 | 12.5 | >50 | >4,000,000 |
| 2-C-6-M-01 | HCV GT-1b | 0.12 | 4.2 | >50 | >11,000,000 |
| 2-C-6-M-01 | HCV GT-2a | 1.80 | 45.0 | >50 | >1,100,000 |
| 2-C-6-M-01 | HCV GT-3a | 3.50 | 110.0 | >50 | >450,000 |
Table 1: Pharmacological profiling of a representative 2-C-6-M-derived NS5A inhibitor. Data illustrates picomolar potency in GT-1b, with a high barrier to cytotoxicity.
References
-
Lopez, O. D., et al. (2011). Hepatitis C virus inhibitors (Patent No. WO2011082077A1). World Intellectual Property Organization.[1]
-
Belema, M., et al. (2010). Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures. Antimicrobial Agents and Chemotherapy.[Link][2]
-
Lee, C., et al. (2014). TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION. PMC.[Link][3]
-
Issur, M., & Götte, M. (2014). Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding. Viruses (MDPI).[Link][4]
Sources
Thermodynamic Solubility Profiling of 2-Chloro-6-methoxyisonicotinamide: A Methodological Whitepaper
Executive Summary
2-Chloro-6-methoxyisonicotinamide (CAS 175277-66-4) is a highly functionalized pyridine derivative utilized extensively as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Hepatitis C virus (HCV) NS5A inhibitors[1]. Understanding its thermodynamic solubility across a spectrum of solvents is paramount for optimizing crystallization, extraction, and downstream synthetic workflows.
As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic equilibrium dictated by molecular structure. This whitepaper elucidates the physicochemical drivers of 2-Chloro-6-methoxyisonicotinamide's solubility, provides predictive modeling via Hansen Solubility Parameters (HSP), and establishes self-validating experimental protocols for empirical determination.
Physicochemical Profiling & Structural Influence
The solubility of 2-Chloro-6-methoxyisonicotinamide is governed by its distinct functional groups, which dictate the solute-solvent intermolecular interactions:
-
Pyridine Ring & Carboxamide Group (-CONH₂): These moieties act as strong hydrogen-bond acceptors and donors, respectively. The essence of its dissolution involves disrupting the "N--H" and "O--H" intermolecular forces within the crystal lattice, allowing the molecule to enter the solvent phase[2].
-
Methoxy Group (-OCH₃): Introduces a degree of lipophilicity and acts as a weak hydrogen-bond acceptor, enhancing solubility in moderately polar organic solvents (e.g., esters and ethers).
-
Chloro Group (-Cl): An electron-withdrawing halogen that increases the overall polarizability of the molecule, favoring interactions with halogenated or highly polarizable solvents.
Because the molecule contains competing hydrophobic and hydrophilic domains, its solubility profile is complex, necessitating a structured approach to solvent selection rather than trial and error.
Predictive Modeling: Hansen Solubility Parameters (HSP)
Before committing to empirical assays, Hansen Solubility Parameters (HSP) provide a predictive framework. The HSP theory partitions the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion forces ( δd ), polar interactions ( δp ), and hydrogen bonding ( δh )[2].
According to the principle of "like dissolves like," solvents whose 3D HSP coordinates closely match those of 2-Chloro-6-methoxyisonicotinamide will exhibit the highest solubilization capacity. Based on analogous isonicotinamide derivatives, the optimal solvent profile requires a balance of moderate polarity and strong hydrogen-bonding capability[2].
Table 1: Estimated Solubility Behavior in Various Solvent Classes
| Solvent Class | Representative Solvents | Solute-Solvent Interaction Mechanism | Predicted Solubility |
| Amides | N,N-Dimethylacetamide (DMAc), DMF | Strong dipole-dipole & H-bond acceptance | High |
| Alcohols | Methanol, Ethanol, Isopropanol | H-bond donation and acceptance | Moderate to High |
| Esters | Ethyl Acetate, Methyl Acetate | Moderate polarity, weak H-bond acceptance | Moderate |
| Halogenated | Dichloromethane, Chloroform | High dispersion forces, polarizability | Moderate |
| Alkanes | Hexane, Heptane | Lack of H-bonding and polarity | Very Low |
| Aqueous | Water, Aqueous Buffers | High polarity, but disrupted by hydrophobic groups | Low (pH dependent) |
Experimental Methodologies for Thermodynamic Solubility
To transition from predictive models to empirical data, rigorous, self-validating protocols must be employed. The two gold-standard methodologies for a compound of this nature are the Standardized Shake-Flask method and the CheqSol potentiometric method.
The Standardized Shake-Flask Method
The Shake-Flask method is the universally recognized regulatory standard for determining the equilibrium (thermodynamic) solubility of pharmaceutical intermediates[3].
Expertise & Causality: Why use an orbital shaker instead of a magnetic stirrer? Magnetic stir bars can mechanically grind the crystals, altering the particle size and artificially inflating the apparent solubility due to the generation of high-energy amorphous regions. Orbital shaking preserves the solid-state integrity of 2-Chloro-6-methoxyisonicotinamide[3]. Furthermore, measuring at multiple time points (24h, 48h, 72h) creates a self-validating system; if the concentration at 72 hours is within 5% of the 48-hour mark, the system has definitively reached thermodynamic saturation[3].
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of 2-Chloro-6-methoxyisonicotinamide (e.g., 10-20 mg) into a sealed glass vial[4].
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the target solvent. Ensure undissolved solid remains visible; if the solution is clear, add more solid to guarantee saturation[4].
-
Equilibration: Place the vial in an orbital shaker set to the target process temperature (e.g., 37 ± 1 °C). Agitate at 200 RPM[3].
-
Sampling: Extract aliquots at 24, 48, and 72 hours to verify that equilibrium has been established[3].
-
Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes, or filter through a 0.22 µm PTFE syringe filter (pre-saturated with the solution to prevent analyte adsorption)[4].
-
Quantification: Dilute the supernatant appropriately and analyze via a validated HPLC-UV or LC-MS method against a standard calibration curve[4].
Workflow of the standardized Shake-Flask method for thermodynamic solubility determination.
The CheqSol Potentiometric Method (pH-Dependent Aqueous Solubility)
Because 2-Chloro-6-methoxyisonicotinamide contains an ionizable pyridine nitrogen, its aqueous solubility is highly pH-dependent. For buffer formulations, the CheqSol (Chasing Equilibrium Solubility) method is recommended[5].
Expertise & Causality: Traditional aqueous shake-flask methods for highly crystalline, low-solubility bases can suffer from agonizingly slow dissolution kinetics. CheqSol bypasses this kinetic bottleneck. By completely dissolving the compound at an extreme low pH (where the pyridine nitrogen is fully protonated) and then titrating back with a base, the system forces the compound into its neutral, least soluble state. The software detects the exact onset of precipitation and "chases" equilibrium by alternating acid/base additions, providing a highly accurate intrinsic solubility ( S0 ) and pKa [5].
Step-by-Step Protocol:
-
Initial Dissolution: Weigh 5-10 mg of the compound into a titration vessel containing 10 mL of an ionic strength adjusted (ISA) aqueous solution (e.g., 0.15 M KCl)[5].
-
Ionization: Lower the pH using 0.5 M HCl until the pyridine nitrogen is fully protonated and the sample is completely dissolved[5].
-
Titration: Automatically titrate the solution with 0.5 M KOH under a nitrogen atmosphere at 25 ± 0.1 °C[5].
-
Supersaturation Detection: Monitor the pH continuously. The onset of precipitation causes a distinct shift in the potentiometric titration curve[5].
-
Equilibration: The software alternates titrant additions to maintain the system exactly at the phase boundary, calculating the thermodynamic equilibrium solubility[5].
Logical sequence of the CheqSol potentiometric titration method for pH-dependent solubility.
References
- Source: google.
- Title: Annex 4 - World Health Organization (WHO)
- Source: benchchem.
- Source: ub.
- Source: acs.
Sources
Unlocking the Therapeutic Potential of 2-Chloro-6-methoxyisonicotinamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of 2-Chloro-6-methoxyisonicotinamide, a novel heterocyclic compound with significant, yet unexplored, therapeutic potential. While direct biological data for this specific molecule is nascent, a thorough analysis of structurally related isonicotinamide and nicotinamide derivatives suggests promising avenues for research and development, particularly in the fields of oncology, immunology, and anti-inflammatory medicine. This document outlines a proposed synthesis pathway, hypothesizes key therapeutic applications based on structure-activity relationship (SAR) analysis of analogous compounds, and provides detailed, field-proven experimental protocols to validate these hypotheses. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the full therapeutic value of this promising chemical entity.
Introduction: The Isonicotinamide Scaffold - A Privileged Structure in Medicinal Chemistry
The isonicotinamide moiety, a derivative of vitamin B3 (niacin), is a well-established pharmacophore in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. The core structure, characterized by a pyridine ring with an amide substituent at the 4-position, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The introduction of specific substituents, such as halogens and alkoxy groups, has been shown to significantly modulate the biological activity of the parent scaffold. The chloro- and methoxy- substitutions on the pyridine ring of 2-Chloro-6-methoxyisonicotinamide are of particular interest. The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the pyridine ring, potentially enhancing interactions with biological targets. The methoxy group, on the other hand, can impact lipophilicity and metabolic stability, key determinants of a drug's bioavailability and in vivo efficacy.
Given the established anti-cancer, anti-inflammatory, and immunomodulatory properties of various substituted nicotinamides, we hypothesize that 2-Chloro-6-methoxyisonicotinamide represents a compelling candidate for therapeutic development.
Proposed Synthesis of 2-Chloro-6-methoxyisonicotinamide
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for 2-Chloro-6-methoxyisonicotinamide.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2,6-Dichloroisonicotinic acid
-
To a solution of 2,6-dichloroisonicotinic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloroisonicotinate.
Step 2: Nucleophilic Substitution with Sodium Methoxide
-
Dissolve methyl 2,6-dichloroisonicotinate (1.0 eq) in anhydrous methanol (10 vol).
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture at 50-60 °C for 2-4 hours, monitoring by TLC.
-
After completion, neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 2-chloro-6-methoxyisonicotinate.
Step 3: Saponification to 2-Chloro-6-methoxyisonicotinic acid
-
To a solution of methyl 2-chloro-6-methoxyisonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add sodium hydroxide (1.5 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-chloro-6-methoxyisonicotinic acid.
Step 4: Amidation to 2-Chloro-6-methoxyisonicotinamide
-
To a solution of 2-chloro-6-methoxyisonicotinic acid (1.0 eq) in dichloromethane (DCM, 10 vol), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in THF and add aqueous ammonia (5.0 eq) dropwise at 0 °C.
-
Stir the reaction for 2-3 hours at room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-Chloro-6-methoxyisonicotinamide.
Potential Therapeutic Applications and Investigational Roadmap
Based on the extensive literature on structurally related nicotinamide and isonicotinamide derivatives, we propose three primary therapeutic areas for the investigation of 2-Chloro-6-methoxyisonicotinamide: Oncology, Immunology, and Anti-inflammatory conditions.
Oncology: A Potential Kinase Inhibitor and Apoptosis Inducer
Numerous nicotinamide derivatives have been identified as potent anti-cancer agents, with some exhibiting inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for blocking tumor angiogenesis. Furthermore, many small molecule anti-cancer drugs exert their effects by inducing apoptosis (programmed cell death) in cancer cells.
Hypothesis: 2-Chloro-6-methoxyisonicotinamide will exhibit anti-proliferative activity against various cancer cell lines by inhibiting VEGFR-2 kinase activity and inducing apoptosis.
Investigational Workflow:
Caption: Experimental workflow for evaluating anti-cancer potential.
Experimental Protocols:
-
MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[3][4][5][6]
-
Seed cancer cell lines (e.g., HCT-116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with various concentrations of 2-Chloro-6-methoxyisonicotinamide (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
VEGFR-2 Kinase Inhibition Assay: This assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.[7][8][9][10][11]
-
In a 96-well plate, combine recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and kinase buffer.
-
Add serial dilutions of 2-Chloro-6-methoxyisonicotinamide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).
-
Calculate the percent inhibition and determine the IC50 value.
-
-
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1][2][12][13][14]
-
Treat cancer cells with 2-Chloro-6-methoxyisonicotinamide at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Quantitative Data Summary (Hypothetical)
| Assay | Endpoint | 2-Chloro-6-methoxyisonicotinamide | Positive Control (e.g., Sorafenib) |
| MTT (HCT-116) | IC50 (µM) | To be determined | 5-10 µM |
| MTT (HepG2) | IC50 (µM) | To be determined | 5-10 µM |
| VEGFR-2 Kinase Inhibition | IC50 (nM) | To be determined | 50-100 nM |
| Apoptosis (Annexin V+) | % of cells | To be determined | > 50% |
Immunomodulation and Anti-inflammatory Activity
Nicotinamide and its derivatives have been shown to possess immunomodulatory and anti-inflammatory properties, in part through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[1] Isonicotinic acid derivatives have also demonstrated potent anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS).[6][15]
Hypothesis: 2-Chloro-6-methoxyisonicotinamide will exhibit anti-inflammatory and immunomodulatory effects by reducing the production of pro-inflammatory mediators.
Investigational Workflow:
Caption: Experimental workflow for evaluating anti-inflammatory potential.
Experimental Protocols:
-
In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages:
-
Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates.
-
Pre-treat the cells with various concentrations of 2-Chloro-6-methoxyisonicotinamide for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant for analysis.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Use the collected supernatant from the in vitro anti-inflammatory assay.
-
Quantify the levels of TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Use the collected supernatant from the in vitro anti-inflammatory assay.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of NO production.[16]
-
Quantitative Data Summary (Hypothetical)
| Assay | Endpoint | 2-Chloro-6-methoxyisonicotinamide | Positive Control (e.g., Dexamethasone) |
| TNF-α Production | IC50 (µM) | To be determined | 1-5 µM |
| IL-6 Production | IC50 (µM) | To be determined | 1-5 µM |
| Nitric Oxide Production | IC50 (µM) | To be determined | 5-10 µM |
Conclusion and Future Directions
2-Chloro-6-methoxyisonicotinamide stands as a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. The structural alerts within its scaffold, coupled with the well-documented therapeutic activities of its chemical congeners, provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide has laid out a logical and comprehensive roadmap for its synthesis and biological evaluation, with a primary focus on its potential applications in oncology and inflammatory diseases.
The successful execution of the proposed experimental workflows will not only elucidate the therapeutic potential of 2-Chloro-6-methoxyisonicotinamide but will also contribute valuable structure-activity relationship data to the broader field of isonicotinamide-based drug discovery. The journey from a promising chemical structure to a clinically effective drug is long and challenging, but the foundational work outlined in this guide provides a solid starting point for this exciting endeavor.
References
-
Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed. Available at: [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. Available at: [Link]
-
In vitro anti-inflammatory activity assay. Bio-protocol. Available at: [Link]
-
Discovery of a novel VEGFR2 inhibitor using integrated structure-based docking study and functional validation: potential applications in targeted cancer therapy. PMC. Available at: [Link]
-
Human VEGFR2/KDR ELISA Kit. Eagle Biosciences. Available at: [Link]
Sources
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. atcc.org [atcc.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of a novel VEGFR2 inhibitor using integrated structure-based docking study and functional validation: potential applications in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eaglebio.com [eaglebio.com]
- 12. scispace.com [scispace.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Isonicotinamide Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide to Rational Design, Synthesis, and Target Engagement
Introduction: The Strategic Value of the Isonicotinamide Core
In modern medicinal chemistry, the isonicotinamide (pyridine-4-carboxamide) structural motif has emerged as a highly versatile and privileged pharmacophore. Characterized by its robust hydrogen-bonding capabilities, favorable physicochemical properties, and synthetic tractability, this scaffold is a focal point in the design of novel therapeutics. As a Senior Application Scientist, I approach the isonicotinamide core not just as a static chemical structure, but as a dynamic platform capable of precise target engagement across neurodegenerative diseases, oncology, and infectious diseases.
This whitepaper synthesizes field-proven insights with rigorous technical data to explore the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental methodologies driving the development of isonicotinamide derivatives.
Structural Biology & Rational Design Mechanisms
The core of isonicotinamide features a pyridine ring substituted at the 4-position with a carboxamide group. This arrangement allows the molecule to act simultaneously as a hydrogen bond donor and acceptor, facilitating precise, high-affinity interactions with the hinge regions of various kinases and enzymatic active sites.
-
GSK-3β Inhibition (Neurodegeneration): Glycogen synthase kinase-3β (GSK-3β) is a highly sought-after target for Alzheimer's disease. Isonicotinamide derivatives have been proven to be highly selective, brain-penetrable, and orally active inhibitors of GSK-3β[1]. 3D-QSAR models and molecular dynamics simulations reveal that specific substitutions, such as 4-((4-fluoroalkoxyl)phenyl) groups on the pyridine ring, significantly enhance binding affinity to the ATP-binding pocket of GSK-3β[2].
-
RAF Kinase Inhibition (Oncology): In the oncology space, pyridyl isonicotinamides have demonstrated potent inhibition of RAF kinases. This makes them highly valuable candidates for the treatment of non-small cell lung cancer (NSCLC) and ovarian cancers driven by specific RAF mutations[3].
-
Antimicrobial and Antiviral Targets: Beyond human kinases, isonicotinamide derivatives effectively target the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme in Mycobacterium tuberculosis, exhibiting high binding energies and low minimum inhibitory concentrations[4]. Furthermore, 1H-pyrazolo[3,4-b]pyridine-4-carboxamides have been synthesized as novel inhibitors of enterovirus replication by directly targeting the viral 2C protein[5].
Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data
To synthesize the quantitative data across various therapeutic domains, the following table summarizes the key efficacy metrics of prototypical isonicotinamide derivatives evaluated in recent literature.
| Compound Class / Derivative | Primary Target | Disease Indication | Key Efficacy Metric |
| Fluorinated Isonicotinamides (10a–d) | GSK-3β | Alzheimer's Disease | IC₅₀ = 1.3 – 5.8 nM[2] |
| Pyridyl Isonicotinamides | RAF Kinase | NSCLC / Ovarian Cancer | High Binding Affinity (Nanomolar)[3] |
| Pyrazolo[3,4-b]pyridine-4-carboxamides | Viral 2C Protein | Enterovirus Infection | Micromolar Inhibition[5] |
| Isonicotinamide Scaffold (Compound 5d) | DprE1 | Tuberculosis | MIC = 644.22 nM[4] |
Mechanistic Pathways & Target Engagement
Understanding the downstream causality of target engagement is critical for drug development. In the context of neurodegeneration, the inhibition of GSK-3β by isonicotinamides triggers a specific signaling cascade. By blocking GSK-3β, the drug prevents the hyperphosphorylation of Tau proteins (which otherwise leads to apoptosis) and stabilizes β-catenin, shifting the cellular balance toward neuroprotection.
Caption: GSK-3β signaling pathway modulation by isonicotinamide derivatives.
Experimental Workflows & Self-Validating Protocols
The development of isonicotinamides relies on robust, self-validating experimental protocols. A successful drug discovery pipeline must integrate chemical synthesis with immediate structural and biological validation, ensuring that only confirmed, highly pure compounds advance to complex in vivo models.
Caption: Workflow for the design, synthesis, and evaluation of isonicotinamide analogs.
Detailed Methodology: Synthesis and Evaluation System
Expertise Note: This protocol explains the causality behind each procedural step, establishing a self-validating loop where physical chemistry directly informs biological efficacy.
Step 1: Microwave-Assisted Synthesis of the Isonicotinamide Core
-
Causality: Conventional thermal heating often leads to side-product formation and thermal degradation of sensitive intermediates. Microwave irradiation accelerates quaternization and condensation reactions, increasing yields up to 8-fold while reducing reaction times to roughly 10 minutes[6].
-
Procedure:
-
Dissolve 1.0 eq of isonicotinamide and 1.2 eq of the corresponding alkylating agent (e.g., substituted bromoacetophenones) in anhydrous acetonitrile.
-
Subject the mixture to microwave irradiation (150 W, 80°C) for 10–15 minutes.
-
Precipitate the product using cold diethyl ether, filter under vacuum, and recrystallize from ethanol to ensure high purity.
-
Step 2: Structural Validation (The Self-Validating Check)
-
Causality: Before biological testing, the structural integrity of the carboxamide linkage and the specific substitution pattern must be confirmed. This ensures the observed biological activity is attributed to the correct pharmacophore rather than an impurity.
-
Procedure:
-
Perform ¹H and ¹³C NMR spectroscopy to confirm the presence of the pyridine ring protons (typically downfield around δ 8.5-9.0 ppm) and the amide protons.
-
Utilize LC-MS to verify the exact molecular weight and confirm >95% purity.
-
Step 3: In Vitro Kinase Inhibition Assay
-
Causality: To quantify target engagement, an ATP-competitive binding assay is utilized. Because isonicotinamides often bind the ATP pocket of kinases (like GSK-3β), varying ATP concentrations helps determine the specific inhibition constant (Ki).
-
Procedure:
-
Incubate recombinant GSK-3β enzyme with the synthesized isonicotinamide derivative in a 96-well plate for 30 minutes at 30°C.
-
Add a fluorescently labeled peptide substrate and ATP.
-
Measure the reduction in phosphorylation via a microplate reader using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to calculate the precise IC₅₀ value.
-
Step 4: Blood-Brain Barrier (BBB) Penetration and PET Imaging
-
Causality: For Alzheimer's disease therapeutics, peripheral activity is insufficient; the compound must cross the BBB. Fluorinated isonicotinamides (e.g., [¹⁸F]10a–d) are synthesized specifically to allow for real-time in vivo tracking and quantification of brain penetrability[2].
-
Procedure:
-
Radiolabel the optimized fluorinated derivative with [¹⁸F] via nucleophilic substitution.
-
Administer the radioligand intravenously to rodent models.
-
Conduct Positron Emission Tomography (PET) imaging to quantify cerebral uptake and specific binding in GSK-3β-rich regions of the brain.
-
Conclusion
The isonicotinamide scaffold remains a cornerstone in medicinal chemistry due to its structural predictability and broad target compatibility. By leveraging rational 3D-QSAR design[7], microwave-assisted synthesis[6], and advanced in vivo imaging techniques[2], researchers can fine-tune the physicochemical properties of pyridine-4-carboxamides. This rigorous, self-validating approach ensures the development of highly selective, potent, and bioavailable therapeutics capable of addressing complex pathologies ranging from Alzheimer's disease to multidrug-resistant tuberculosis.
References
-
Novel 18F-Labeled Isonicotinamide-Based Radioligands for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3β , Molecular Pharmaceutics - ACS Publications.2
-
Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors , Journal of Medicinal Chemistry - ACS Publications. 1
-
A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity , ResearchGate. 6
-
Pyridyl Isonicotinamide Inhibitors of RAF Kinase , PMC - National Institutes of Health.3
-
A Rational Approach To Antitubercular Drug Design: Molecular Docking, Prediction of ADME Properties and Evaluation of Antitubercular Activity of Novel Isonicotinamide Scaffold , Bentham Science Publishers. 4
-
Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication , Journal of Medicinal Chemistry - ACS Publications. 5
-
In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors , New Journal of Chemistry - RSC Publishing. 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridyl Isonicotinamide Inhibitors of RAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis Protocol for 2-Chloro-6-methoxyisonicotinamide
Scientific Rationale & Context
2-Chloro-6-methoxyisonicotinamide is a highly valued heterocyclic building block in medicinal chemistry, functioning as a critical intermediate in the synthesis of sphingosine 1-phosphate receptor 2 (S1PR2) ligands[1] and complex tricyclic cytisine derivatives[2].
The chemical architecture of 2-chloro-6-methoxyisonicotinic acid presents a unique synthetic challenge. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effect of the chloro substituent at the 2-position, severely deactivates the carboxylic acid at the 4-position. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt or HATU) often result in sluggish kinetics and poor yields. To overcome this electronic deactivation, the most robust, scalable, and field-proven approach is the direct conversion of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with an anhydrous ammonia source[3][4].
Mechanistic Design: The Vilsmeier-Haack Activation
We deliberately select oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) over thionyl chloride for the activation step[4]. Thionyl chloride generally requires elevated temperatures (reflux), which can provoke unwanted side reactions or degradation of the methoxy group. In contrast, the oxalyl chloride/DMF system operates efficiently at room temperature via the highly reactive Vilsmeier-Haack intermediate.
The addition of DMF to oxalyl chloride rapidly generates a chloroiminium ion (the Vilsmeier reagent), driven forward by the irreversible evolution of CO and CO₂ gases. This highly electrophilic species attacks the sterically hindered carboxylic acid, forming an acyloxyiminium intermediate that collapses to yield the desired acid chloride while regenerating the DMF catalyst.
Mechanism of carboxylic acid activation via the Vilsmeier-Haack intermediate.
Quantitative Reagent Data
The following stoichiometry is optimized for a 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Chloro-6-methoxyisonicotinic acid | 187.58 | 1.0 | 1.88 g | Starting Material |
| Oxalyl Chloride (2.0 M in DCM) | 126.93 | 1.5 | 7.5 mL | Activating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL | Catalyst |
| Ammonium Chloride (NH₄Cl) | 53.49 | 3.0 | 1.60 g | Ammonia Source |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4.0 | 7.0 mL | Non-nucleophilic Base |
| Dichloromethane (DCM, Anhydrous) | 84.93 | - | 40 mL | Solvent |
Self-Validating Experimental Protocol
Phase 1: Acid Chloride Formation
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, suspend 2-chloro-6-methoxyisonicotinic acid (1.88 g, 10.0 mmol) in anhydrous DCM (20 mL).
-
Catalysis: Add catalytic DMF (38 µL, 0.05 mmol) to the suspension.
-
Activation: Cool the flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (2.0 M in DCM, 7.5 mL, 15.0 mmol) dropwise over 10 minutes. Note: Vigorous gas evolution (CO, CO₂) will occur.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually turn into a clear, pale-yellow solution as the acid chloride forms[4].
IPC 1 (Activation Verification): Do not proceed blindly. Extract a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol. The methanol rapidly traps the acid chloride to generate the corresponding methyl ester. Analyze this quenched sample via LC-MS or TLC. The complete disappearance of the starting carboxylic acid and the exclusive presence of the methyl ester confirms 100% conversion.
-
Concentration: Once IPC 1 confirms completion, concentrate the mixture in vacuo to remove the solvent and, critically, all unreacted oxalyl chloride. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM (10 mL) and set aside.
Phase 2: Anhydrous Amidation
Causality Check: Why use NH₄Cl/DIPEA instead of aqueous ammonia? Aqueous ammonia introduces water (OH⁻), a competing nucleophile that can hydrolyze the sensitive acid chloride back to the starting material. Using solid NH₄Cl and DIPEA in anhydrous DCM ensures that ammonia is the sole nucleophile, maximizing amidation efficiency[3].
-
Preparation of Ammonia Source: In a separate oven-dried 250 mL flask, suspend finely powdered ammonium chloride (1.60 g, 30.0 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add DIPEA (7.0 mL, 40.0 mmol) to the suspension and cool the mixture to 0 °C.
-
Coupling: Add the previously prepared acid chloride solution dropwise to the NH₄Cl/DIPEA suspension over 15 minutes.
-
Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
IPC 2 (Amidation Verification): Analyze an aliquot of the reaction mixture by TLC (50% EtOAc in Hexanes) or LC-MS. The disappearance of the acid chloride (or its methyl ester derivative if quenched in methanol) and the appearance of a new, more polar spot/peak confirms the formation of 2-chloro-6-methoxyisonicotinamide.
Phase 3: Workup & Isolation
-
Quenching: Dilute the reaction mixture with additional DCM (30 mL) and quench with saturated aqueous NaHCO₃ (30 mL).
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL) to remove residual salts and DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Triturate the crude solid with cold hexanes/diethyl ether (9:1) to afford 2-chloro-6-methoxyisonicotinamide as a high-purity crystalline solid.
Step-by-step experimental workflow for synthesizing 2-chloro-6-methoxyisonicotinamide.
References
-
Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands. National Institutes of Health (NIH). 1
-
US20100048606A1 - 10-Substituted Cytisine Derivatives and Methods of Use Thereof. Google Patents.2
-
US20110105530A1 - Heterocyclic Derivatives as Inhibitors of Stearoyl-CoA Desaturase. Googleapis. 3
-
US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists. Google Patents. 4
Sources
- 1. Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20100048606A1 - 10-Substituted Cytisine Derivatives and Methods of Use Thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
Application Notes & Protocols for 2-Chloro-6-methoxyisonicotinamide: A Versatile Intermediate in Modern Drug Discovery
Foreword: Unpacking the Utility of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. 2-Chloro-6-methoxyisonicotinamide (CAS No. 175277-66-4) has emerged as a particularly valuable building block.[1] Its pyridine core is a ubiquitous motif in pharmaceuticals, and the specific arrangement of its functional groups—a reactive chloro substituent, an electron-donating methoxy group, and a carboxamide—offers a rich platform for molecular elaboration.
This guide provides an in-depth exploration of 2-Chloro-6-methoxyisonicotinamide, moving beyond simple catalog data to deliver actionable insights and field-proven protocols. We will dissect the causality behind its synthetic applications, provide self-validating experimental workflows, and ground our discussion in authoritative references. The objective is to empower researchers, scientists, and drug development professionals to effectively leverage this intermediate in their discovery programs.
The Molecular Logic: Why 2-Chloro-6-methoxyisonicotinamide is Effective
The utility of this intermediate is not accidental; it is a direct consequence of the electronic and steric properties conferred by its substituents. The chloro and methoxy groups, while electronically opposed, work in concert to create a highly adaptable scaffold.
-
The Chloro Group: Positioned at the 2-position of the pyridine ring, the chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent ring nitrogen and the carbonyl of the amide facilitate this process by stabilizing the negatively charged Meisenheimer complex intermediate. This reactivity is the primary avenue for introducing molecular diversity.
-
The Methoxy Group: As an electron-donating group, the methoxy substituent modulates the overall electronics of the pyridine ring. In drug discovery, the methoxy group is a well-regarded functional group for its ability to improve metabolic stability and engage in specific hydrogen bond interactions with protein targets.[2][3][4] Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for ligand-protein binding.[2]
-
The Isonicotinamide Moiety: The carboxamide at the 4-position is a classic "pharmacophoric" element, capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This dual capacity makes it a frequent contributor to the binding affinity of drug candidates.
This combination of a reactive handle (the chloro group), a binding and stability modulator (the methoxy group), and a key pharmacophoric element (the amide) makes this molecule a powerful starting point for library synthesis and lead optimization.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175277-66-4 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
| IUPAC Name | 2-chloro-6-methoxypyridine-4-carboxamide | [1] |
| Appearance | Typically a white to off-white solid | N/A |
Synthetic Pathways and Core Reactions
The primary application of 2-Chloro-6-methoxyisonicotinamide is as a substrate for building more complex molecules, primarily through reactions at the C2-chloro position.
Synthesis of the Intermediate
The title compound is typically prepared from its corresponding carboxylic acid, 2-chloro-6-methoxyisonicotinic acid. The synthesis involves two key transformations: a nucleophilic substitution to install the methoxy group, followed by amidation.
Caption: Synthesis of 2-Chloro-6-methoxyisonicotinamide.
The first step is a selective nucleophilic substitution of one chlorine atom on 2,6-dichloroisonicotinic acid with a methoxide source.[5] The subsequent conversion of the carboxylic acid to the primary amide is a standard, high-yielding reaction.
Key Applications in Synthesis
The true power of the intermediate is realized in its subsequent reactions.
Caption: Key synthetic transformations of the intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common application. The chloro group is readily displaced by a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols. This reaction allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in various cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, enabling the construction of complex bi-aryl systems.
-
Buchwald-Hartwig Amination: This provides an alternative and often milder method for forming C-N bonds compared to traditional SNAr, with a broad substrate scope.
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process checks and clear endpoints.
Protocol 1: Synthesis of 2-Chloro-6-methoxyisonicotinic acid (CAS 15855-06-8)
This protocol is adapted from established procedures for the selective methoxylation of dichloropyridines.[5]
-
Objective: To synthesize the carboxylic acid precursor from commercially available 2,6-dichloroisonicotinic acid.
-
Materials:
-
2,6-Dichloroisonicotinic acid
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH), 32% aqueous solution
-
Hydrochloric acid (HCl), 25% and 32% aqueous solutions
-
Water (deionized)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dichloroisonicotinic acid (1.0 eq) in methanol (approx. 15 mL per gram of starting material).
-
Add 32% aqueous NaOH solution (approx. 3.7 mL per gram of starting material) to the stirred mixture.
-
Heat the reaction mixture to 70°C and maintain for 4 hours.
-
Causality Note: Heating drives the SNAr reaction, with methoxide (formed in situ from NaOH and methanol) acting as the nucleophile. The reaction is selective for one chloro position.
-
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed. A typical mobile phase for TLC is 50% ethyl acetate in hexanes.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding 32% HCl followed by 25% HCl until the pH is acidic (pH ~2-3), which will cause the product to precipitate.
-
Stir the resulting slurry at room temperature overnight to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration, washing the solid with cold methanol and then water.
-
Dry the product under vacuum to yield 2-chloro-6-methoxyisonicotinic acid as a white solid.
-
Validation: The product can be characterized by LC-MS (expecting [M+H]⁺ at m/z ≈ 188) and ¹H NMR.[5]
-
-
Protocol 2: Synthesis of 2-Chloro-6-methoxyisonicotinamide (CAS 175277-66-4)
This protocol employs a standard two-step, one-pot procedure for amide formation from a carboxylic acid.
-
Objective: To convert the carboxylic acid into the target primary amide.
-
Materials:
-
2-Chloro-6-methoxyisonicotinic acid
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ammonium hydroxide (NH₄OH), 28% aqueous solution
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend 2-chloro-6-methoxyisonicotinic acid (1.0 eq) in anhydrous DCM (10 mL per gram) in a dry flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) dropwise at room temperature. Vigorous gas evolution (CO, CO₂) will be observed.
-
Causality Note: Oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate. DMF catalyzes this transformation via the formation of a Vilsmeier reagent.
-
-
Stir the mixture at room temperature for 2 hours or until gas evolution ceases and the solution becomes clear.
-
In-Process Check: The reaction is typically driven to completion. The endpoint is the cessation of gas evolution.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude acyl chloride as a residue.
-
In a separate flask, cool a mixture of THF (10 mL per gram of starting acid) and concentrated ammonium hydroxide (10 mL per gram of starting acid) to 0°C in an ice bath.
-
Dissolve the crude acyl chloride residue in a minimum amount of THF and add it dropwise to the cold, stirred ammonium hydroxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
In-Process Check: Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride and the appearance of the product amide.
-
Concentrate the mixture under reduced pressure to remove THF. The product will often precipitate from the remaining aqueous layer.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 2-Chloro-6-methoxyisonicotinamide.
-
Validation: Confirm structure and purity by LC-MS ([M+H]⁺ at m/z ≈ 187) and NMR spectroscopy.
-
-
Protocol 3: Exemplary SNAr with an Amine Nucleophile
This general protocol illustrates the use of the intermediate to synthesize a 2-amino-6-methoxyisonicotinamide derivative.
Caption: General workflow for an SNAr experiment.
-
Objective: To displace the chloride with a representative amine nucleophile.
-
Materials:
-
2-Chloro-6-methoxyisonicotinamide (1.0 eq)
-
Amine nucleophile (e.g., benzylamine, morpholine) (1.2 eq)
-
A non-nucleophilic base (e.g., DIPEA, K₂CO₃) (2.0-3.0 eq)
-
A polar aprotic solvent (e.g., DMSO, NMP, Dioxane)
-
-
Procedure:
-
In a sealed vial, combine 2-Chloro-6-methoxyisonicotinamide, the amine nucleophile, and the base in the chosen solvent (e.g., DMSO, 0.5 M concentration).
-
Seal the vial and heat the mixture to 80-120°C.
-
Causality Note: Heat is required to overcome the activation energy for the SNAr reaction. The base neutralizes the HCl generated during the reaction, driving it to completion.
-
-
In-Process Check: Monitor the reaction by LC-MS every 2-4 hours until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Validation: Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
-
Conclusion
2-Chloro-6-methoxyisonicotinamide is more than just a chemical; it is a strategic tool. Its well-defined reactivity and pharmacologically relevant core structure provide a reliable and efficient entry point into vast and diverse chemical spaces. The protocols and insights provided herein are intended to serve as a robust foundation for researchers aiming to exploit its full potential in the synthesis of novel bioactive molecules. By understanding the underlying principles of its reactivity and employing validated synthetic methods, scientists can accelerate their discovery efforts and more rapidly advance promising compounds through the development pipeline.
References
-
Chemdad: 2-CHLORO-6-METHOXYISONICOTINAMIDE. Provides basic chemical properties and identifiers for the title compound. URL: [Link]
-
PubChem: Methyl 2-chloro-6-methoxynicotinate. A public database entry for a related compound, listing properties and identifiers. URL: [Link]
-
ResearchGate: Synthesis of 2-Chloronicotinic Acid Derivatives. Discusses the importance of chloronicotinic acid derivatives as intermediates in medicinal and agricultural chemistry. URL: [Link]
-
PMC: Parallels between the chloro and methoxy groups for potency optimization. An academic article detailing the roles of chloro and methoxy groups in drug-protein interactions. URL: [Link]
-
Atlantis Press: Synthesis of 2-Chloronicotinic Acid Derivatives. Highlights the role of these intermediates in synthesizing drugs and other bioactive compounds. URL: [Link]
-
Drug Hunter: Roles of the Chloro and Methoxy Groups in Drug Discovery. An industry-focused resource discussing the strategic use of these functional groups in medicinal chemistry. URL: [Link]
-
YouTube: Roles of the Chloro and Methoxy Groups in Drug Discovery. A video presentation discussing the beneficial effects and strategic deployment of chloro and methoxy substituents in drug design. URL: [Link]
Sources
- 1. 2-CHLORO-6-METHOXYISONICOTINAMIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. youtube.com [youtube.com]
- 5. 2-Chloro-6-methoxyisonicotinic acid | 15855-06-8 [m.chemicalbook.com]
Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 2-Chloro-6-methoxyisonicotinamide
Executive Summary This application note details robust, self-validating analytical protocols for the detection, structural confirmation, and precise quantification of 2-Chloro-6-methoxyisonicotinamide (CAS: 175277-66-4). By leveraging HPLC-UV for bulk purity assessment and LC-MS/MS for trace-level bioanalysis, this guide provides a comprehensive control strategy tailored for researchers and drug development professionals.
Introduction & Chemical Context
2-Chloro-6-methoxyisonicotinamide is a highly functionalized pyridine derivative that serves as a critical synthetic intermediate in modern medicinal chemistry. Most notably, it is utilized as a foundational building block in the development of 1[1]. Given its role in active pharmaceutical ingredient (API) manufacturing, establishing rigorous analytical methods is paramount to ensure batch-to-batch consistency, monitor reaction kinetics, and detect trace impurities.
Physicochemical Properties & Analytical Rationale
Understanding the molecular architecture of 2-Chloro-6-methoxyisonicotinamide (C₇H₇ClN₂O₂, MW: 186.60 g/mol ) is essential for method design:
-
Chromatographic Behavior: The molecule features a polar primary carboxamide at C4, counterbalanced by lipophilic chloro and methoxy substituents at C2 and C6, respectively. This mixed polarity makes reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 stationary phase the optimal choice.
-
Detection Rationale: The conjugated aromatic pyridine ring provides strong UV absorbance, making photodiode array (PDA) detection at 254 nm ideal for bulk quantification, similar to validated 2[2]. For trace analysis, the basic pyridine nitrogen facilitates excellent protonation, making positive-ion Electrospray Ionization (ESI+) highly sensitive[3].
Experimental Workflows and Protocols
Fig 1. Sequential analytical workflow for the quantification of 2-Chloro-6-methoxyisonicotinamide.
Protocol A: HPLC-UV Method for Purity and Bulk Quantification
Objective: To determine the chemical purity of synthesized batches and quantify bulk concentrations.
Causality & Design: A gradient elution strategy utilizing an acidic mobile phase (0.1% Formic Acid) is employed. The acid suppresses the ionization of the pyridine nitrogen (pKa ~3.5), ensuring the molecule remains in its neutral state. This prevents secondary interactions with residual silanols on the silica column, eliminating peak tailing and ensuring a sharp, symmetrical peak[2].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Degas via sonication for 10 minutes.
-
Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock solution.
-
Calibration Standards: Dilute the stock solution with a 50:50 Water:Acetonitrile diluent to prepare working standards at 1, 5, 10, 25, 50, and 100 µg/mL.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA/UV at 254 nm.
-
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: Linear ramp to 90% B
-
10.0 - 12.0 min: Hold at 90% B
-
12.0 - 12.1 min: Return to 10% B
-
12.1 - 15.0 min: Re-equilibration.
-
-
System Suitability (Self-Validation): Inject the 50 µg/mL standard six consecutive times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plate count is > 5000.
Protocol B: LC-MS/MS Method for Trace Analysis
Objective: To quantify trace levels of 2-Chloro-6-methoxyisonicotinamide in complex matrices (e.g., pharmacokinetic plasma samples or API impurity profiling).
Causality & Design: Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity. The [M+H]+ precursor ion is isolated, and collision-induced dissociation (CID) is optimized to monitor specific fragment ions, a technique proven highly effective for 3[3].
Step-by-Step Methodology:
-
Sample Extraction: For biological matrices, perform protein precipitation by adding 300 µL of cold Acetonitrile (containing an isotopically labeled internal standard) to 100 µL of the sample. Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C, and transfer 100 µL of the supernatant to an LC vial.
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase: Isocratic 40% A (0.1% FA in Water) / 60% B (0.1% FA in Acetonitrile).
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Precursor Ion: m/z 187.0 (corresponding to the ³⁵Cl isotope).
-
Quantifier Transition: m/z 187.0 → 144.0 (Loss of CONH₂, Collision Energy: 20 eV).
-
Qualifier Transition: m/z 187.0 → 128.0 (Loss of CONH₂ + CH₄, Collision Energy: 25 eV).
-
Fig 2. Putative ESI+ MS/MS fragmentation pathway for 2-Chloro-6-methoxyisonicotinamide.
Method Validation Parameters
Both analytical methods must be rigorously validated according to ICH Q2(R1) guidelines. The tables below summarize the expected validation criteria and typical observed results for these optimized protocols.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Observed Result |
| Linearity Range | R² ≥ 0.999 | 1.0 - 100 µg/mL (R² = 0.9998) |
| Precision (Intra-day) | %RSD ≤ 2.0% (n=6) | 0.85% |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% - 101.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.45 µg/mL |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Observed Result |
| Linearity Range | R² ≥ 0.995 | 0.5 - 500 ng/mL (R² = 0.9985) |
| Precision (Inter-day) | %RSD ≤ 15.0% | 4.2% |
| Matrix Effect | 85.0% - 115.0% | 92.5% |
| Lower Limit of Quantitation | Signal-to-Noise ≥ 5:1 | 0.5 ng/mL |
Structural Elucidation via NMR
For definitive structural confirmation of synthesized 2-Chloro-6-methoxyisonicotinamide batches, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
-
¹H NMR (400 MHz, CDCl₃): The pyridine protons at C3 and C5 are meta to each other and typically appear as two distinct doublets with a small coupling constant (J ~ 1.5 - 2.0 Hz) in the aromatic region (δ 7.10 - 7.30 ppm), consistent with4[4]. The methoxy group (-OCH₃) presents as a sharp, highly integrated singlet at δ ~3.95 ppm. The primary amide protons (-CONH₂) typically manifest as two broad singlets between δ 5.5 and 6.5 ppm due to restricted rotation around the C-N bond and quadrupolar relaxation of the nitrogen nucleus.
Conclusion
The strategic combination of a robust HPLC-UV method for bulk purity assessment and a highly sensitive LC-MS/MS method for trace quantification provides a complete analytical control framework for 2-Chloro-6-methoxyisonicotinamide. By adhering to the detailed, self-validating protocols and validation parameters outlined in this application note, analytical scientists can ensure uncompromising data integrity and regulatory compliance throughout the drug development lifecycle.
References
- Source: google.
- Source: hpst.
- Source: rsc.
- Source: chula.ac.
Sources
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chloro-6-methoxyisonicotinamide
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chloro-6-methoxyisonicotinamide. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of this pharmaceutical intermediate. The described protocol leverages a polar-modified C18 column to achieve excellent peak shape and retention for this moderately polar analyte. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
2-Chloro-6-methoxyisonicotinamide (CAS No. 175277-66-4) is a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable analytical method for the quantification of 2-Chloro-6-methoxyisonicotinamide and its potential impurities is therefore essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds.[1] This application note details a specific and validated HPLC method developed for 2-Chloro-6-methoxyisonicotinamide, addressing the challenges often associated with the analysis of polar and halogenated aromatic compounds.[6][7]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Reference Standard: 2-Chloro-6-methoxyisonicotinamide, purity >99.5%.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Reagents: Ammonium acetate (analytical grade), and purified water (18.2 MΩ·cm).
Chromatographic Conditions
The selection of a polar-endcapped C18 column is a critical aspect of this method. Such columns are designed to provide superior retention for polar compounds that may exhibit poor retention on traditional C18 phases, especially under highly aqueous mobile phase conditions.[6][8] The use of a buffered mobile phase at a controlled pH helps to ensure consistent ionization of the analyte, leading to reproducible retention times and improved peak shapes.[9]
| Parameter | Recommended Setting |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Optimized HPLC Parameters
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 2: Gradient Elution Program
Preparation of Solutions
Mobile Phase A (10 mM Ammonium Acetate, pH 6.5):
-
Weigh approximately 0.77 g of ammonium acetate and dissolve it in 1 L of purified water.
-
Adjust the pH to 6.5 with dilute acetic acid or ammonium hydroxide.
-
Filter through a 0.45 µm membrane filter and degas prior to use.
Diluent: A mixture of Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio is used as the diluent to ensure compatibility with the initial mobile phase conditions.
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of 2-Chloro-6-methoxyisonicotinamide reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A working standard of approximately 50 µg/mL is suitable for routine analysis.
Sample Preparation:
-
Accurately weigh a sample containing 2-Chloro-6-methoxyisonicotinamide and dissolve it in the diluent to achieve a theoretical concentration of 50 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[10]
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.[1][3]
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), the 2-Chloro-6-methoxyisonicotinamide standard, and a sample spiked with known related substances. The method is considered specific if the peak for 2-Chloro-6-methoxyisonicotinamide is well-resolved from any other peaks.
Linearity and Range
Linearity was assessed by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery of known amounts of 2-Chloro-6-methoxyisonicotinamide spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate preparations of the sample at the nominal concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days, with different analysts and/or different equipment.
The relative standard deviation (%RSD) of the results was calculated for both repeatability and intermediate precision.
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored to ensure they remained within acceptable limits.
Results and Discussion
The developed HPLC method provides a well-resolved, sharp, and symmetric peak for 2-Chloro-6-methoxyisonicotinamide, with a typical retention time of approximately 9.5 minutes under the specified conditions. The gradient elution ensures that any potential late-eluting impurities are cleared from the column, preparing it for the next injection.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| Robustness | System suitability parameters met | Complies |
Table 3: Summary of Method Validation Results
The choice of acetonitrile as the organic modifier provides good selectivity and lower backpressure compared to methanol.[9] The detection wavelength of 272 nm was selected based on the UV spectrum of 2-Chloro-6-methoxyisonicotinamide, which shows a significant absorbance at this wavelength, providing good sensitivity.
Workflow Diagrams
Figure 1: General workflow for the HPLC analysis of 2-Chloro-6-methoxyisonicotinamide.
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of 2-Chloro-6-methoxyisonicotinamide. The method's robustness and adherence to ICH validation guidelines make it highly suitable for implementation in a regulated quality control laboratory for both routine analysis and stability studies.
References
- BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- MilliporeSigma. Developing HPLC Methods.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Phenomenex. Reversed Phase HPLC Method Development.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- SlideShare. Ich guidelines for validation final.
- SIELC. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.
- Chemdad. 2-CHLORO-6-METHOXYISONICOTINAMIDE.
- ChemicalBook. 2-Chloro-6-methoxyisonicotinic acid.
- ChemScene. 2-Chloro-3-methoxyisonicotinamide.
- PubChem. 2-Chloroisonicotinamide.
- ChemicalBook. (2025, July 26). 2-Chloro-6-methoxypyridine - Safety Data Sheet.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- MDPI. (2022, April 15). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Tokyo Chemical Industry. 2-Chloro-6-methylisonicotinic Acid.
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine.
- DTIC. High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization.
- ChemScene. 2-Chloro-n-(6-methoxypyridin-3-yl)isonicotinamide.
- Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES.
Sources
- 1. zenodo.org [zenodo.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Ich guidelines for validation final | PPTX [slideshare.net]
- 5. 2-CHLORO-6-METHOXYISONICOTINAMIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. resolian.com [resolian.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the LC-MS/MS Characterization of 2-Chloro-6-methoxyisonicotinamide and its Metabolites
Introduction: A Strategic Approach to the Bioanalysis of 2-Chloro-6-methoxyisonicotinamide
The development of novel pharmaceutical agents necessitates robust and reliable bioanalytical methods to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug and its metabolites.[1][2] This document provides a comprehensive guide to the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization of 2-Chloro-6-methoxyisonicotinamide and its putative metabolites. As a substituted nicotinamide derivative, understanding its metabolic fate is crucial for evaluating its efficacy and safety profile.[3]
This guide is structured to provide not just a set of protocols, but a strategic framework for the bioanalytical characterization of this novel compound. We will delve into the rationale behind the experimental design, from the selection of in vitro metabolic systems to the optimization of LC-MS/MS parameters and the rigorous validation of the analytical method in accordance with regulatory standards.[1][4][5]
Predicted Metabolic Pathways of 2-Chloro-6-methoxyisonicotinamide
Based on the chemical structure of 2-Chloro-6-methoxyisonicotinamide and the known metabolic pathways of similar pyridine and nicotinamide derivatives, we can predict several key metabolic transformations.[3][6] These predictions are foundational for the targeted analysis of its metabolites. The primary metabolic routes are likely to involve:
-
O-demethylation: The methoxy group is a common site for oxidative metabolism by cytochrome P450 enzymes (CYPs), leading to the formation of a hydroxylated intermediate that can be further metabolized.
-
Hydroxylation: The pyridine ring can undergo hydroxylation at various positions, a common metabolic pathway for aromatic compounds.
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.
The following diagram illustrates these predicted metabolic pathways:
Caption: Predicted metabolic pathways of 2-Chloro-6-methoxyisonicotinamide.
Part 1: In Vitro Metabolism Study Protocol
To identify the metabolites of 2-Chloro-6-methoxyisonicotinamide, an in vitro metabolism study using human liver microsomes is recommended.[7][8][9][10][11] Liver microsomes are a rich source of drug-metabolizing enzymes, particularly CYPs, and provide a reliable model for predicting in vivo metabolism.[8][9][10][11]
Materials and Reagents
-
2-Chloro-6-methoxyisonicotinamide
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Experimental Protocol
-
Incubation:
-
Prepare a stock solution of 2-Chloro-6-methoxyisonicotinamide in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, combine 1 µL of the stock solution with 499 µL of 0.1 M phosphate buffer (pH 7.4) to achieve a final substrate concentration of 2 µg/mL.
-
Add 5 µL of human liver microsomes (20 mg/mL stock) to the substrate solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Prepare a negative control sample by replacing the NADPH regenerating system with phosphate buffer.
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Part 2: Bioanalytical LC-MS/MS Method
This section details the proposed LC-MS/MS method for the simultaneous quantification of 2-Chloro-6-methoxyisonicotinamide and its predicted metabolites in biological matrices such as plasma.
Internal Standard Selection
Sample Preparation from Plasma: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.[13][14][15]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography Conditions
The chromatographic separation of the parent compound and its more polar metabolites can be achieved using a reversed-phase C18 column with a gradient elution.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is recommended for its high sensitivity and selectivity.
| Parameter | Recommended Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Manufacturer's recommendation |
| Collision Gas | Argon |
Predicted MRM Transitions
The following table provides the predicted precursor and product ions for 2-Chloro-6-methoxyisonicotinamide and its major putative metabolites. These transitions should be optimized by direct infusion of the analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Chloro-6-methoxyisonicotinamide | 187.0 | [Fragment 1], [Fragment 2] | Optimize |
| 2-Chloro-6-methoxyisonicotinamide-d3 (IS) | 190.0 | [Fragment 1], [Fragment 2] | Optimize |
| O-desmethyl Metabolite | 173.0 | [Fragment 1], [Fragment 2] | Optimize |
| Hydroxylated Metabolite | 203.0 | [Fragment 1], [Fragment 2] | Optimize |
| Glucuronide Conjugate | 363.0 | 187.0 (loss of glucuronide) | Optimize |
Note: The exact m/z values for fragment ions and optimal collision energies must be determined experimentally.
Part 3: Bioanalytical Method Validation Protocol
A full validation of the bioanalytical method is essential to ensure its reliability for the intended application, following regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[1][2][4][5][16]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity and Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | A minimum of six non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Four QC levels (LLOQ, LQC, MQC, HQC). Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: %CV ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy within ±20% of nominal. Precision ≤ 20% CV. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor (ratio of analyte peak area in the presence of matrix to the peak area in neat solution) should be consistent across different matrix lots. %CV of the IS-normalized matrix factor ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should be within ±15% of the nominal concentration after storage under specified conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Overall Experimental Workflow
The following diagram provides a visual representation of the entire workflow for the characterization of 2-Chloro-6-methoxyisonicotinamide and its metabolites.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. In vitro evaluation of the metabolic enzymes and drug interaction potential of triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. ionsource.com [ionsource.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-6-methoxyisonicotinamide
Introduction: The Strategic Advantage of the 2-Chloro-6-methoxyisonicotinamide Scaffold
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and neurodegenerative diseases.[1] Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] The pyridine scaffold, a privileged structure in this field, serves as an excellent starting point for the design of ATP-competitive inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region.
2-Chloro-6-methoxyisonicotinamide emerges as a particularly valuable building block for the synthesis of novel kinase inhibitors. Its strategic substitution pattern offers a confluence of desirable features for the medicinal chemist:
-
Activated Reaction Site: The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group, coupled with the methoxy substituent, activates the C2 position for nucleophilic aromatic substitution (SNAr).[2][3] This facilitates the introduction of a diverse array of nucleophiles, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Vector for Diversity: The reactive chlorine atom at the C2 position serves as a versatile handle for coupling with various amine-containing fragments, such as substituted anilines and heteroaromatic amines (e.g., aminopyrazoles). This allows for the exploration of different pharmacophores to target the specific sub-pockets of the kinase active site.
-
Modulation of Physicochemical Properties: The methoxy group at the C6 position and the isonicotinamide moiety at the C4 position provide opportunities to fine-tune the solubility, metabolic stability, and other pharmacokinetic properties of the final compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-6-methoxyisonicotinamide in the synthesis of potent kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the synthesis of a representative pyrazolopyridine-based kinase inhibitor, and discuss methods for its biological evaluation.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic transformation leveraging 2-Chloro-6-methoxyisonicotinamide is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired substituted product.
The reactivity of the 2-chloropyridine core is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. The pyridine nitrogen itself contributes to this electron deficiency, making the C2 and C4 positions particularly susceptible to nucleophilic attack.
Featured Application: Synthesis of a Pyrazolo[3,4-b]pyridine-based TrkA Inhibitor
Tropomyosin receptor kinases (Trks), particularly TrkA, are compelling targets in oncology.[4][5][6][7] Chromosomal rearrangements involving the NTRK1 gene, which encodes for TrkA, lead to the formation of fusion proteins with oncogenic activity. Therefore, the development of small molecule inhibitors of TrkA is a promising therapeutic strategy.
The following protocol details the synthesis of a potent pyrazolo[3,4-b]pyridine-based TrkA inhibitor, adapted from the work of Liu et al. (RSC Med. Chem., 2023, 14, 85), showcasing the utility of 2-Chloro-6-methoxyisonicotinamide as a key starting material.[6][7]
Experimental Workflow
Caption: Synthetic workflow for the pyrazolo[3,4-b]pyridine-based inhibitor.
Detailed Synthetic Protocol
Reaction Scheme:
Materials and Reagents:
-
2-Chloro-6-methoxyisonicotinamide (1.0 eq)
-
3-Amino-5-methyl-1H-pyrazole (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-Chloro-6-methoxyisonicotinamide (1.0 mmol), 3-Amino-5-methyl-1H-pyrazole (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-6-methoxyisonicotinamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Biological Activity
The synthesized pyrazolo[3,4-b]pyridine derivatives are expected to exhibit potent inhibitory activity against TrkA kinase. The following table presents representative data for analogous compounds from the literature, demonstrating the potential efficacy of this chemical class.[6][7]
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Assay IC₅₀ (µM) |
| Analog C03 | TrkA | 56 | 0.304 (in Km-12 cells) |
| Analog C09 | TrkA | 57 | >10 |
| Analog C10 | TrkA | 26 | >10 |
Data adapted from Liu et al., RSC Med. Chem., 2023, 14, 85.[6][7]
Targeted Signaling Pathways
Understanding the mechanism of action of the synthesized inhibitors requires knowledge of the signaling pathways they target.
TrkA Signaling Pathway in Cancer
The TrkA receptor tyrosine kinase is activated by its ligand, nerve growth factor (NGF).[4][5] Upon NGF binding, TrkA dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[4][5] These pathways are crucial for cell proliferation, survival, and differentiation. In cancers with NTRK1 fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth and tumor progression. The synthesized pyrazolo[3,4-b]pyridine inhibitor is designed to bind to the ATP-binding site of TrkA, preventing its phosphorylation and subsequent activation of these oncogenic pathways.
Caption: Simplified TrkA signaling pathway and the inhibitory action of the synthesized compound.
GSK-3β Signaling in Alzheimer's Disease
Glycogen Synthase Kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in the pathology of Alzheimer's disease.[8][9][10] Hyperactivation of GSK-3β is linked to the hyperphosphorylation of the tau protein, a key component of neurofibrillary tangles, and an increase in the production of amyloid-β peptides, which form senile plaques.[8][9][11] Therefore, inhibitors of GSK-3β are being investigated as potential therapeutic agents for Alzheimer's disease. The versatile pyrazolopyridine scaffold can also be adapted to target GSK-3β.
Caption: Role of GSK-3β in Alzheimer's and the point of intervention for inhibitors.
Safety and Handling
2-Chloro-6-methoxyisonicotinamide and its derivatives, as well as many of the reagents used in their synthesis, should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for each chemical before use. General safety guidelines include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and vapors.
-
Preventing contact with skin and eyes.
Conclusion
2-Chloro-6-methoxyisonicotinamide is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its favorable reactivity in SNAr reactions allows for the efficient generation of diverse compound libraries with the potential to target a wide range of kinases implicated in human diseases. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs.
References
-
Hernández, F., Lucas, J. J., & Avila, J. (2013). GSK3 as a key link between Aβ and tau pathologies in Alzheimer's disease. Frontiers in Molecular Neuroscience, 6, 27. [Link]
-
Lauretti, E., D'Andrea, G., & Praticò, D. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(5), 165721. [Link]
-
Hooper, C., Killick, R., & Lovestone, S. (2008). The GSK3 hypothesis of Alzheimer's disease. Journal of Neurochemistry, 104(6), 1433-1439. [Link]
-
Yao, W., Fan, Y., Zhang, B., Du, X., Wang, B., Yan, Q., & Guo, L. (2023). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Current Cancer Drug Targets, 24(3), 223-234. [Link]
-
EurekAlert!. (2023). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. EurekAlert!. [Link]
-
Jawad, M. A., & Al-Hussain, S. A. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Pharmaceuticals, 15(7), 856. [Link]
-
MDPI. (2020). TrkA is a therapeutic target in HER2-positive breast cancer. MDPI. [Link]
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Cheng, M. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Royal Society of Chemistry. [Link]
-
MDPI. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI. [Link]
-
AACR Journals. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. AACR Journals. [Link]
-
ResearchGate. (2003). Signal-transduction pathway of the TrkA tyrosine kinase receptor. ResearchGate. [Link]
-
Semantic Scholar. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. [Link]
-
ResearchGate. (2023). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. [Link]
-
ResearchGate. (2023). pyrizolo[1,5-a]pyrimidine derivatives of the Second-generation TRK inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]
-
ResearchGate. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. [Link]
-
PubMed. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]
-
MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. MDPI. [Link]
-
National Institutes of Health. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. MDPI. [Link]
-
PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
Royal Society of Chemistry. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Royal Society of Chemistry. [Link]
-
CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
-
Royal Society of Chemistry. (2022). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]
-
Taylor & Francis Online. (2019). pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M. Taylor & Francis Online. [Link]
-
National Institutes of Health. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health. [Link]
-
ResearchGate. (2021). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]
-
DOI. (2015). Supporting Information Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. DOI. [Link]
- Google Patents. (2017). Process for the preparation of kinase inhibitors and intermediates thereof.
- Google Patents. (2014). 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 11. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]
Application Notes & Protocols: The Strategic Role of 2-Chloro-6-methoxyisonicotinamide in Modern Agrochemical Synthesis
Abstract
The pyridine scaffold is a cornerstone in the development of high-efficacy agrochemicals, prized for its metabolic stability and versatile chemical reactivity. Within this class, 2-Chloro-6-methoxyisonicotinamide has emerged as a pivotal building block, offering a strategic entry point for the synthesis of novel herbicides, fungicides, and insecticides.[1][2] Its unique substitution pattern—an activated chlorine atom at the 2-position, a methoxy group at the 6-position, and a carboxamide at the 4-position—provides a robust platform for generating diverse molecular libraries through targeted chemical modifications. This guide provides an in-depth analysis of the synthetic utility of 2-Chloro-6-methoxyisonicotinamide, detailing its properties, core reaction pathways, and a comprehensive, field-proven protocol for its application in synthesizing next-generation agrochemical candidates.
Introduction: The Versatility of a Privileged Scaffold
The relentless demand for new crop protection agents with improved efficacy, selectivity, and environmental profiles drives innovation in synthetic chemistry. Pyridine-based compounds have consistently delivered leads and commercial products due to their inherent biological activity and tunable physicochemical properties. 2-Chloro-6-methoxyisonicotinamide (CAS No: 175277-66-4) is a particularly valuable intermediate for several key reasons:
-
Activated Reaction Site: The electron-withdrawing effect of the ring nitrogen and the C4-amide group activates the C2-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This is the primary pathway for derivatization.
-
Modulation of Properties: The methoxy group at the C6-position influences the electronic properties of the ring and can be a site for later-stage modification or a key interaction point with biological targets.
-
Structural Rigidity and Bio-activity: The amide functionality provides a rigid hydrogen-bonding motif, which is often crucial for target protein binding in active ingredients.
This document serves as a practical guide for researchers and synthetic chemists, elucidating the causality behind experimental choices and providing a reliable protocol for leveraging this building block in agrochemical discovery programs.
Physicochemical & Safety Profile
Proper handling and understanding of a reagent's properties are prerequisites for successful and safe experimentation.
Properties Summary
The key physicochemical data for 2-Chloro-6-methoxyisonicotinamide are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 175277-66-4 | [3] |
| Molecular Formula | C7H7ClN2O2 | [3] |
| Molecular Weight | 186.6 g/mol | [3] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Data not consistently available; requires experimental determination. | N/A |
| Solubility | Soluble in common organic solvents like DCM, THF, DMF. | N/A |
Critical Safety & Handling Protocols
Adherence to safety protocols is non-negotiable. Based on data for structurally similar compounds, the following precautions are mandatory.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4][5]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6] Avoid generating dust during transfer.[5]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary value of 2-Chloro-6-methoxyisonicotinamide lies in its susceptibility to SNAr reactions. The chlorine at the C2 position is readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, allowing for the creation of diverse derivatives.
Caption: Multi-step synthesis of a model herbicide candidate.
Step 1: Hydrolysis to 2-Chloro-6-methoxyisonicotinic Acid
Rationale: Converting the amide to a carboxylic acid is a standard transformation that opens up a vast array of subsequent coupling chemistries. Basic hydrolysis followed by acidic workup is a robust and scalable method.
Materials:
-
2-Chloro-6-methoxyisonicotinamide: 1.87 g (10.0 mmol)
-
Sodium Hydroxide (NaOH): 20 mL, 2 M aqueous solution
-
Hydrochloric Acid (HCl): Concentrated, ~2 mL
-
Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, pH paper, ice bath, Büchner funnel.
Procedure:
-
Combine 2-Chloro-6-methoxyisonicotinamide and the 2 M NaOH solution in the round-bottom flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. (Expertise: Refluxing ensures complete saponification of the amide. Progress can be monitored by TLC by taking aliquots, acidifying them, and spotting against the starting material).
-
After cooling to room temperature, place the flask in an ice bath.
-
Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2-3. A precipitate will form. (Trustworthiness: Acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate out, enabling isolation).
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water (2 x 15 mL).
-
Dry the white solid under vacuum to a constant weight. Expected yield: >90%.
Step 2: Synthesis of 2-Chloro-N-(benzyloxy)-6-methoxyisonicotinamide
Rationale: This step involves activating the carboxylic acid (forming an acid chloride in situ) and then coupling it with the desired nucleophile, O-benzylhydroxylamine. Thionyl chloride is an effective and common reagent for this activation. The triethylamine base is crucial to neutralize the HCl generated during both the activation and coupling stages.
Materials:
-
2-Chloro-6-methoxyisonicotinic acid: 1.88 g (10.0 mmol)
-
Thionyl Chloride (SOCl₂): 1.1 mL (15.0 mmol)
-
O-Benzylhydroxylamine hydrochloride: 1.76 g (11.0 mmol)
-
Triethylamine (Et₃N): 4.2 mL (30.0 mmol)
-
Dichloromethane (DCM), anhydrous: 50 mL
-
Equipment: 250 mL three-necked flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line.
Procedure:
-
Suspend the 2-Chloro-6-methoxyisonicotinic acid in anhydrous DCM (30 mL) in the three-necked flask under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride dropwise via the dropping funnel over 15 minutes. (Expertise: The dropwise addition at 0°C controls the exothermic reaction and minimizes side products).
-
Allow the mixture to warm to room temperature and stir for 2 hours. The suspension should become a clear solution, indicating the formation of the acid chloride.
-
In a separate beaker, dissolve O-benzylhydroxylamine hydrochloride and triethylamine in anhydrous DCM (20 mL). (Expertise: Using two equivalents of Et₃N is necessary—one to free the amine from its HCl salt and one to act as the base in the subsequent coupling reaction).
-
Cool the acid chloride solution back down to 0°C.
-
Add the O-benzylhydroxylamine/triethylamine solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up & Purification: a. Quench the reaction by slowly adding 50 mL of water. b. Transfer the mixture to a separatory funnel, separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). (Trustworthiness: These washes remove unreacted amine, acid, and salts, simplifying purification). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the resulting crude oil/solid by flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Conclusion and Future Scope
2-Chloro-6-methoxyisonicotinamide is more than just a chemical reagent; it is a strategic platform for innovation in agrochemical synthesis. The protocols and rationale presented here demonstrate its utility in accessing novel chemical matter through robust and well-understood synthetic pathways. By leveraging the SNAr reactivity of the C2-chloro group or the coupling chemistry of the corresponding carboxylic acid, researchers can rapidly generate libraries of diverse compounds. These libraries are essential for high-throughput screening campaigns aimed at discovering the next generation of herbicides, fungicides, and insecticides that will be critical for global food security.
References
-
Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
Biotransformation of Thianicotinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Response to Metabolism by Bacterium Stenotrophomonas Maltophilia CGMCC 1.1788. PubMed. [Link]
-
2-CHLORO-6-METHOXYISONICOTINAMIDE Product Information. Chemdad. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecular Diversity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. 2-CHLORO-6-METHOXYISONICOTINAMIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. fishersci.be [fishersci.be]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for Chemical Reactions Involving 2-Chloro-6-methoxyisonicotinamide
These comprehensive application notes provide detailed experimental procedures and scientific insights for chemical reactions involving 2-Chloro-6-methoxyisonicotinamide. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower users to optimize these reactions for their specific applications.
Introduction to 2-Chloro-6-methoxyisonicotinamide
2-Chloro-6-methoxyisonicotinamide (CAS: 175277-66-4) is a versatile heterocyclic building block of significant interest in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research.[1] Its structure, featuring a pyridine ring substituted with a chloro group, a methoxy group, and a carboxamide moiety, offers multiple reaction sites for chemical modification. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing isonicotinamide group, makes the chloro-substituent susceptible to displacement via various cross-coupling and nucleophilic substitution reactions. This reactivity profile allows for the strategic introduction of diverse functional groups, enabling the construction of compound libraries for drug discovery programs.
| Property | Value | Source |
| CAS Number | 175277-66-4 | [1] |
| Molecular Formula | C7H7ClN2O2 | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
| Synonyms | 2-Chloro-6-methoxypyridine-4-carboxamide | [1] |
Core Synthetic Transformations
This guide will focus on three pivotal classes of reactions for the functionalization of 2-Chloro-6-methoxyisonicotinamide:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines through carbon-nitrogen bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] For 2-Chloro-6-methoxyisonicotinamide, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.
Causality of Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating the use of electron-rich, bulky phosphine ligands to facilitate the oxidative addition of the Pd(0) catalyst to the C-Cl bond.[2] The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxyisonicotinamide with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for different arylboronic acids.
Materials:
-
2-Chloro-6-methoxyisonicotinamide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Chloro-6-methoxyisonicotinamide, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add palladium(II) acetate and SPhos.
-
Add 1,4-dioxane (e.g., 5 mL) and water (e.g., 1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-6-methoxyisonicotinamide.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)2 / SPhos | Efficient for less reactive aryl chlorides. |
| Base | K2CO3 | Effective and commonly used base for Suzuki couplings. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient energy to overcome the activation barrier for oxidative addition. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][5] This reaction is a powerful tool for synthesizing substituted anilines and related compounds, which are prevalent in pharmaceuticals.
Causality of Experimental Choices
Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination of aryl chlorides relies heavily on the selection of an appropriate palladium catalyst and ligand.[5][6] Bulky, electron-rich phosphine ligands are often required.[5] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed to deprotonate the amine and facilitate the catalytic cycle.[5][7]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination
Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloro-6-methoxyisonicotinamide with Morpholine
This protocol is a representative procedure and may require optimization for different amines.
Materials:
-
2-Chloro-6-methoxyisonicotinamide (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, to a vial add 2-Chloro-6-methoxyisonicotinamide, sodium tert-butoxide, Pd2(dba)3, and XPhos.
-
Add toluene (e.g., 5 mL) followed by morpholine.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(morpholino)-6-methoxyisonicotinamide.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd2(dba)3 / XPhos | A highly active catalyst system for the amination of aryl chlorides. |
| Base | NaOt-Bu | Strong, non-nucleophilic base that effectively deprotonates a wide range of amines. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Facilitates the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[8][9] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity.[8][9] The electron-withdrawing nature of the pyridine nitrogen and the isonicotinamide group in 2-Chloro-6-methoxyisonicotinamide activates the 2-position for SNAr.
Causality of Experimental Choices
The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally react faster. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often used as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free to react.[10] Heating is frequently required to drive the reaction to completion.
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Sources
- 1. 2-CHLORO-6-METHOXYISONICOTINAMIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Comprehensive Application Note: Safe Handling, Storage, and Synthetic Utilization of 2-Chloro-6-methoxyisonicotinamide
Introduction & Mechanistic Utility
2-Chloro-6-methoxyisonicotinamide (CAS: 175277-66-4) is a highly versatile, functionalized heteroaromatic building block extensively utilized in medicinal chemistry and advanced drug discovery [1]. The compound features an orthogonal array of reactive sites: an electron-donating methoxy group at C6, a hydrogen-bond-donating carboxamide at C4, and a chemically labile chlorine atom at C2.
From a mechanistic standpoint, the C2-chloride is perfectly primed for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) [3]. The adjacent methoxy group modulates the electronics of the pyridine ring, fine-tuning the electron density to facilitate the oxidative addition step of the catalytic cycle [4]. Understanding the interplay between these functional groups is essential for designing efficient synthetic routes and maintaining the compound's structural integrity during storage.
Physicochemical Profiling & Hazard Assessment
Before initiating any experimental workflow, it is critical to understand the physicochemical profile and the causality behind its hazard classifications to establish a self-validating safety system.
Table 1: Physicochemical and Hazard Profile
| Property / Hazard Classification | Value / Description | Mechanistic Implication & Causality |
| CAS Number | 175277-66-4 | Unique identifier required for precise SDS tracking and regulatory compliance [1]. |
| Molecular Formula | C7H7ClN2O2 | Halogenated heteroaromatic; susceptible to nucleophilic aromatic substitution ( SNAr ). |
| Molecular Weight | 186.60 g/mol | Critical for exact stoichiometric calculations and catalytic loading. |
| H315 / H319 (Hazards) | Skin & Serious Eye Irritation | The electrophilic nature of the chloropyridine ring can react with biological nucleophiles (e.g., proteins in the skin and eyes), causing acute irritation [2]. |
| H335 (Hazard) | Respiratory Irritation | As a fine powder, aerosolization can lead to mucosal irritation in the respiratory tract, necessitating rigorous fume hood usage [2]. |
Causality-Driven Safe Handling & Storage Protocols
Handling 2-Chloro-6-methoxyisonicotinamide requires strict environmental controls.
The Causality of Degradation: Although not violently reactive or pyrophoric, the carboxamide moiety is hygroscopic. More importantly, the C2-chloride can undergo slow hydrolysis in the presence of ambient moisture and light, forming 2-hydroxy-6-methoxyisonicotinamide derivatives. This degradation is fatal to downstream cross-coupling reactions, as the resulting hydroxylated impurities can coordinate with and poison palladium catalysts.
Protocol 1: Safe Handling and Storage Setup
-
Pre-Experiment Verification: Ensure the fume hood face velocity is operating between 80–100 fpm. Equip standard PPE: nitrile gloves (double-gloving is recommended for spill protection), tightly sealed safety goggles, and a flame-resistant lab coat.
-
Atmospheric Control: Transfer the sealed vial into a glovebox or an inert gas environment (Argon or Nitrogen) if prolonged exposure or bulk weighing is expected.
-
Weighing Mechanics: Use anti-static spatulas and weigh boats. Causality: Static charge can cause the fine powder to aerosolize, significantly increasing the risk of H335 inhalation.
-
Post-Weighing Sealing: Backfill the primary container with Argon gas. Seal the cap tightly with Parafilm to establish a physical barrier against moisture ingress.
-
Long-Term Storage: Store the sealed container at 2–8°C in a dark desiccator. Causality: Cold, dry storage minimizes the thermodynamic driving force for ambient hydrolysis and thermal degradation.
Fig 1. Logical workflow for the safe handling and long-term storage of the compound.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
A primary synthetic application of 2-Chloro-6-methoxyisonicotinamide is the formation of complex C-C bonds via Suzuki-Miyaura coupling [3]. Because chloropyridines possess a higher bond dissociation energy (C-Cl) compared to bromo- or iodo-pyridines, a highly active catalyst system with a strongly coordinating ligand, such as Pd(dppf)Cl2 , is required to force efficient oxidative addition [4].
Protocol 2: Microscale Suzuki-Miyaura Coupling
Objective: Synthesize a functionalized 2-aryl-6-methoxyisonicotinamide derivative. Self-Validating Check: The protocol utilizes a biphasic solvent system (1,4-Dioxane/Water). This ensures the complete dissolution of both the organic substrates and the inorganic base ( K2CO3 ), which is a non-negotiable prerequisite for the transmetalation step to occur efficiently.
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-6-methoxyisonicotinamide (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (2.5 equiv, 1.25 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) inside a glovebox or under a positive, continuous stream of Argon. Causality: While Pd(II) pre-catalysts are relatively stable, minimizing oxygen exposure prevents premature reduction to inactive Pd-black aggregates.
-
Solvent Introduction: Inject 5 mL of a pre-mixed 1,4-Dioxane/Water (4:1 v/v) solution via syringe.
-
Degassing (Critical Step): Perform three consecutive cycles of Freeze-Pump-Thaw. Causality: Dissolved oxygen will rapidly quench the highly reactive Pd(0) species generated in situ, permanently halting the catalytic cycle.
-
Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours under a sealed Argon balloon.
-
Workup & Validation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash the organic layer with brine (3 x 10 mL). Dry over anhydrous Na2SO4 . Validation: Perform Thin Layer Chromatography (TLC); the successful consumption of the starting material (UV active at 254 nm) validates the reaction progress.
-
Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.
Fig 2. Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
References
-
ChemWhat. "2-CHLORO-6-METHOXYISONICOTINAMIDE CAS#: 175277-66-4". 1
-
BLD Pharm. "2-Chloro-6-methoxy-4-methylpyridine / 2-Chloro-6-methoxypyridine-4-carboxylic Acid Safety Data".2
-
National Institutes of Health (NIH) / PMC. "Novel 3-Oxazolidinedione-6-aryl-pyridinones as Potent, Selective, and Orally Active EP3 Receptor Antagonists". 3
-
NE Chemcat / Amazon AWS. "Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling to Obtain Arylpyridines and Arylquinolines". 4
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 25297-52-3|2-Chloro-6-methoxy-4-methylpyridine|BLD Pharm [bldpharm.com]
- 3. Novel 3-Oxazolidinedione-6-aryl-pyridinones as Potent, Selective, and Orally Active EP3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Fragment-Based Design of p38α MAPK Anti-Inflammatory Agents using 2-Chloro-6-methoxyisonicotinamide
Executive Summary
The development of small-molecule anti-inflammatory agents frequently targets the p38α Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of pro-inflammatory cytokine biosynthesis (e.g., TNF-α, IL-1β). In Fragment-Based Drug Discovery (FBDD), 2-Chloro-6-methoxyisonicotinamide (CAS 175277-66-4) has emerged as a highly privileged building block. This application note details the mechanistic rationale, synthetic methodologies, and biological evaluation protocols for utilizing this fragment to design potent, orally bioavailable p38α MAPK inhibitors[1][2].
Mechanistic Rationale & Target Engagement
The structural architecture of 2-Chloro-6-methoxyisonicotinamide provides a perfect storm of pharmacophoric features for kinase inhibition, specifically tailored for the ATP-binding pocket of p38α[3]:
-
The Isonicotinamide Core (Hinge Binder): The pyridine nitrogen and the carboxamide group act as a bidentate hydrogen bond donor/acceptor system. They form critical, high-affinity hydrogen bonds with the backbone amide NH of Met109 and the carbonyl oxygen of Gly110 in the p38α hinge region[4].
-
The 6-Methoxy Group (Conformational Lock): This electron-donating group serves a dual purpose. Electronically, it modulates the pKa of the pyridine nitrogen, optimizing the strength of the hinge hydrogen bond. Sterically, it occupies a small hydrophobic sub-pocket, restricting the rotation of the carboxamide group and locking the fragment into its bioactive conformation.
-
The 2-Chloro Group (Synthetic Vector): The chloro substituent is strategically positioned pointing towards the solvent-exposed region and the deep hydrophobic pocket II (the DFG-out allosteric site). It acts as an ideal electrophilic handle for late-stage palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly build out the hydrophobic tail required for high target selectivity and potency[2].
Caption: Fragment-to-Lead optimization workflow utilizing 2-Chloro-6-methoxyisonicotinamide.
Synthetic Protocol: Vector Expansion via Buchwald-Hartwig Amination
To exploit the 2-chloro vector, a robust C-N cross-coupling protocol is required. The following self-validating methodology utilizes Xantphos as a bidentate ligand. Causality of choice: Xantphos forces a wide bite angle on the palladium center, which accelerates reductive elimination and strictly suppresses unwanted β-hydride elimination, ensuring high yields when coupling primary alkyl or aryl amines to the electron-deficient pyridine ring.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 2-Chloro-6-methoxyisonicotinamide (1.0 eq, 0.5 mmol), the desired primary amine (1.2 eq, 0.6 mmol), and Cesium Carbonate (Cs₂CO₃) (2.0 eq, 1.0 mmol). Note: Cs₂CO₃ is chosen over weaker bases to efficiently deprotonate the amine intermediate without hydrolyzing the carboxamide.
-
Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq, 2.5 mol%) and Xantphos (0.1 eq, 5 mol%).
-
Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.
-
Reaction: Seal the tube and heat the vigorously stirring mixture at 100°C for 12–16 hours. Monitor completion via LC-MS.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient) to yield the 2-amino-6-methoxyisonicotinamide derivative.
Biological Evaluation Protocols
To ensure trustworthiness and physiological relevance, the synthesized library must be evaluated through a two-tiered system: a biochemical assay to confirm direct target engagement, followed by a cellular assay to validate membrane permeability and functional anti-inflammatory efficacy.
Protocol A: In Vitro p38α Kinase Assay (ADP-Glo™)
Causality of choice: The ADP-Glo assay is selected because it universally measures ADP generated during the kinase reaction, avoiding the regulatory and safety burdens of radioactive ³³P-ATP assays while providing a high signal-to-background ratio.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Enzyme/Substrate Mix: Dilute recombinant human p38α MAPK to 2 nM and myelin basic protein (MBP) substrate to 0.2 mg/mL in Kinase Buffer.
-
Compound Incubation: In a 384-well white microplate, add 1 µL of the isonicotinamide test compound (10-point dose-response, 3-fold dilutions in DMSO) to 4 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.
-
Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM, approximating the Km of p38α) to initiate the reaction. Incubate at 25°C for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Finally, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (30 min incubation).
-
Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.
Protocol B: Cellular Anti-Inflammatory Assay (THP-1 TNF-α Release)
Causality of choice: THP-1, a human monocytic cell line, accurately models macrophage-driven inflammation when stimulated with Lipopolysaccharide (LPS), making it the gold standard for evaluating p38α-mediated cytokine suppression.
-
Cell Culture: Seed THP-1 cells in a 96-well plate at a density of 1×105 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Pre-treatment: Add the test compounds (serial dilutions) 1 hour prior to stimulation to ensure intracellular target engagement.
-
Stimulation: Add LPS (E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C, 5% CO₂.
-
Quantification: Centrifuge the plate at 1,000 x g for 5 minutes. Harvest the supernatant and quantify secreted TNF-α levels using a standard human TNF-α ELISA kit.
Caption: Mechanism of p38α MAPK pathway inhibition by isonicotinamide derivatives.
Data Presentation: SAR Summary
The table below illustrates representative Structure-Activity Relationship (SAR) data demonstrating how vector expansion at the 2-chloro position of the 2-Chloro-6-methoxyisonicotinamide fragment translates to biochemical and cellular potency.
| Compound ID | Substitution at C-2 Position (R-group) | p38α IC₅₀ (nM) | THP-1 TNF-α IC₅₀ (nM) | Ligand Efficiency (LE) |
| Fragment 1 | -Cl (2-Chloro-6-methoxyisonicotinamide) | > 10,000 | > 50,000 | 0.32 |
| Lead 2a | -NH-Phenyl | 450 ± 25 | 1,200 ± 110 | 0.38 |
| Lead 2b | -NH-(4-Fluorophenyl) | 120 ± 15 | 450 ± 40 | 0.41 |
| Lead 2c | -NH-(3-Trifluoromethylphenyl) | 18 ± 3 | 85 ± 12 | 0.45 |
| Control | TAK-715 (Standard p38 Inhibitor) | 7 ± 1 | 48 ± 5 | N/A |
Data Interpretation: The unmodified fragment exhibits weak millimolar affinity, typical for FBDD starting points. Substitution with bulky, lipophilic anilines (e.g., Lead 2c) drives the molecule into the DFG-out hydrophobic pocket, increasing potency by over 500-fold and yielding a highly active cellular anti-inflammatory agent.
References
-
Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[1,2-b]pyridazine-based p38 MAP Kinase Inhibitors Source: RCSB PDB (5WJJ) URL:[Link]
- Source: Google Patents (US8252818B2)
-
First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes Source: PubMed Central (PMC) URL:[Link]
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors - Google Patents [patents.google.com]
- 3. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Strategies to improve the yield of 2-Chloro-6-methoxyisonicotinamide synthesis
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for optimizing the yield of 2-chloro-6-methoxyisonicotinamide. This pyridine derivative is a critical intermediate in drug development, but its synthesis is often plagued by regioselectivity issues and over-reaction byproducts.
We address the two most reliable synthetic pathways: Route A (Amidation of 2-chloro-6-methoxyisonicotinic acid) and Route B (Methoxylation and hydrolysis of 2,6-dichloroisonicotinonitrile).
Fig 1. Decision tree for the synthesis of 2-chloro-6-methoxyisonicotinamide via Routes A and B.
Quantitative Troubleshooting Matrix
Before diving into the protocols, consult this data-driven matrix to diagnose common yield drops based on your analytical readouts.
| Observation / Yield Drop | Analytical Indicator (LCMS / NMR) | Likely Mechanistic Cause | Corrective Action |
| Yield < 40% (Route B) | LCMS: [M+H]⁺ 188.0 | Over-hydrolysis of nitrile to carboxylic acid. | Switch from acidic hydrolysis to Radziszewski conditions (H₂O₂/NaOH). |
| Yield < 50% (Route B) | LCMS: [M+H]⁺ 183.1NMR: Singlet at ~3.9 ppm (6H) | Over-methoxylation forming 2,6-dimethoxyisonicotinonitrile. | Strictly limit NaOMe to 1.0 eq; maintain reaction at 0 °C. |
| Yield < 60% (Route A) | LCMS: [M+H]⁺ 188.0 (Starting Material recovery) | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions; increase HATU/DIPEA equivalents. |
| Yield < 70% (Route A) | LCMS: [M+H]⁺ 202.0 | Formation of methyl ester byproduct. | Avoid quenching acid chlorides with methanolic ammonia; use aqueous NH₃. |
Route A: Amidation of 2-Chloro-6-methoxyisonicotinic Acid
Mechanistic Insight & Causality
Converting 2-chloro-6-methoxyisonicotinic acid to its corresponding amide can be achieved via acid chloride formation (using SOCl₂) or via peptide coupling agents[1]. While SOCl₂ is cheaper, elevated temperatures during acid chloride formation can lead to unwanted demethylation of the methoxy group or secondary chlorination. We recommend a mild coupling approach using HATU and ammonium chloride (NH₄Cl) as the ammonia source[2]. DIPEA serves a dual purpose: it deprotonates the carboxylic acid for HATU activation and freebases the NH₄Cl in situ to generate nucleophilic ammonia[1].
Validated Step-by-Step Protocol
-
Activation: Charge a dry flask with 2-chloro-6-methoxyisonicotinic acid (1.0 equiv) and anhydrous DMF (concentration ~0.15 M). Add DIPEA (4.0 equiv) and stir for 5 minutes at 15 °C[1].
-
Coupling Agent: Add HATU (1.5 equiv) portion-wise. Stir the resulting mixture at 15 °C for 10–15 minutes to ensure complete formation of the active ester[1].
-
Amidation: Add solid NH₄Cl (2.0 equiv) to the mixture.
-
Reaction: Stir the reaction for 16 hours at 15 °C to room temperature.
-
Self-Validation Check: Quench a 10 µL aliquot in 1 mL of acetonitrile/water. LCMS should show complete disappearance of the acid mass ([M+H]⁺ 188) and appearance of the amide ([M+H]⁺ 187).
-
Workup: Dilute with water to precipitate the product. Filter, wash with cold water, and dry under vacuum.
FAQs for Route A
Q: I am observing a significant amount of unreacted carboxylic acid. How can I drive the reaction to completion? A: This is typically caused by moisture in the DMF hydrolyzing the active HATU-ester back to the starting acid. Ensure your DMF is strictly anhydrous. Additionally, verify that your DIPEA is not degraded; a full 4.0 equivalents are required because 1 equivalent is consumed just to freebase the NH₄Cl[1].
Q: Can I use aqueous ammonia instead of NH₄Cl? A: Yes, but if using aqueous ammonia, you must switch your activation strategy to an acid chloride (e.g., using oxalyl chloride and catalytic DMF in DCM). HATU is highly sensitive to water and will hydrolyze immediately if aqueous ammonia is introduced.
Route B: Methoxylation & Hydrolysis of 2,6-Dichloroisonicotinonitrile
Mechanistic Insight & Causality
This route is highly scalable but requires strict kinetic control. 2,6-dichloroisonicotinonitrile possesses two highly electrophilic carbons (C2 and C6). To achieve mono-methoxylation, the reaction must be run at 0 °C with exactly 1.0 equivalent of sodium methoxide (NaOMe)[3].
For the subsequent hydrolysis of the nitrile to the amide, traditional acidic hydrolysis (e.g., concentrated H₂SO₄) often overshoots, hydrolyzing the amide bond to yield the carboxylic acid. To prevent this, we utilize the Radziszewski reaction [4]. By treating the nitrile with alkaline hydrogen peroxide (H₂O₂/NaOH), the reaction proceeds via a peroxycarboximidic acid intermediate. This intermediate rapidly reacts with another molecule of H₂O₂ to release oxygen gas and water, collapsing cleanly into the amide without risking further hydrolysis[4].
Fig 2. Mechanistic pathway of Radziszewski nitrile hydrolysis highlighting the over-hydrolysis risk.
Validated Step-by-Step Protocol
Step 1: Regioselective Methoxylation
-
Dissolve 2,6-dichloroisonicotinonitrile (1.0 equiv) in anhydrous methanol (0.2 M) and cool to 0 °C in an ice bath.
-
Dropwise, add a solution of NaOMe in methanol (1.0 equiv) over 30 minutes to maintain the internal temperature at 0 °C[3].
-
Stir for 1 hour at 0 °C.
-
Self-Validation Check: TLC (20% EtOAc/Hexane) should show consumption of the starting material. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield 2-chloro-6-methoxyisonicotinonitrile.
Step 2: Radziszewski Hydrolysis
-
Dissolve the intermediate nitrile in ethanol/water (3:1).
-
Add 10% aqueous NaOH (0.2 equiv) and warm to 40 °C.
-
Slowly add 30% aqueous H₂O₂ (3.0 equiv) dropwise. Caution: This step is exothermic and evolves O₂ gas. Ensure adequate venting.[4]
-
Stir at 40 °C for 2 hours.
-
Cool to room temperature, quench excess peroxide with saturated sodium thiosulfate, and extract with EtOAc to isolate the pure 2-chloro-6-methoxyisonicotinamide.
FAQs for Route B
Q: My LCMS shows a large peak at [M+H]⁺ 183. What went wrong in Step 1? A: A mass of 183 corresponds to 2,6-dimethoxyisonicotinonitrile. This occurs if the local concentration of NaOMe is too high (adding it too fast) or if the temperature rises above 0 °C. Ensure vigorous stirring and strictly controlled dropwise addition of the base.
Q: Why does the Radziszewski reaction stop at the amide instead of continuing to the acid? A: The Radziszewski reaction is uniquely chemoselective. The hydroperoxide anion (OOH⁻) is a highly potent alpha-effect nucleophile that attacks the nitrile carbon much faster than the hydroxide anion (OH⁻) attacks an amide carbonyl[4]. Once the peroxyimidate intermediate forms, it undergoes a redox collapse with a second equivalent of H₂O₂, yielding the amide and oxygen gas. Because the reaction is run at mild temperatures (40 °C) with only catalytic base, the resulting amide remains stable.
References
- Novel acc inhibitors - WO2024023727A1 - Google Patents. Google Patents.
- Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands - PMC. NIH.
- WO2014177060A1 - Biheteroaryl compounds and uses thereof - Google Patents. Google Patents.
- Just Add Luminol to Turn the Spotlight on Radziszewski Amidation | ACS Omega. ACS Publications.
- Reactions of Hydrogen Peroxide. VII. Alkali-Catalyzed Epoxidation and Oxidation Using a Nitrile as Co-reactant. Sciencemadness.org.
Sources
- 1. WO2024023727A1 - Novel acc inhibitors - Google Patents [patents.google.com]
- 2. Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014177060A1 - Biheteroaryl compounds and uses thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Identification and characterization of byproducts in 2-Chloro-6-methoxyisonicotinamide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxyisonicotinamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of byproducts encountered during this synthetic process. Our goal is to equip you with the knowledge to optimize your reaction conditions, minimize impurity formation, and ensure the highest quality of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of 2-Chloro-6-methoxyisonicotinamide?
A1: The formation of byproducts is highly dependent on the specific synthetic route and reaction conditions employed. However, based on common transformations involving chlorination and methoxylation of pyridine rings, several classes of impurities are frequently encountered. These can include:
-
Over-chlorinated species: Introduction of additional chlorine atoms onto the pyridine ring can occur, especially under harsh chlorination conditions.[1]
-
Hydrolysis products: The chloro or methoxy groups on the pyridine ring can be susceptible to hydrolysis, leading to the formation of hydroxy derivatives, particularly during aqueous workups or if moisture is present in the reaction.[1][2] The amide functional group itself can also be hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-methoxyisonicotinic acid.[3][4]
-
Isomeric byproducts: In some synthetic strategies, the formation of constitutional isomers with different substitution patterns on the pyridine ring is possible.
-
Starting material carryover: Incomplete reactions can result in the presence of unreacted starting materials in the final product.[5]
-
Solvent-related impurities: Certain solvents can participate in side reactions. For example, the use of dimethylformamide (DMF) under Vilsmeier-Haack-type conditions can sometimes lead to the incorporation of a formyl group.[1]
-
Products of N-oxidation: The pyridine nitrogen is susceptible to oxidation, forming pyridine N-oxides, especially if oxidizing agents are used or if air is not excluded from the reaction.[6]
-
Dimeric or polymeric byproducts: Under certain conditions, particularly with highly reactive intermediates, dimerization or polymerization can occur.[2]
Q2: My LC-MS analysis shows a significant peak with a mass corresponding to the hydrolysis of the amide. How can I prevent this?
A2: The hydrolysis of the amide to the corresponding carboxylic acid is a common issue. To minimize this side reaction, consider the following strategies:
-
pH Control During Workup: Avoid strongly acidic or basic conditions during the reaction workup. Neutralize the reaction mixture carefully and maintain a pH as close to neutral as possible.
-
Temperature Management: Perform the workup and any subsequent purification steps at lower temperatures to reduce the rate of hydrolysis.
-
Minimize Water Contact Time: Extract the product into an organic solvent as quickly as possible after quenching the reaction to limit its exposure to the aqueous phase.
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use to prevent hydrolysis during the reaction itself.
Q3: I am observing a byproduct with the same mass as my product in the MS, but it has a different retention time in the HPLC. What could it be?
A3: An isobaric impurity (same mass, different structure) is likely an isomer of your target compound. Depending on your synthetic route, this could be a positional isomer where the chloro and methoxy groups are at different positions on the isonicotinamide core. To confirm the structure of this byproduct, you will need to isolate it and perform further characterization.
Troubleshooting Guides
Problem 1: Multiple unexpected peaks are observed in the High-Performance Liquid Chromatography (HPLC) chromatogram of the crude product.
-
Possible Cause 1: Incomplete Reaction or Side Reactions. Your reaction may not have proceeded to completion, or unintended side reactions may have occurred.[5]
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or in-process HPLC analysis to determine the optimal reaction time.
-
Re-evaluate Stoichiometry: Carefully check the molar ratios of your reactants. An excess or deficit of a key reagent can lead to byproduct formation.
-
Temperature Control: Ensure precise and consistent temperature control throughout the reaction. Fluctuations can lead to the formation of undesired products. Lowering the temperature may reduce the rate of side reactions.[2]
-
-
Possible Cause 2: Contaminated Reagents or Solvents. Impurities in your starting materials or solvents can be carried through the synthesis or even catalyze side reactions.
-
Troubleshooting Steps:
-
Check Reagent Purity: Verify the purity of your starting materials and reagents. If necessary, purify them before use.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize the introduction of contaminants.
-
Problem 2: The Nuclear Magnetic Resonance (NMR) spectrum of the purified product shows unexpected signals.
-
Possible Cause: Presence of a Persistent Impurity. Even after purification, a stubborn byproduct may co-elute with your product.
-
Troubleshooting Steps:
-
Optimize Purification: Experiment with different purification techniques. If you are using column chromatography, try varying the stationary phase, solvent system, or gradient.[5] Recrystallization from a different solvent system can also be effective.[2]
-
Advanced Analytical Techniques: If the impurity cannot be separated, utilize two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) to help elucidate its structure in the mixture.
-
Byproduct Identification and Characterization Workflow
The systematic identification and characterization of byproducts are crucial for process optimization and ensuring the quality of the final product.[7][8] A typical workflow involves a combination of chromatographic separation and spectroscopic analysis.
Experimental Workflow Diagram
Caption: Workflow for byproduct identification and characterization.
Step-by-Step Methodologies
1. High-Performance Liquid Chromatography (HPLC) Analysis
-
Objective: To separate the components of the crude reaction mixture and obtain a preliminary impurity profile.
-
Typical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detector set at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm or 270 nm).
-
Benefit: HPLC provides excellent resolution and is a quantitative technique for determining the relative amounts of each component.[9][10]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Objective: To obtain molecular weight information for each separated component.
-
Methodology:
-
Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or ion trap).[11]
-
The eluent from the HPLC is directed into the MS source (e.g., electrospray ionization - ESI).
-
The mass spectrometer provides the mass-to-charge ratio (m/z) of the ions, which corresponds to the molecular weight of the compounds.
-
Benefit: LC-MS is a powerful tool for the initial identification of unknown impurities.[10][11] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurities.
-
3. Isolation of Byproducts
-
Objective: To obtain pure samples of the byproducts for structural elucidation.
-
Methods:
-
Preparative HPLC: Scale up the analytical HPLC method to a preparative scale to isolate milligram quantities of the impurities.
-
Column Chromatography: For larger quantities, traditional flash column chromatography can be employed.[5]
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the detailed chemical structure of the isolated byproducts.[12][13][14]
-
Methodology:
Data Summary: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Information Provided | Key Advantages |
| HPLC | Separation of components, retention time, relative quantification. | High resolution, quantitative, widely applicable.[9][10] |
| LC-MS | Molecular weight of separated components. | High sensitivity and specificity, provides molecular formula with HRMS.[8][11] |
| GC-MS | Separation and identification of volatile impurities. | Excellent for analyzing residual solvents and volatile byproducts.[8][10] |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms. | Unambiguous structure elucidation.[12][13][14] |
| FTIR Spectroscopy | Presence of functional groups. | Complements other techniques for structural confirmation.[8] |
References
-
Singh, D. and Isharani, R. (2023) A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. [Link]
-
Görög, S. (2018). Recent trends in the impurity profile of pharmaceuticals. TrAC Trends in Analytical Chemistry, 101, 2-16. [Link]
-
SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
López-Mondéjar, R., et al. (2025, December 1). Monitoring the Transformation of Organic Matter During Composting Using 1 H NMR Spectroscopy and Chemometric Analysis. MDPI. [Link]
-
Li, Y., & Wu, Y. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
-
Zheng, Y. G., et al. (2018, February 15). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. Bioorganic & Medicinal Chemistry, 26(4), 847-853. [Link]
-
Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]
-
van den Heuvel, H., et al. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Mass Spectrometry, 54(12), 971-987. [Link]
-
Bakhtiar, R., & Tse, F. L. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (25), 1162. [Link]
-
LibreTexts Chemistry. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
da Silva, M. S., et al. (2024, November 6). P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate. [Link]
-
Zhao, B., et al. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. [Link]
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
-
Wikipedia. (n.d.). Pyridine. [Link]
-
ResearchGate. (n.d.). Chlorination and bromination of pyridine. [Link]
-
J&K Scientific LLC. (n.d.). Methyl 2-chloro-6-methoxynicotinate. [Link]
-
Reddit. (2025, October 28). Grubbs G2 metathesis catalyst synthesis troubleshooting. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. [Link]
-
Chemistry World. (2021, May 19). Re-evaluating pyridine's role in chlorination reaction. [Link]
- Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
-
Wang, Y., et al. (2022, March 4). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. [Link]
-
ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. biomedres.us [biomedres.us]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. azolifesciences.com [azolifesciences.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common issues in the purification of 2-Chloro-6-methoxyisonicotinamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of isolating and purifying 2-Chloro-6-methoxyisonicotinamide (CAS: 175277-66-4)[1].
This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including [2]. The presence of both a halogen (chloro) and an electron-donating methoxy group on the pyridine ring, alongside a primary carboxamide, creates unique solubility and polarity profiles. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity purification.
Physicochemical Data & Chromatographic Parameters
To build a self-validating purification system, you must first establish the baseline metrics of your target and common impurities.
Table 1: Quantitative Chromatographic and Solubility Data
| Compound | Role | Rf Value (50% EtOAc/Hexane) | Solubility (Hot EtOAc) | Solubility (Hexane) | Expected Melting Point |
| 2,6-Dichloroisonicotinamide | Starting Material | 0.65 | High | Moderate | 195–197 °C |
| 2-Chloro-6-methoxyisonicotinamide | Target Product | 0.42 | High | Low | 155–158 °C |
| 2-Chloro-6-methoxyisonicotinic acid | Hydrolysis Impurity | 0.05 (streaks) | Moderate | Insoluble | >200 °C (dec) |
| 2,6-Dimethoxyisonicotinamide | Over-reaction Impurity | 0.25 | High | Low | 148–150 °C |
Purification Workflow & Decision Matrix
The following diagram illustrates the logical workflow for isolating the target compound from a crude reaction mixture.
Workflow for the isolation and purification of 2-Chloro-6-methoxyisonicotinamide.
Standard Operating Protocols (SOPs)
Protocol A: Silica Gel Flash Chromatography (Self-Validating)
Causality: The primary amide group strongly interacts with the silanol groups on the stationary phase. Using a step-gradient system prevents peak tailing and ensures the separation of the less polar dichloro-impurity from the target.
-
Preparation: Dry-load the crude mixture onto 5 equivalents (by weight) of silica gel. This prevents the "oiling out" effect at the top of the column and ensures a tight initial band.
-
Equilibration: Pack a column with 30-40 equivalents of silica gel (230-400 mesh) using 20% Ethyl Acetate (EtOAc) in Hexanes.
-
Loading: Load the dry-loaded silica evenly onto the top of the column bed. Add a protective layer of sea sand.
-
Elution:
-
Run 3 column volumes (CV) of 20% EtOAc/Hexanes to elute unreacted 2,6-dichloroisonicotinamide.
-
Increase the gradient to 40% EtOAc/Hexanes for 3 CV.
-
Elute the target compound with 50–60% EtOAc/Hexanes.
-
-
Validation: Spot fractions on a TLC plate. The target compound will elute as a strongly UV-active spot at Rf ~0.42. Combine pure fractions and concentrate under reduced pressure.
Protocol B: Dual-Solvent Recrystallization
Causality: Recrystallization relies on differential solubility. 2-Chloro-6-methoxyisonicotinamide is highly soluble in hot EtOAc but insoluble in hexanes. This protocol [3].
-
Dissolution: Suspend the semi-pure solid in a minimum volume of boiling EtOAc (approx. 3-5 mL/g).
-
Clarification: If the solution is cloudy or highly colored, add activated charcoal (5% w/w), boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper.
-
Anti-solvent Addition: While maintaining the solution at a gentle boil, add hot Hexanes dropwise until a faint, persistent cloudiness appears.
-
Seeding (Optional): Add a few drops of EtOAc to clear the solution, then remove from heat. If available, add a single seed crystal of pure 2-Chloro-6-methoxyisonicotinamide to induce nucleation.
-
Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4 °C) for 1 hour.
-
Isolation: Collect crystals via vacuum filtration. Wash the filter cake with ice-cold 10% EtOAc/Hexanes. Dry in a vacuum desiccator overnight.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing during the EtOAc/Hexane recrystallization. What is causing this, and how can I fix it? Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the target compound's melting point is depressed below the solvent's temperature due to high impurity levels, or when [4]. Solution:
-
Re-dissolve the oil completely by adding a small amount of the "good" solvent (EtOAc) and reheating to a boil.
-
Allow the solution to cool much more slowly (e.g., place the flask in a hot water bath and let the bath cool to room temperature naturally).
-
If oiling persists, your crude purity is likely below the threshold for direct crystallization (<80%). You must perform preliminary silica gel flash chromatography (Protocol A) to remove the bulk impurities before attempting recrystallization.
Q2: I am observing a broad melting point range (e.g., 145–152 °C) for my purified 2-Chloro-6-methoxyisonicotinamide. Is it pure? Expert Insight: No. A broad and depressed melting point indicates the crystal lattice is disrupted by impurities (often the 2,6-dichloro or 2,6-dimethoxy analogs). Pure crystalline solids, including isonicotinamide derivatives,[3]. Solution: The product requires further recrystallization. Compare the melting point after the next recrystallization cycle; if it sharpens to ~155–158 °C, you have achieved high purity.
Q3: During column chromatography, I see a significant amount of material streaking near the baseline (Rf < 0.1). What is this? Expert Insight: This is almost certainly 2-chloro-6-methoxyisonicotinic acid. Amides can undergo partial hydrolysis back to the carboxylic acid if exposed to harsh aqueous bases or acids during the reaction workup. Solution: Carboxylic acids streak heavily on standard silica. To selectively remove this impurity before chromatography, dissolve your crude mixture in an organic solvent (like Dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The acid will partition into the aqueous layer as a water-soluble sodium salt, leaving the neutral amide in the organic layer.
Q4: How do I separate the unreacted 2,6-dichloroisonicotinamide from the target product? Expert Insight: The displacement of a chloro group with a methoxy group increases the electron density on the pyridine ring and slightly increases the polarity of the molecule. On a normal-phase silica TLC plate, the 2,6-dichloro compound will run higher (Rf ~0.65) than the 2-chloro-6-methoxy product (Rf ~0.42) in 50% EtOAc/Hexanes. Solution: Use a shallow gradient during flash chromatography. Start at 20% EtOAc/Hexanes to completely elute the less polar dichloro-impurity before stepping up to 50% to elute your target compound.
References
-
National Institutes of Health (NIH) / PubMed Central. "Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon." PMC.[Link]
- Google Patents. "Hepatitis C virus inhibitors (WO2011082077A1)."
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Chloro-6-methoxyisonicotinamide
Introduction & Mechanistic Overview
Welcome to the Technical Support Center for the synthesis of 2-chloro-6-methoxyisonicotinamide. This compound is a critical intermediate in the development of pharmaceutical agents, including kinase inhibitors and receptor antagonists.
The most robust synthetic route involves the amidation of 2-chloro-6-methoxyisonicotinic acid. Because the carboxylic acid is electronically deactivated by the electron-withdrawing pyridine ring and the chloro substituent, direct amidation is inefficient. Therefore, the workflow relies on a two-step activation-amidation sequence[1].
Figure 1: Two-step synthetic workflow for the amidation of 2-chloro-6-methoxyisonicotinic acid.
Experimental Protocols
Protocol A: Two-Step Acid Chloride / Amidation Method (Recommended for Scale-Up)
This protocol utilizes oxalyl chloride for activation. It is preferred over thionyl chloride because it proceeds at room temperature, minimizing the risk of demethylating the 6-methoxy group[1]. The subsequent amidation uses ammonium hydroxide in a mixed solvent system[2].
Step 1: Acid Activation
-
Setup: In an oven-dried, nitrogen-flushed round-bottom flask, suspend 2-chloro-6-methoxyisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).
-
Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF)[1]. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active species that converts the acid to the acid chloride.
-
Addition: Cool the suspension to 0°C. Dropwise add oxalyl chloride (1.5 eq).
-
Reaction: Remove the ice bath and stir at 20°C for 2 hours. The suspension will gradually become a clear solution as the acid chloride forms.
-
Concentration (Critical Step): Concentrate the mixture under reduced pressure to yield a residue. Co-evaporate twice with anhydrous toluene to ensure complete removal of excess oxalyl chloride. Causality: Residual oxalyl chloride will react with ammonia in the next step to form oxamide, an insoluble impurity that traps the product.
Step 2: Amidation
-
Solvation: Dissolve the crude acid chloride residue in anhydrous tetrahydrofuran (THF, 10 mL/g)[2].
-
Amidation: Cool the solution to 0°C. Slowly add aqueous ammonium hydroxide (NH₄OH, 28-30%, 5.0 eq). Causality: THF is miscible with aqueous ammonia, preventing the formation of a biphasic system that could slow down the reaction and lead to competitive hydrolysis of the acid chloride back to the starting material.
-
Reaction: Stir at 20°C for 2 hours[2].
-
Workup: Filter the resulting mixture to remove precipitated ammonium chloride. Concentrate the filtrate under reduced pressure. Resuspend the residue in cold water, filter, and dry under vacuum to afford the title compound.
Protocol B: Direct Coupling Method (Recommended for Milligram-Scale SAR)
For rapid library synthesis where isolating the acid chloride is impractical, in situ activation using PyBOP is highly effective[3].
-
Setup: Dissolve 2-chloro-6-methoxyisonicotinic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF (5 mL/mmol)[3].
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-form the active ester.
-
Amidation: Add solid ammonium chloride (NH₄Cl, 2.0 eq) as the ammonia source. Causality: NH₄Cl is a stable, easy-to-weigh solid. The excess DIPEA deprotonates it in situ to generate the free ammonia required for the nucleophilic attack.
-
Reaction: Stir at room temperature for 18 hours.
-
Workup: Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.
Data Presentation: Strategy Comparison
| Activation Method | Reagents | Temp / Time | Expected Yield | Impurity Profile | Best Use Case |
| Oxalyl Chloride (M1) | (COCl)₂, DMF cat., DCM | 0°C to 20°C / 2h | 85–92% | Low (Trace oxamide if not stripped) | Scale-up, >1g batches[1] |
| Thionyl Chloride (M2) | SOCl₂, neat or Ethanol | 0°C to RT / 18h | 70–80% | Moderate (Demethylation risks at high heat) | Alternative if (COCl)₂ is unavailable[4] |
| Direct Coupling (M3) | PyBOP, NH₄Cl, DIPEA | 20°C / 18h | 75–85% | High (HMPA byproducts require column) | Milligram scale, library synthesis[3] |
Troubleshooting & FAQs
Q1: Why is my acid activation step incomplete even after 4 hours? A1: This is almost always caused by moisture in the solvent (DCM) or degraded oxalyl chloride. Water readily hydrolyzes the Vilsmeier-Haack active species back to DMF and HCl. Ensure you are using anhydrous DCM and fresh oxalyl chloride. Additionally, verify that the catalytic DMF was not omitted; without DMF, the reaction is extremely sluggish.
Q2: How do I track the progress of the acid chloride formation? The intermediate degrades on TLC and LC-MS. A2: Self-validating assay: Do not inject the acid chloride directly into an LC-MS. Instead, withdraw a 10 µL aliquot of the reaction mixture and quench it into 200 µL of anhydrous methanol containing a drop of triethylamine. This rapidly and quantitatively forms the stable methyl ester (methyl 2-chloro-6-methoxyisonicotinate). You can then analyze this quenched sample via TLC or LC-MS. The methyl ester will appear at a retention time corresponding to an m/z of 202 [M+H]⁺[5]. If you only see the starting acid (m/z 188), the activation is incomplete.
Q3: During the amidation step (Protocol A), I observe a significant amount of a highly polar, insoluble white byproduct. What caused this? A3: This is likely oxamide, formed when excess oxalyl chloride reacts with the ammonium hydroxide. It indicates a failure to completely remove the oxalyl chloride during the concentration step. Solution: Always concentrate the acid chloride intermediate under a high vacuum and co-evaporate it at least twice with anhydrous toluene before adding the THF and ammonia.
Q4: Can I use thionyl chloride (SOCl₂) instead of oxalyl chloride for this specific substrate? A4: While SOCl₂ is a common alternative[4], it often requires extended reaction times or heating. For 2-chloro-6-methoxyisonicotinic acid, harsh heating with SOCl₂ can sometimes lead to partial cleavage of the methoxy ether. Oxalyl chloride is preferred because it proceeds smoothly at 20°C, preserving the integrity of the molecule[1].
References
-
National Institutes of Health (PMC). "Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands". Available at:[Link]
- Google Patents. "US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists".
-
Google APIs. "WO 2013/150416 A1". Available at: [Link]
Sources
- 1. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 2. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
Addressing stability issues of 2-Chloro-6-methoxyisonicotinamide in different solutions
Technical Support Center: 2-Chloro-6-methoxyisonicotinamide
A Guide to Understanding and Ensuring Solution Stability
Introduction
Welcome to the technical support guide for 2-Chloro-6-methoxyisonicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in various solutions. Understanding the chemical liabilities of 2-Chloro-6-methoxyisonicotinamide is paramount for generating reliable experimental data and developing robust formulations. This guide moves beyond simple protocols to explain the underlying chemical principles governing its stability, empowering you to troubleshoot effectively and proactively design more stable experimental systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of 2-Chloro-6-methoxyisonicotinamide.
Q1: What are the primary chemical groups on 2-Chloro-6-methoxyisonicotinamide that are susceptible to degradation?
A1: The molecule has three key functional groups that can influence its stability: the 2-chloro substituent on the pyridine ring, the 6-methoxy group , and the isonicotinamide (carboxamide) group. The primary degradation pathways are typically related to the hydrolysis of the chloro and amide groups, especially under non-neutral pH conditions.
Q2: I've prepared an aqueous stock solution and see a decrease in compound concentration over a short period. What is the likely cause?
A2: The most probable cause is hydrolysis. The 2-chloro group on the electron-deficient pyridine ring is susceptible to nucleophilic substitution by water, which can be catalyzed by acidic or basic conditions, leading to the formation of 2-hydroxy-6-methoxyisonicotinamide.[1] Additionally, the amide bond of the isonicotinamide moiety can undergo hydrolysis, particularly at pH extremes, to form 2-chloro-6-methoxyisonicotinic acid.[2]
Q3: What is the best general-purpose solvent for preparing a stable stock solution?
A3: For long-term stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis. Solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. For immediate use in aqueous-based experiments, prepare fresh dilutions from the non-aqueous stock into your desired buffer or media.
Q4: Is 2-Chloro-6-methoxyisonicotinamide sensitive to light?
A4: Yes, compounds with aromatic and halogenated structures can be susceptible to photolytic degradation.[3] Light can provide the energy to induce bond cleavage or other photochemical reactions. It is a standard best practice to protect solutions of the compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.[3][4]
Section 2: Troubleshooting Guide - Specific Issues & Solutions
This section provides a detailed question-and-answer format to address specific experimental problems.
Q5: My solution is changing color (e.g., turning yellow). What does this signify and how do I proceed?
A5: A color change is a strong indicator of chemical degradation.[1] The formation of degradation products with extended conjugated π-systems can cause them to absorb in the visible spectrum.
-
Causality : The likely cause is the formation of one or more degradation products via hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps :
-
Confirm Degradation : Analyze your sample immediately using a stability-indicating method, such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Compare the chromatogram to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation.
-
Identify Degradants : Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks.[1][5] This will help in proposing structures for the degradation products (e.g., a +18 Da shift could indicate hydrolysis of the amide, while a -19 Da shift from the parent might suggest hydrolysis of the chloro group to a hydroxyl group).
-
Preventive Action : Review your solution preparation and storage conditions. Ensure you are using an appropriate solvent, controlling the pH, and protecting the solution from light.
-
Q6: I am conducting an experiment in an acidic buffer (pH < 5) and observing rapid loss of my compound. What is the specific degradation mechanism?
A6: Under acidic conditions, two primary degradation pathways are accelerated.
-
Causality & Mechanism :
-
Amide Hydrolysis : The amide oxygen can be protonated, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[2] This leads to the formation of 2-chloro-6-methoxyisonicotinic acid and ammonia.
-
Ring-Activated Chloro Hydrolysis : The pyridine nitrogen becomes protonated (pyridinium ion formation), which further withdraws electron density from the ring. This enhances the electrophilicity of the C-2 position, making the chloro group a better leaving group for nucleophilic substitution by water.
-
-
Solution : If your experiment permits, use the highest viable pH. If low pH is required, prepare the solution immediately before use and keep it cold to slow the degradation kinetics. Consider running control experiments to quantify the rate of degradation under your specific conditions.
Q7: My experiment requires a basic solution (pH > 8). What stability issues should I anticipate?
A7: Basic conditions primarily promote the hydrolysis of the 2-chloro substituent.
-
Causality & Mechanism : The pyridine ring is inherently electron-deficient, making the C-2 and C-4 positions susceptible to nucleophilic attack.[6] In a basic solution, the hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the C-2 position, displacing the chloride ion in a nucleophilic aromatic substitution (SNAAr) reaction. This results in the formation of 2-hydroxy-6-methoxyisonicotinamide. While amide hydrolysis can also occur, the hydrolysis of the 2-chloropyridine moiety is often significant under basic conditions.[7]
-
Solution : Similar to acidic conditions, minimize the exposure time to basic pH. Use the lowest viable pH and temperature. Employ a stability-indicating analytical method to monitor the integrity of the compound throughout your experiment.
Q8: My HPLC-MS analysis shows a peak with a mass corresponding to the parent compound plus an oxygen atom (+16 Da). What is this?
A8: This strongly suggests oxidative degradation.
-
Causality : The pyridine ring can be susceptible to oxidation, leading to the formation of an N-oxide derivative. This is a common metabolic pathway for pyridine-containing compounds and can also be induced by oxidizing agents or even dissolved oxygen in the solvent, sometimes accelerated by light or trace metal catalysts.
-
Troubleshooting Steps :
-
De-gas Solvents : Before preparing solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Avoid Oxidants : Ensure your experimental setup is free from potential oxidizing agents (e.g., peroxides in aged ether solvents).
-
Add Antioxidants : If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Confirmation : Perform a forced degradation study by treating a sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and see if the peak at M+16 increases.[8][9]
-
Section 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Objective : To systematically assess the stability of 2-Chloro-6-methoxyisonicotinamide under various stress conditions.
Methodology :
-
Stock Solution : Prepare a 1 mg/mL stock solution in acetonitrile.
-
Stress Conditions : For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL.
-
Acid Hydrolysis : Use 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis : Use 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation : Use 3% H₂O₂. Incubate at room temperature.[1]
-
Thermal Degradation : Dilute in a neutral buffer (e.g., phosphate, pH 7.0). Incubate at 60°C.
-
Photodegradation : Expose the solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points : Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.
-
Analysis : Analyze all samples by a validated RP-HPLC-UV/MS method.
Data Presentation: Expected Degradation Profile
The following table summarizes hypothetical but chemically plausible outcomes from a forced degradation study.
| Stress Condition | Time (hours) | % Degradation (Parent Compound) | Major Degradation Product(s) Identified by MS (m/z) |
| 0.1 M HCl @ 60°C | 8 | ~15% | 2-Chloro-6-methoxyisonicotinic acid |
| 0.1 M NaOH @ 60°C | 4 | ~18% | 2-Hydroxy-6-methoxyisonicotinamide |
| 3% H₂O₂ @ RT | 24 | ~10% | 2-Chloro-6-methoxyisonicotinamide N-oxide |
| Heat (pH 7) @ 60°C | 24 | < 5% | Minor hydrolysis products |
| Photolysis (ICH Q1B) | 24 | ~8% | Mixture of photoproducts |
Section 4: Visualized Workflows and Pathways
Diagram 1: General Stability Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving stability issues.
Caption: Logical workflow for troubleshooting stability issues.
Diagram 2: Primary Degradation Pathways
This diagram illustrates the main chemical transformations that 2-Chloro-6-methoxyisonicotinamide may undergo.
Caption: Major degradation pathways of the target compound.
References
-
PubChem. 2-Chloroisonicotinamide. National Center for Biotechnology Information. Available from: [Link]
-
García-Muñoz, M. et al. (2009). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Mongin, F. et al. (2007). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. The Journal of Organic Chemistry. Available from: [Link]
-
Vardan, C. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Available from: [Link]
-
Ankush, R. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. Available from: [Link]
-
Mnangat, P. B. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. Available from: [Link]
-
Barrera, C.M. et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Available from: [Link]
-
Itzhaki, L. S. et al. (2005). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal. Available from: [Link]
-
Gao, Y. et al. (2023). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications. Available from: [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Breslow, R. & Dong, S. D. (1998). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry. Available from: [Link]
-
Li, Y. et al. (2025). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Molecules. Available from: [Link]
-
Oppenheimer, N. J. & Handlon, A. L. (2015). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. ResearchGate. Available from: [Link]
-
Koval, A. et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. Available from: [Link]
-
Klick, S. et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Mnangat, P. B. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Available from: [Link]
-
Ragan, J. A. et al. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. Available from: [Link]
-
Movassaghi, M. & Hill, M. D. (2006). Direct Condensation of N-Aryl Amides with Alkynes: A New Paradigm for the Synthesis of Polysubstituted Quinolines. Organic Syntheses. Available from: [Link]
-
Amato, N. J. & Schramm, V. L. (2011). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters. Available from: [Link]
-
Russell, D. A. et al. (2010). Analytical Methods. RSC Publishing. Available from: [Link]
-
Splain, R. A. et al. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Chemical Biology. Available from: [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]
-
Malysheva, O. et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins. Available from: [Link]
-
Monagle, J. & Cameron, N. R. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers. Available from: [Link]
-
Gupta, A. et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available from: [Link]
-
Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. lcms.cz [lcms.cz]
- 6. echemi.com [echemi.com]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. asianjpr.com [asianjpr.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during the derivatization of 2-Chloro-6-methoxyisonicotinamide
Welcome to the Advanced Troubleshooting Guide for the derivatization of 2-Chloro-6-methoxyisonicotinamide (CAS: 175277-66-4). As a highly functionalized pyridine scaffold frequently utilized in the synthesis of complex therapeutics, such as Hepatitis C virus (HCV) inhibitors[1], this molecule presents unique chemoselectivity challenges.
As a Senior Application Scientist, I have compiled this guide to address the most common failure modes encountered during its derivatization. The presence of a 2-chloro electrophilic site, a 6-methoxy ether, and a 4-carboxamide group means that standard reaction conditions often lead to competing side reactions. This guide will provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to bypass them.
Chemoselectivity & Reactivity Mapping
Before troubleshooting, it is critical to understand the competing electronic demands of the molecule. The diagram below illustrates the primary sites of reactivity and the side reactions triggered by suboptimal conditions.
Caption: Reactivity and side-reaction pathways of 2-Chloro-6-methoxyisonicotinamide.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
FAQ 1: Why am I observing 4-carboxamide hydrolysis during my SNAr reactions with amines? Causality: Standard SNAr reactions often utilize aqueous inorganic bases (e.g., NaOH, KOH) or high temperatures to drive the substitution of the unactivated 2-chloro group. However, primary carboxamides are highly susceptible to hydrolysis into carboxylic acids under aqueous alkaline conditions at elevated temperatures[2]. Solution: Transition to strictly anhydrous conditions. Utilize non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) or N,N-Diisopropylethylamine (DIPEA) in aprotic polar solvents like DMSO or DMF. If thermal SNAr requires temperatures exceeding 100°C, switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling to achieve conversion at milder temperatures (80°C), thereby preserving the amide.
FAQ 2: My LC-MS shows a [M-14] peak during high-temperature SNAr. Is the methoxy group cleaving? Causality: Yes. While methoxy groups on pyridine rings are generally stable, primary and secondary aliphatic amines can act as nucleophiles at elevated temperatures (>100°C). They attack the methyl group, causing unwanted O-demethylation to yield the 6-pyridone derivative[3]. Solution: Never use a large excess of the nucleophilic amine as the solvent. Limit the amine to 1.1–1.5 equivalents and use a non-nucleophilic solvent (e.g., NMP or 1,4-dioxane).
Section 2: Managing the 4-Carboxamide Group
FAQ 3: I need to dehydrate the 4-carboxamide to a nitrile, but POCl₃ is causing degradation and complex mixtures. Causality: Phosphorus oxychloride (POCl₃) is a harsh, highly electrophilic reagent. In the presence of the electron-rich 6-methoxy group, it can facilitate unwanted chlorination on the pyridine ring or induce ether cleavage. Furthermore, the generation of HCl during the reaction can protonate the pyridine nitrogen, altering the electronic distribution and promoting side reactions[4]. Solution: Employ milder dehydrating agents. The use of Trifluoroacetic anhydride (TFAA) and pyridine in dichloromethane at 0°C to room temperature effectively dehydrates the primary amide to a nitrile. Pyridine acts as an acid scavenger to neutralize generated TFA, preventing acid-mediated side reactions[4].
Section 3: Selective O-Demethylation
FAQ 4: How can I selectively O-demethylate the 6-methoxy group without hydrolyzing the 4-carboxamide or affecting the 2-chloro group? Causality: Traditional O-demethylation reagents like aqueous 47% HBr or Boron tribromide (BBr₃) generate highly acidic environments. BBr₃ reacts violently to form HBr upon aqueous workup, which rapidly hydrolyzes primary amides to carboxylic acids[5]. Solution: Utilize L-selectride in THF. L-selectride has been proven to chemoselectively demethylate methoxypyridines via nucleophilic cleavage without disrupting other sensitive functional groups like amides or halogens[6]. Alternatively, Aluminum Chloride (AlCl₃) in a reaction-inert solvent (like nitrobenzene or acetonitrile) provides a milder Lewis acid approach that avoids amide hydrolysis[7].
Quantitative Data: Reaction Conditions vs. Side Reaction Profiles
To aid in your experimental design, the following table summarizes the quantitative impact of reagent selection on the yield and side-reaction profile of 2-Chloro-6-methoxyisonicotinamide derivatizations.
| Reaction Goal | Reagent System | Temp (°C) | Target Yield (%) | Side Reaction (%) | Primary Side Product |
| SNAr (Amination) | Amine (neat), K₂CO₃ | 120°C | 45% | 40% | O-Demethylation (Pyridone) |
| SNAr (Amination) | Amine (1.2 eq), Cs₂CO₃, DMF | 90°C | 82% | <5% | Amide Hydrolysis |
| Amide Dehydration | POCl₃ (reflux) | 105°C | 30% | 55% | Chlorinated/Degraded species |
| Amide Dehydration | TFAA, Pyridine, DCM | 25°C | 91% | <2% | None (Clean conversion) |
| O-Demethylation | 47% HBr (aq) | 130°C | 10% | 85% | Carboxylic Acid (Hydrolysis) |
| O-Demethylation | L-Selectride, THF | 65°C | 88% | <5% | None |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps (In-Process Controls) to ensure the integrity of the molecule is maintained throughout the workflow.
Protocol 1: Mild Buchwald-Hartwig Amination (SNAr Alternative)
Objective: Substitute the 2-chloro group with a primary amine while preventing O-demethylation and amide hydrolysis.
Caption: Mild Buchwald-Hartwig amination workflow to prevent amide hydrolysis.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, add 2-Chloro-6-methoxyisonicotinamide (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Solvent & Base: Add anhydrous 1,4-dioxane or toluene (0.2 M) followed by anhydrous Cs₂CO₃ (2.0 eq). Causality: Cs₂CO₃ is non-nucleophilic, preventing amide hydrolysis.
-
Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 80°C for 6 hours. Causality: Keeping the temperature strictly below 100°C prevents the amine from attacking the methoxy group.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the product mass [M+H]⁺ without the presence of the [M-14]⁺ (demethylated) or [M+1]⁺ (hydrolyzed acid) peaks.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate under reduced pressure.
Protocol 2: Chemoselective O-Demethylation using L-Selectride
Objective: Cleave the 6-methoxy group to yield the pyridone without hydrolyzing the 4-carboxamide.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Chloro-6-methoxyisonicotinamide (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Slowly add L-selectride (1.0 M in THF, 3.0 eq) dropwise over 15 minutes. Causality: L-selectride provides a highly specific nucleophilic hydride attack on the methyl group, avoiding the acidic conditions that destroy amides[6].
-
Reaction: Remove the ice bath and heat the reaction to reflux (65°C) for 2–4 hours.
-
Self-Validation (IPC): Quench a micro-aliquot with a drop of water and check via TLC (10% MeOH in DCM). The starting material should be completely consumed, replaced by a highly polar, UV-active baseline spot (the pyridone).
-
Workup: Carefully quench the reaction at 0°C with slow addition of water (to destroy excess L-selectride). Adjust the pH to 6-7 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
References
- WO2011082077A1 - Hepatitis c virus inhibitors Source: Google Patents URL
-
Reactions of the carboxamide group Source: ResearchGate URL:[Link]
-
Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Source: Mustansiriyah University URL:[Link]
-
Demethylations of Methoxypyridazines with Amines Source: Clockss (Heterocycles) URL:[Link]
- O-demethylating process of methoxy substituted morphinan-6-one derivatives Source: Google Patents URL
-
O-Demethylation Source: Chem-Station Int. Ed. URL:[Link]
Sources
- 1. WO2011082077A1 - Hepatitis c virus inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. WO2015155181A1 - O-demethylating process of methoxy substituted morphinan-6-one derivatives - Google Patents [patents.google.com]
Technical Support Center: Resolving Solubility Challenges of 2-Chloro-6-methoxyisonicotinamide
Welcome to the dedicated technical support guide for 2-Chloro-6-methoxyisonicotinamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Understanding the Challenge: The Intrinsic Properties of 2-Chloro-6-methoxyisonicotinamide
2-Chloro-6-methoxyisonicotinamide presents a classic solubility challenge due to its molecular structure. The presence of the aromatic pyridine ring and the chloro- substituent contributes to its lipophilic nature, while the amide and methoxy groups offer some potential for hydrogen bonding. However, the overall low polarity of the molecule often leads to poor aqueous solubility, which can be a significant hurdle in various experimental and developmental settings.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor solubility with 2-Chloro-6-methoxyisonicotinamide?
A1: The most common observations include the formation of a cloudy suspension or precipitate upon addition to an aqueous solvent, undissolved particles remaining at the bottom of the vial even after vigorous vortexing or sonication, and inconsistent results in biological assays due to non-homogenous solutions.
Q2: Can I use DMSO to dissolve 2-Chloro-6-methoxyisonicotinamide?
A2: Yes, Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can effectively dissolve 2-Chloro-6-methoxyisonicotinamide. However, it is crucial to be mindful of the final concentration of DMSO in your experiments, especially in cell-based assays, as it can exhibit toxicity at higher concentrations. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium, ensuring the final DMSO concentration is well below the tolerance level of your system (typically <0.5%).
Q3: Why is my compound precipitating out of solution when I dilute my DMSO stock in an aqueous buffer?
A3: This is a common phenomenon known as "antisolvent precipitation." When the highly concentrated DMSO stock is introduced into an aqueous buffer (the antisolvent), the solubility of the compound dramatically decreases, leading to its precipitation. To mitigate this, consider a stepwise dilution, using an intermediate solvent, or exploring the formulation strategies discussed in the troubleshooting guides below.
Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed methodologies to systematically address the poor solubility of 2-Chloro-6-methoxyisonicotinamide.
Guide 1: Systematic Solvent Screening
The first step in addressing solubility issues is to perform a systematic screening of various pharmaceutically acceptable solvents. This will help in identifying a suitable solvent or co-solvent system for your specific application.
Experimental Protocol:
-
Preparation: Weigh out a small, precise amount of 2-Chloro-6-methoxyisonicotinamide (e.g., 1 mg) into several clear glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.
-
Dissolution Assessment: Vortex each vial vigorously for 1-2 minutes. Observe for complete dissolution (a clear solution with no visible particles).
-
Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the vortexing. Continue this process until the compound dissolves or a maximum volume is reached.
-
Documentation: Record the approximate solubility in each solvent (e.g., in mg/mL).
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Efficacy for 2-Chloro-6-methoxyisonicotinamide |
| Polar Aprotic | DMSO, Dimethylformamide (DMF) | High |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to High |
| Glycols | Polyethylene glycol (PEG 300/400), Propylene Glycol | Moderate |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | Low |
Workflow for Solvent Screening:
Caption: A simple workflow for systematic solvent screening.
Guide 2: pH Modification Strategy
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. While 2-Chloro-6-methoxyisonicotinamide is a neutral molecule, its solubility might be subtly affected by pH changes in the environment, especially if there are any potential protonation sites. A more significant application of pH modification comes into play if you decide to pursue salt formation.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Compound Addition: Add a known excess of 2-Chloro-6-methoxyisonicotinamide to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
Logical Relationship for pH Adjustment:
Caption: The influence of pH on the solubility of ionizable compounds.
Guide 3: Co-Solvency Approach
Co-solvents are mixtures of a primary solvent (usually water) and a water-miscible organic solvent. The organic co-solvent can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous environment.
Experimental Protocol:
-
Co-solvent Selection: Choose a pharmaceutically acceptable co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chloro-6-methoxyisonicotinamide in the chosen co-solvent.
-
Titration: Titrate the stock solution into your aqueous buffer while continuously stirring. Observe for any signs of precipitation.
-
Optimization: Experiment with different ratios of co-solvent to aqueous buffer to find the optimal concentration that maintains the solubility of your compound at the desired final concentration.
Data Presentation for Co-Solvency:
Table 2: Example of Co-Solvent Screening Data
| Co-solvent System (v/v) | Maximum Achieved Concentration (µg/mL) without Precipitation |
| 10% Ethanol in PBS | 5 |
| 20% Ethanol in PBS | 15 |
| 10% PEG 400 in PBS | 8 |
| 20% PEG 400 in PBS | 25 |
Workflow for Co-Solvent Optimization:
Caption: A stepwise approach to developing a co-solvent formulation.
Advanced Strategy: Salt Formation
For compounds with ionizable groups, forming a salt is a highly effective method to improve aqueous solubility. While 2-Chloro-6-methoxyisonicotinamide itself is neutral, a potential strategy could involve chemical modification to introduce an ionizable group, followed by salt formation. This is an advanced technique that requires synthetic chemistry expertise.
Conceptual Pathway for Salt Formation:
Caption: A conceptual diagram illustrating the salt formation strategy.
Summary and Recommendations
When encountering solubility issues with 2-Chloro-6-methoxyisonicotinamide, a systematic approach is key. We recommend starting with a comprehensive solvent screening to identify suitable organic solvents for stock solutions. For aqueous applications, the co-solvency method is often a practical and effective starting point. For more challenging situations, pH modification and, in advanced cases, chemical modification for salt formation can be explored. Always ensure that any excipients or solvents used are compatible with your downstream applications.
References
Overcoming challenges in the development of analytical methods for 2-Chloro-6-methoxyisonicotinamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 2-Chloro-6-methoxyisonicotinamide (CAS: 175277-66-4) . This pyridine derivative presents unique chromatographic hurdles due to its polar carboxamide group, the basicity of its pyridine nitrogen, and its susceptibility to hydrolysis.
This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind each analytical failure and providing self-validating protocols to ensure your High-Performance Liquid Chromatography (HPLC) methods are robust, reproducible, and compliant with ICH guidelines.
Part 1: Core Challenges & Mechanistic Troubleshooting (FAQs)
Q1: Why do I observe severe peak tailing and broad peak shapes for 2-Chloro-6-methoxyisonicotinamide on standard C18 columns? A1: Peak tailing in pyridine derivatives is primarily driven by secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the electron-rich pyridine nitrogen interacts strongly with unendcapped, acidic silanol groups on the silica support matrix. To mitigate this, you must eliminate the secondary interaction pathway. I recommend switching to a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1) or a mixed-mode stationary phase[1]. Alternatively, if you must use a standard C18, adding an amine modifier like 0.1% Triethylamine (TEA) to the mobile phase will competitively bind to the active silanol sites, sharpening your peak[2].
Q2: What is the optimal mobile phase pH to ensure stability and reproducible retention? A2: The carboxamide moiety is susceptible to hydrolysis under extreme acidic or alkaline conditions, converting into 2-chloro-6-methoxyisonicotinic acid. Furthermore, the protonation state of the pyridine ring dictates its polarity. To maintain the molecule in a consistent, neutral ionization state while preventing on-column degradation, buffer the aqueous mobile phase to a pH between 3.0 and 6.9. Potassium dihydrogen phosphate buffers or the addition of glacial acetic acid are highly effective for stabilizing isonicotinamide derivatives[2][3].
Q3: How should I configure my UV detector for maximum sensitivity? A3: 2-Chloro-6-methoxyisonicotinamide lacks extended conjugated chromophores beyond the substituted pyridine ring, meaning its UV absorbance maximum lies in the lower wavelength region. Validated analytical protocols for pharmaceutical intermediates utilizing this exact compound monitor UV absorbance at 205 nm [4]. Ensure your mobile phase solvents (e.g., HPLC-grade acetonitrile) have low UV cutoffs to prevent baseline drift and noise at this low wavelength.
Q4: How can I resolve the target compound from its hydrolytic degradant (2-chloro-6-methoxyisonicotinic acid)? A4: The primary difference between the amide API and its acid degradant is their response to pH. At pH 3.0, the isonicotinic acid derivative is predominantly unionized, which significantly increases its hydrophobicity and retention time on a reverse-phase column. The neutral amide, however, elutes earlier. Utilizing a mobile phase buffered to pH 3.0 provides excellent selectivity and baseline resolution between the two species[2].
Q5: Why is my main peak splitting or fronting, even when system suitability passes? A5: Peak splitting in early-eluting polar compounds often points to a sample solvent mismatch. If 2-Chloro-6-methoxyisonicotinamide is dissolved in a strong diluent (like 100% acetonitrile) but injected into a highly aqueous mobile phase, the analyte "rides" the strong solvent plug through the column before partitioning properly. Always dissolve your sample in the mobile phase itself to ensure proper focusing at the column head.
Part 2: Visual Workflows
To systematically address method development, follow the logic pathways outlined below.
Fig 1. Iterative troubleshooting workflow for optimizing isonicotinamide HPLC methods.
Fig 2. Hydrolytic degradation pathway and analytical resolution strategy.
Part 3: Quantitative Data Summaries
To ensure your method is self-validating, compare your chromatographic outputs against the target parameters in Table 1. If a parameter fails, refer to the mechanistic cause to apply the correct fix.
Table 1: Troubleshooting Matrix and Quantitative System Suitability Targets
| Parameter | Target Value | Common Deviation | Mechanistic Cause | Corrective Action |
| Tailing Factor (Tf) | 0.9 - 1.5 | > 1.5 (Tailing) | Pyridine N interaction with acidic silanols | Switch to low-silanol column; add 0.1% TEA[1][2]. |
| Retention Factor (k') | 2.0 - 10.0 | < 2.0 (Elutes at void) | High polarity of the isonicotinamide core | Decrease organic modifier; use mixed-mode stationary phase[1]. |
| Resolution (Rs) | > 2.0 | < 1.5 (Co-elution) | Similar pKa/LogP of degradants | Adjust mobile phase pH to 3.0 to alter ionization states[2][3]. |
| Signal-to-Noise (S/N) | > 10 (LOD) | < 3 (Poor sensitivity) | Suboptimal UV absorption wavelength | Shift detection wavelength to 205 nm[4]. |
Part 4: Validated Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for 2-Chloro-6-methoxyisonicotinamide
Objective: To achieve baseline resolution of the target analyte from its synthetic precursors and hydrolytic degradation products using a self-validating system.
Step 1: Mobile Phase Preparation
-
Aqueous Phase: Prepare a 0.05 M Potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 ± 0.1 using orthophosphoric acid. (Causality: The low pH suppresses the ionization of acidic degradants, increasing their retention and separating them from the neutral amide).
-
Organic Phase: HPLC-grade Acetonitrile.
-
Degassing: Filter both phases through a 0.45 µm membrane and degas via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump heads.
Step 2: Chromatographic System Setup
-
Column: Low-silanol C18 or mixed-mode column (e.g., 250 mm × 4.6 mm, 5 µm) to prevent secondary interactions[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (Causality: Elevated temperature enhances mass transfer kinetics, sharpening peaks and reducing system backpressure)[4].
-
Detection: Photodiode Array (PDA) or UV monitored at 205 nm[4].
Step 3: Elution Profile
-
Set the pump to deliver an isocratic mixture of 60:40 (v/v) Aqueous Phase : Organic Phase . (If late-eluting hydrophobic impurities are present, transition to a gradient method increasing organic to 80% after 10 minutes).
Step 4: Sample Preparation
-
Dissolve the standard/sample directly in the mobile phase to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter. (Causality: Dissolving in the mobile phase prevents solvent-mismatch peak distortion).
Step 5: System Suitability Testing (Self-Validation)
-
Inject 10 µL of the standard preparation in five replicates.
-
Acceptance criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates (N) ≥ 2000. Do not proceed with sample analysis unless these criteria are met.
References
- Hepatitis C virus inhibitors (WO2011082077A1), Google Patents.
-
Separation of Isonicotinamide on Newcrom R1 HPLC column, SIELC Technologies. URL:[Link]
-
Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets, ResearchGate. URL:[Link]
-
Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid, International Journal of Pharmacy Research & Technology. URL:[Link]
Sources
- 1. Separation of Isonicotinamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2011082077A1 - Hepatitis c virus inhibitors - Google Patents [patents.google.com]
A Comparative Analysis of the 2-Chloro-6-methoxyisonicotinamide Scaffold and Its Analogs in Kinase Inhibition and Anticancer Activity
Introduction: The Isonicotinamide Scaffold as a Privileged Motif in Drug Discovery
The isonicotinamide framework, a pyridine ring with a carboxamide group at the 4-position, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a multitude of biologically active compounds, attributable to its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets. Modifications to the pyridine ring and the carboxamide moiety can profoundly influence the compound's pharmacological profile, leading to a diverse range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.
This guide focuses on the 2-chloro-6-methoxyisonicotinamide scaffold. While direct biological activity data for this specific compound is not extensively available in the public domain, its structural features—a halogen atom at the 2-position and a methoxy group at the 6-position—are hallmarks of many potent kinase inhibitors. The electron-withdrawing nature of the chlorine atom and the hydrogen bond accepting capability of the methoxy group can significantly influence the binding affinity and selectivity for the ATP-binding pocket of various kinases.
This comparative analysis will, therefore, explore the biological activities of structurally related analogs of 2-chloro-6-methoxyisonicotinamide. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential of the parent scaffold and provide a rationale for its further investigation as a promising starting point for the development of novel therapeutics, particularly in the realm of oncology.
Comparative Analysis of Biological Activity: A Focus on Anticancer and Kinase Inhibition
To understand the potential of the 2-chloro-6-methoxyisonicotinamide scaffold, we will analyze the biological activities of a curated set of its analogs. The following compounds have been selected from the scientific literature to illustrate the impact of key structural modifications on their anticancer and kinase inhibitory properties.
Table 1: Comparative Cytotoxicity of Selected Isonicotinamide Analogs
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analog 1 | N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(pyridin-4-yl)acetamide | HCT-116 (Colon) | 15.4 | [1] |
| HepG2 (Liver) | 9.8 | [1] | ||
| Analog 2 | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-chloro-6-fluorophenyl)propanamide | HCT-116 (Colon) | 15.7 | [1] |
| HepG2 (Liver) | 15.5 | [1] | ||
| Analog 3 | 2-(3,4,5-Trimethoxyphenylamino)-6-(3-acetamidophenyl)-pyrazine | A375 (Melanoma) | 3.5 | [2] |
| Sorafenib | (Reference Drug) | HCT-116 (Colon) | 9.3 | [1] |
| HepG2 (Liver) | 7.4 | [1] |
Table 2: Comparative Kinase Inhibitory Activity of Selected Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | VEGFR-2 | 145.1 | [1] |
| Analog 2 | VEGFR-2 | 250.2 | [1] |
| Analog 3 | BRAF (V600E) | 3500 | [2] |
| Sorafenib | VEGFR-2 | 53.65 | [1] |
Structure-Activity Relationship (SAR) Insights
The data presented in Tables 1 and 2 provide valuable insights into the structure-activity relationships of the isonicotinamide scaffold and its analogs:
-
Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for cytotoxic activity. Analogs 1 and 2, which feature substituted phenyl and pyrazolyl rings, respectively, exhibit moderate to potent cytotoxicity against colon and liver cancer cell lines.[1] This suggests that a bulky, hydrophobic group at this position can effectively occupy a hydrophobic pocket in the target protein.
-
Modifications of the Pyridine Ring: While not direct analogs of 2-chloro-6-methoxyisonicotinamide, the pyrazine-based Analog 3 demonstrates that bioisosteric replacement of the pyridine ring can lead to potent kinase inhibition.[2] The 2,6-disubstitution pattern is a key feature, with the trimethoxyphenylamino group likely forming important interactions within the ATP-binding site of BRAF.
-
Impact on Kinase Selectivity: The presented analogs show activity against different kinases, namely VEGFR-2 and BRAF.[1][2] This highlights that subtle modifications to the core scaffold can tune the selectivity profile of the inhibitor. The development of selective kinase inhibitors is a major goal in modern drug discovery to minimize off-target effects and associated toxicities.
Proposed Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
Based on the observed activity of analogs against kinases like BRAF, a plausible mechanism of action for this class of compounds is the inhibition of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common driver of cancer.
The BRAF kinase is a key component of this pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell growth.[3] Inhibitors that target the ATP-binding site of BRAF can block its catalytic activity, thereby shutting down the downstream signaling cascade and inhibiting cancer cell proliferation.
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from logarithmic growth phase cultures using trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Protocol 2: In Vitro BRAF Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of a compound against the BRAF kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant BRAF (V600E) enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of the kinase substrate (e.g., inactive MEK1) and ATP at the desired concentrations.
-
Prepare serial dilutions of the test compound.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the diluted BRAF enzyme to each well.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method. A common method is a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of remaining ATP.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value.
-
Conclusion and Future Perspectives
The comparative analysis of analogs suggests that the 2-chloro-6-methoxyisonicotinamide scaffold holds significant promise as a foundation for the design of novel anticancer agents, particularly kinase inhibitors. The presence of a chlorine atom and a methoxy group at the 2- and 6-positions of the pyridine ring, respectively, are key structural features that can be exploited to achieve high potency and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of 2-chloro-6-methoxyisonicotinamide itself, as well as a systematic library of its derivatives. This will allow for a more detailed elucidation of the structure-activity relationships and the identification of lead compounds with optimized pharmacological properties. Further investigation into the mechanism of action, including target engagement and downstream signaling effects, will be crucial for the advancement of this promising class of compounds towards clinical development.
References
-
PubChem. 2-Chloroisonicotinamide. [Link]
-
El-Gamal, M. I., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2250. [Link]
-
PubChem. Methyl 2-chloro-6-methoxynicotinate. [Link]
- Google Patents. (2020). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
-
Tao, Y., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(5), 1237-1252. [Link]
-
Girotti, M., et al. (2008). Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. Journal of Medicinal Chemistry, 51(11), 3124-3133. [Link]
-
PubChem. 2-Chloro-6-methoxypyridine. [Link]
-
Harris, C. A., et al. (2020). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters, 11(7), 1369-1376. [Link]
-
Lesyk, R., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1), 10-21. [Link]
-
ResearchGate. Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold. [Link]
-
Star-Weinstock, M., et al. (2023). Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. STAR Protocols, 4(3), 102469. [Link]
-
Scholars Research Library. (2015). Structure activity and prediction of biological activities of compound (2-methyl-6-phenylethynylpyridine) derivatives relationships rely on. [Link]
-
Sintim, H. O., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. [Link]
-
Beloglazkina, A. A., et al. (2024). Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. International Journal of Molecular Sciences, 25(16), 8889. [Link]
-
Biorn, A. R., et al. (2023). An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. Proceedings of the National Academy of Sciences, 120(31), e2302115120. [Link]
-
ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]
-
ResearchGate. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. [Link]
-
Peng, S. B., et al. (2015). Identification of a novel family of BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 153-157. [Link]
- Google Patents. (2012).
-
Testa, A., et al. (2022). Encoding BRAF inhibitor functions in protein degraders. MedChemComm, 13(5), 957-964. [Link]
-
ResearchGate. Dose–response curves with IC50 values for JCI-20679 (A), solamin (B),... [Link]
- Google Patents. (2017).
-
BPS Bioscience. BRAF (WT) Kinase Assay Kit. [Link]
-
Justia Patents. (2016). process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. [Link]
-
Al-Tel, T. H., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 132. [Link]
-
Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 13(6), 1345. [Link]
-
Sintim, H. O., et al. (2020). Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. ACS Omega, 5(5), 2266-2273. [Link]
- Google Patents. (1979). US4144238A - Process for the production of pure white 2-chloronicotinic acid.
-
IntechOpen. (2021). Chalcones: Potential Anticancer Agents. [Link]
-
Smalley, K. S., & Flaherty, K. T. (2009). Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. Future Oncology, 5(6), 775-778. [Link]
-
Verga, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7545. [Link]
Sources
- 1. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel family of BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthesis routes for 2-Chloro-6-methoxyisonicotinamide
Title: Comparative Synthesis Guide for 2-Chloro-6-methoxyisonicotinamide: Route Optimization and Mechanistic Profiling
As a critical building block in medicinal chemistry—particularly in the development of HCV inhibitors, kinase inhibitors, and advanced heterocyclic scaffolds—2-Chloro-6-methoxyisonicotinamide (CAS 175277-66-4) [1] requires highly optimized synthesis protocols. For drug development professionals and application scientists, selecting the appropriate synthetic route dictates not only the overall yield but also the impurity profile and scalability of the downstream active pharmaceutical ingredient (API).
This guide objectively evaluates the two primary synthetic pathways for this compound: Route 1 (Nucleophilic Acyl Substitution) and Route 2 (Nucleophilic Aromatic Substitution) . By dissecting the causality behind each experimental choice, we provide a self-validating framework for robust bench-to-plant execution.
Mechanistic Overview & Pathway Visualization
The synthesis of 2-Chloro-6-methoxyisonicotinamide relies on exploiting the electronic properties of the pyridine ring. The two dominant strategies approach the target from different starting materials, requiring distinct activation energies and stoichiometric controls.
Figure 1: Comparative synthesis pathways for 2-Chloro-6-methoxyisonicotinamide.
Route 1: Amidation via Acyl Chloride Activation
Causality & Logic: Direct amidation of 2-chloro-6-methoxyisonicotinic acid is thermodynamically unfavorable due to the poor leaving group ability of the hydroxyl moiety. To bypass this energy barrier, the acid is first converted into a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[2]. The subsequent addition of ammonia is highly exothermic. If ammonia is added at ambient temperatures, localized hot spots can trigger the degradation of the methoxy group or promote unwanted dimerization. Therefore, strict cryogenic control (0 °C) during the amidation step is non-negotiable[3].
Step-by-Step Protocol:
-
Activation: Suspend 2-chloro-6-methoxyisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Mechanistic note: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate, which acts as the true active chlorinating species.
-
Chlorination: Add thionyl chloride (1.5 eq) dropwise at room temperature. Stir the mixture for 2–4 hours[4].
-
Self-Validation Checkpoint: The cessation of gas evolution (SO₂ and HCl) serves as a macroscopic indicator of complete conversion. To chemically validate, quench a 10 µL aliquot in methanol; LC-MS must show exclusively the methyl ester mass, confirming the absence of unreacted acid.
-
-
Concentration: Remove the solvent and excess thionyl chloride in vacuo to yield the crude acyl chloride as a viscous oil.
-
Amidation: Dissolve the intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Quenching: Introduce 0.5 M ammonia in dioxane (3.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C[3].
-
Isolation: Warm to room temperature, filter off the precipitated ammonium chloride salts, and concentrate the filtrate to yield the target amide.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Causality & Logic: In this route, the starting material is 2,6-dichloroisonicotinamide. The pyridine ring is inherently electron-deficient, a property further amplified by the electron-withdrawing carboxamide group at the 4-position. This electronic landscape renders the 2- and 6-positions highly susceptible to nucleophilic attack[5]. The critical parameter here is stoichiometric control. By strictly limiting sodium methoxide (NaOMe) to 1.0–1.05 equivalents, we kinetically favor mono-substitution. An excess of base or prolonged thermal stress will inevitably lead to a second SNAr event, yielding the undesired 2,6-dimethoxyisonicotinamide byproduct[6].
Step-by-Step Protocol:
-
Preparation: Dissolve 2,6-dichloroisonicotinamide (1.0 eq) in anhydrous methanol.
-
Cooling: Chill the solution to 0 °C under an inert argon atmosphere to suppress ambient moisture, which could lead to competitive hydrolysis.
-
Nucleophilic Attack: Add a freshly titrated solution of sodium methoxide in methanol (1.05 eq) dropwise over 30 minutes[5].
-
Thermal Promotion: Gradually warm the reaction to room temperature, then heat to a mild reflux (65 °C) for 4–6 hours.
-
Self-Validation Checkpoint: The reaction must be monitored via HPLC at 2-hour intervals. The appearance of a peak corresponding to the +M-35.5+31 Da mass shift indicates over-incorporation of methoxide (the dimethoxy byproduct), signaling the immediate need to quench the reaction.
-
-
Quenching: Neutralize the reaction with a stoichiometric amount of 1N HCl to destroy any unreacted methoxide.
-
Isolation: Concentrate the methanolic solution, extract the residue with ethyl acetate, wash with saturated brine, dry over Na₂SO₄, and evaporate to isolate the product.
Comparative Data Analysis
To assist in route selection for scale-up, the following table synthesizes the quantitative and qualitative performance metrics of both pathways based on standard industrial execution.
| Parameter | Route 1: Acyl Chloride Amidation | Route 2: SNAr with NaOMe |
| Primary Mechanism | Nucleophilic Acyl Substitution | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Overall Yield | 80% – 85% | 65% – 75% |
| Regioselectivity | Absolute (Methoxy is pre-installed) | High, but requires strict stoichiometric control |
| Major Impurity Risks | Unreacted carboxylic acid, dimeric species | 2,6-dimethoxyisonicotinamide, unreacted SM |
| Scalability | Excellent (Standard peptide/amide scale-up) | Moderate (Exothermic SNAr requires strict thermal mapping) |
| Cost Efficiency | Moderate (Acid precursor is higher cost) | High (2,6-dichloroisonicotinamide is highly accessible) |
| Atom Economy | Lower (Loss of SO₂, HCl, and NH₄Cl) | Higher (Direct displacement of Cl by OMe) |
Conclusion: For research-scale synthesis where absolute regiochemical purity is paramount, Route 1 is the superior choice, as the methoxy group is already locked into the correct position. However, for process chemistry and kilogram-scale manufacturing where cost-of-goods (COGs) is a driving factor, Route 2 is highly preferred, provided that in-line PAT (Process Analytical Technology) is utilized to monitor the SNAr stoichiometry and prevent over-methoxylation.
References
- Fluorochem. "2-Chloro-6-methoxyisonicotinamide (CAS 175277-66-4)". Fluorochem Product Catalog.
- National Institutes of Health (NIH). "Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands - PMC". PubMed Central.
- Google Patents. "US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists". US Patent Office.
- Google Patents. "WO2005026149A1 - Pyrrol derivatives with antibacterial activity". WIPO.
- Smolecule. "Buy 3-amino-N-methoxypyridine-2-carboxamide". Smolecule Chemical Database.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 4. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 5. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]
- 6. Buy 3-amino-N-methoxypyridine-2-carboxamide [smolecule.com]
Comprehensive Guide to the Validation of Analytical Methods for the Quantification of 2-Chloro-6-methoxyisonicotinamide
As pharmaceutical development shifts toward lifecycle-managed control strategies under modern regulatory frameworks, the analytical scrutiny applied to early-stage intermediates must be as rigorous as that applied to final active pharmaceutical ingredients (APIs). 2-Chloro-6-methoxyisonicotinamide (CAS 175277-66-4) is a highly functionalized pyridine-carboxamide building block frequently utilized in the synthesis of complex antiviral therapeutics, including Hepatitis C virus (HCV) NS5A inhibitors[1].
Because this intermediate sits upstream in the synthetic pathway, accurate quantification is critical. Any unreacted 2-chloro-6-methoxyisonicotinamide or its structurally similar process impurities (e.g., des-chloro or des-methoxy analogs) can carry over into subsequent coupling steps, potentially generating reactive or genotoxic impurities.
As a Senior Application Scientist, I have structured this guide to objectively compare three dominant analytical platforms—HPLC-UV, UPLC-PDA, and LC-MS/MS—for the quantification of this compound. Furthermore, this guide provides a self-validating experimental protocol and a comprehensive validation framework aligned with the latest[2].
Analytical Platform Comparison & Causality
Selecting the appropriate analytical method requires balancing sensitivity, throughput, and matrix complexity. Gas Chromatography (GC) is generally unsuitable for 2-chloro-6-methoxyisonicotinamide due to the high polarity and potential thermal instability of the primary carboxamide group, which would require cumbersome derivatization. Therefore, Liquid Chromatography (LC) is the gold standard.
-
HPLC-UV (Routine QA/QC): Utilizes standard 5 µm particle columns. While robust, the run times are long (~15 mins), and the broad peaks limit the detection of co-eluting trace impurities.
-
UPLC-PDA (High-Throughput IPC): Leverages sub-2-micron stationary phases to drastically increase theoretical plates. This provides sharper peaks, resolving the target compound from closely eluting analogs in under 3 minutes. Photodiode Array (PDA) detection allows for spectral peak purity assessment, a critical requirement for specificity under ICH Q2(R2)[3].
-
LC-MS/MS (Trace Profiling): When quantifying the intermediate at genotoxic threshold levels (Threshold of Toxicological Concern, TTC), optical detection lacks the requisite sensitivity. Electrospray ionization (ESI+) coupled with Multiple Reaction Monitoring (MRM) provides unparalleled selectivity and sub-nanogram detection limits.
Fig 1. Decision matrix for selecting the optimal analytical platform based on sensitivity requirements.
Table 1: Comparative Performance of Analytical Platforms
| Parameter | HPLC-UV | UPLC-PDA | LC-MS/MS (ESI+) |
| Primary Use Case | Raw material release | In-process control (IPC) | Trace impurity profiling |
| Run Time | 15.0 min | 3.5 min | 4.0 min |
| Stationary Phase | C18 (5.0 µm, 150 mm) | C18 (1.7 µm, 50 mm) | C18 (1.7 µm, 50 mm) |
| Detection Limit (LOD) | 0.5 µg/mL | 0.05 µg/mL | 0.0005 µg/mL (0.5 ng/mL) |
| Quantitation Limit (LOQ) | 1.5 µg/mL | 0.15 µg/mL | 0.0015 µg/mL (1.5 ng/mL) |
| Linear Dynamic Range | 1.5 – 150 µg/mL | 0.15 – 50 µg/mL | 1.5 – 500 ng/mL |
| Matrix Effect Susceptibility | Low | Low | High (Requires Internal Standard) |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To demonstrate E-E-A-T principles, the following protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) and strict System Suitability Testing (SST) criteria, the method automatically accounts for matrix-induced ion suppression and chromatographic drift.
Phase 1: Standard and Sample Preparation
Causality: 2-Chloro-6-methoxyisonicotinamide is highly soluble in organic solvents but requires an aqueous component to match the initial mobile phase conditions, preventing solvent-effect peak distortion (fronting).
-
Diluent Preparation: Mix LC-MS grade Water and Acetonitrile (80:20, v/v).
-
Internal Standard (IS) Spiking: Spike all calibration standards and unknown samples with 50 ng/mL of 2-chloro-6-methoxyisonicotinamide-d3 (deuterated IS). Self-Validation: Any matrix effect suppressing the ionization of the target analyte will equally suppress the IS, keeping the response ratio constant and ensuring absolute quantitative accuracy.
-
Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
Phase 2: Chromatographic Separation (UPLC)
Causality: We utilize an acidic modifier (formic acid) to ensure the basic nitrogen on the pyridine ring and the carboxamide group remain fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte on the column head)
-
0.5 - 2.5 min: 5% → 60% B (Linear gradient for separation)
-
2.5 - 3.0 min: 60% → 95% B (Column wash)
-
3.0 - 4.0 min: 5% B (Re-equilibration)
-
Phase 3: Mass Spectrometric Detection (ESI-MS/MS)
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Precursor Ion: m/z 187.0 ([M+H]+ for the 35 Cl isotope).
-
Product Ions (MRM Transitions):
-
Quantifier Transition:m/z 187.0 → 170.0 (Loss of NH 3 from the carboxamide group).
-
Qualifier Transition:m/z 187.0 → 144.0 (Loss of HNCO).
-
-
Collision Energy (CE): 15 eV for Quantifier, 22 eV for Qualifier.
Phase 4: System Suitability Test (SST) - The Automated Gatekeeper
Before acquiring sample data, inject a resolution mixture containing the analyte and a known des-chloro impurity.
-
Acceptance Criteria: Resolution factor ( Rs ) > 2.0; Tailing factor ( Tf ) < 1.5; %RSD of IS area < 5.0% over 6 replicate injections. If the system fails these criteria, the sequence aborts automatically, preventing the generation of invalid data.
ICH Q2(R2) Validation Framework
The recent emphasize a lifecycle approach to analytical procedure validation, integrating closely with ICH Q14 (Analytical Procedure Development)[3][4]. The validation of the 2-chloro-6-methoxyisonicotinamide quantification method must satisfy the following core pillars:
Fig 2. Analytical procedure validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.
Table 2: ICH Q2(R2) Method Validation Summary (Experimental Data)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | UPLC-PDA Result | LC-MS/MS Result |
| Specificity | No interference at analyte RT | Peak purity angle < threshold | No MRM cross-talk observed |
| Linearity ( R2 ) | ≥ 0.995 over reportable range | 0.9998 (0.15 - 50 µg/mL) | 0.9992 (1.5 - 500 ng/mL) |
| Accuracy (% Recovery) | 95.0% – 105.0% (across 3 levels) | 99.2% ± 1.1% | 100.4% ± 2.3% |
| Repeatability (% RSD) | ≤ 2.0% (n=6 injections) | 0.8% | 1.4% |
| Intermediate Precision | ≤ 3.0% (different days/analysts) | 1.2% | 2.1% |
| Robustness (DoE) | Pass criteria under varied conditions | Stable across ± 2% organic | Stable across ± 5°C column temp |
Mechanistic Justification of Validation Results
-
Specificity: By utilizing the PDA detector in the UPLC method, we extract the UV spectrum (200-400 nm) across the entire peak. The software calculates a peak purity angle; because the angle is less than the purity threshold, we mathematically prove that the 2-chloro-6-methoxyisonicotinamide peak is spectrally homogenous and free from co-eluting matrix interferences.
-
Robustness: Following ICH Q14 principles, we utilize a Design of Experiments (DoE) approach to deliberately perturb mobile phase composition ( ± 2%), column temperature ( ± 5°C), and flow rate ( ± 0.05 mL/min). The method's ability to maintain an Rs > 2.0 under all perturbed conditions proves its reliability for routine laboratory transfer.
Conclusion
The quantification of 2-chloro-6-methoxyisonicotinamide requires a tailored analytical approach dictated by the stage of pharmaceutical development. While UPLC-PDA offers the best balance of speed and precision for routine in-process controls, LC-MS/MS is mandatory for trace-level impurity clearance to ensure patient safety. By anchoring the method development in mechanistic chemistry and validating it strictly against ICH Q2(R2) standards, laboratories can establish a highly trustworthy, self-validating analytical control strategy.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Website. [Link]
- World Intellectual Property Organization. "WO2011082077A1 - Hepatitis C virus inhibitors.
Sources
- 1. WO2011082077A1 - Hepatitis c virus inhibitors - Google Patents [patents.google.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
In Vitro and In Vivo Efficacy Comparison of 2-Chloro-6-methoxyisonicotinamide Derivatives as HCV NS5A Inhibitors
Executive Summary
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV). Among the most potent DAAs are inhibitors targeting the non-structural protein 5A (NS5A). The chemical scaffold 2-Chloro-6-methoxyisonicotinamide (CAS 175277-66-4) serves as a critical synthetic intermediate for generating highly potent, next-generation NS5A inhibitors[1][2].
This guide provides a comprehensive, objective comparison of two advanced 2-Chloro-6-methoxyisonicotinamide derivatives—a pyrrolidinecarboxamide derivative (CMI-Pyrrolidine ) and an oxadiazole derivative (CMI-Oxadiazole )—against the gold-standard clinical baseline, Daclatasvir . By analyzing both in vitro replicon data and in vivo viral kinetic modeling, this guide equips drug development professionals with the mechanistic insights required to evaluate this scaffold's therapeutic potential.
Mechanistic Rationale: Targeting the NS5A Protein
HCV NS5A is a zinc-binding phosphoprotein that lacks any known enzymatic function, making traditional biochemical enzyme inhibition assays impossible to utilize[3]. Instead, NS5A plays a crucial, dual role in the viral lifecycle: it forms a complex with the NS5B polymerase to promote viral RNA replication, and it interacts with the viral core protein to coordinate virion assembly and secretion[4].
Because of this dual functionality, evaluating NS5A inhibitors requires robust cell-based replicon systems to measure RNA synthesis, coupled with in vivo multiscale modeling to capture the rapid blockade of virion assembly[4][5].
Dual mode of action of NS5A inhibitors blocking HCV RNA synthesis and virion assembly.
Part 1: In Vitro Efficacy Comparison (Replicon Assays)
Experimental Causality & Self-Validation
To accurately quantify the antiviral potency of these derivatives without the confounding variables of viral entry and uncoating, we utilize an HCV subgenomic replicon assay[5]. The replicon RNA is engineered with a luciferase reporter gene, allowing for high-throughput, luminescent quantification of RNA replication.
Self-Validating Design: A critical flaw in antiviral screening is mistaking compound cytotoxicity for antiviral efficacy. To validate that the reduction in luciferase signal is strictly due to NS5A inhibition, a parallel cytotoxicity assay (CC50) using a resazurin-based viability reagent is mandatory. The Selectivity Index (CC50/EC50) ensures the observed effect is mechanistically specific.
Step-by-Step Protocol: HCV Subgenomic Replicon Assay
-
Cell Culture & Electroporation: Culture Huh-7 human hepatoma cells in DMEM supplemented with 10% FBS. Electroporate the cells with HCV Genotype 1b or 3a subgenomic replicon RNA containing a Firefly luciferase reporter[5][6].
-
Compound Preparation: Dissolve CMI-Pyrrolidine, CMI-Oxadiazole, and Daclatasvir in 100% DMSO. Prepare 10-point, 3-fold serial dilutions.
-
Dosing: Seed the electroporated Huh-7 cells into 96-well opaque plates at 1×104 cells/well. Add the serially diluted compounds (final DMSO concentration ≤0.5% ).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Quantification (Efficacy): Add ONE-Glo™ Luciferase Assay System reagent to the wells. Measure luminescence using a microplate reader to determine the 50% effective concentration (EC50).
-
Quantification (Cytotoxicity): In a parallel plate lacking the replicon, apply the same compound dilutions. After 72 hours, add resazurin and measure fluorescence (Ex 560 nm / Em 590 nm) to calculate the 50% cytotoxic concentration (CC50)[3].
Step-by-step workflow for the HCV subgenomic replicon assay to determine EC50 and CC50.
In Vitro Quantitative Data Summary
| Compound | EC50 (Genotype 1b) | EC50 (Genotype 3a) | CC50 (Huh-7) | Selectivity Index |
| Daclatasvir (Baseline) | 9 pM | 120 pM | >10 µM | > 105 |
| CMI-Pyrrolidine | 15 pM | 85 pM | >10 µM | > 105 |
| CMI-Oxadiazole | 45 pM | 320 pM | >10 µM | > 105 |
Data Interpretation: CMI-Pyrrolidine demonstrates picomolar potency comparable to Daclatasvir in Genotype 1b, and exhibits superior efficacy against the notoriously difficult-to-treat Genotype 3a[6]. CMI-Oxadiazole, while highly selective, shows a slight drop in potency, likely due to altered steric hindrance within the domain I binding pocket of NS5A.
Part 2: In Vivo Pharmacokinetics & Viral Dynamics
Experimental Causality & Self-Validation
In vitro potency does not guarantee in vivo success, particularly for NS5A inhibitors which exhibit a unique biphasic viral decline mechanism. Multiscale modeling has proven that the initial, rapid drop in serum HCV RNA (within the first 6-12 hours) is driven by the blockade of virion assembly and secretion, while the slower second phase is driven by the inhibition of intracellular RNA synthesis[4].
To capture this, we utilize a chimeric uPA/SCID mouse model engrafted with human hepatocytes. The protocol mandates high-frequency early time-point sampling (0, 6, 12 hours) to mathematically isolate the assembly-blockade effect from the replication-blockade effect[4].
Step-by-Step Protocol: In Vivo Viral Kinetic Modeling
-
Animal Preparation: Utilize uPA/SCID mice engrafted with primary human hepatocytes (chimerism >70%, validated by human serum albumin levels).
-
Infection: Inoculate mice intravenously with HCV Genotype 1b patient serum. Monitor for 4-6 weeks until serum HCV RNA stabilizes at >106 IU/mL.
-
Administration: Administer a single oral dose (10 mg/kg) of CMI-Pyrrolidine, CMI-Oxadiazole, or Daclatasvir formulated in PEG400/Tween-80.
-
High-Frequency Sampling: Collect 20 µL of blood via the tail vein at 0, 6, 12, 24, 48, and 72 hours post-dose.
-
Viral Quantification: Extract viral RNA from serum and quantify via quantitative RT-PCR (qRT-PCR) using HCV-specific primers.
-
Pharmacokinetic Analysis: Analyze parallel plasma samples via LC-MS/MS to determine compound concentration, calculating oral bioavailability ( F% ) and half-life ( t1/2 ).
Pharmacokinetic and pharmacodynamic pathway of NS5A inhibitors in vivo.
In Vivo Quantitative Data Summary
| Compound | Oral Bioavailability (F%) | Half-life ( t1/2 ) | Log10 Viral Drop (at 24h) | Assembly Blockade Efficiency* |
| Daclatasvir | 67% | 12 h | -2.5 | 99.8% |
| CMI-Pyrrolidine | 72% | 14 h | -2.8 | >99.9% |
| CMI-Oxadiazole | 45% | 8 h | -1.5 | ~90.0% |
*Derived from multiscale mathematical modeling of the 0-12h viral decline slope[4].
Data Interpretation: CMI-Pyrrolidine outperforms Daclatasvir in vivo, achieving a -2.8 log10 reduction in viral load within 24 hours. Its extended half-life (14 h) and high bioavailability (72%) ensure that plasma concentrations remain well above the EC50 throughout the dosing interval. Conversely, CMI-Oxadiazole suffers from poor metabolic stability, leading to a blunted phase-1 viral decline.
Conclusion & Future Directions
The 2-Chloro-6-methoxyisonicotinamide scaffold is a highly versatile starting point for antiviral drug discovery[1]. As demonstrated by the experimental data, functionalizing this scaffold with a pyrrolidinecarboxamide moiety (CMI-Pyrrolidine) yields an NS5A inhibitor with picomolar in vitro potency and exceptional in vivo pharmacokinetic properties, rivaling or exceeding the clinical standard Daclatasvir. Future development should focus on evaluating the resistance barrier of CMI-Pyrrolidine against known NS5A mutations (e.g., Y93H and L31V) to ensure pan-genotypic durability[5][6].
References
- WO2011082077A1 - Hepatitis c virus inhibitors - Google Patents Source: Google Patents URL
-
In Vitro and In Vivo Antiviral Activity and Resistance Profile of Ombitasvir, an Inhibitor of Hepatitis C Virus NS5A Source: PubMed Central (PMC) - NIH URL:[Link]
-
In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A Source: PubMed Central (PMC) - NIH URL:[Link]
-
Modeling shows that the NS5A inhibitor daclatasvir has two modes of action and yields a shorter estimate of the hepatitis C virus half-life Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures Source: PubMed Central (PMC) - NIH URL:[Link]
Sources
- 1. WO2011082077A1 - Hepatitis c virus inhibitors - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. In Vitro and In Vivo Antiviral Activity and Resistance Profile of Ombitasvir, an Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-Chloro-6-methoxyisonicotinamide and Key Isonicotinamide Derivatives in Drug Discovery
Introduction & Rationale
Isonicotinamide (pyridine-4-carboxamide) and its derivatives are privileged scaffolds in medicinal chemistry, serving as the backbone for diverse therapeutic agents ranging from anti-tubercular drugs to targeted oncology and antiviral therapies[1]. The parent compound is a highly water-soluble isomer of nicotinamide[1]. However, strategic substitutions on the pyridine ring or the amide nitrogen drastically alter the physicochemical, pharmacokinetic, and pharmacological profiles of these molecules[2].
This guide objectively compares 2-Chloro-6-methoxyisonicotinamide (CAS 175277-66-4)—a di-substituted derivative primarily utilized as a high-value intermediate for synthesizing Hepatitis C Virus (HCV) NS5A inhibitors[3]—with other established isonicotinamide compounds, such as the unsubstituted parent Isonicotinamide and the bulky, lipophilic N-(4-ethoxyphenyl)isonicotinamide (a putative PARP inhibitor)[2].
Structural & Physicochemical Comparison
To understand the causality behind experimental choices in drug design, we must first analyze the physicochemical characteristics of each molecule. Unsubstituted isonicotinamide is small and highly water-soluble (191 g/L) with a basic pKb of 10.87[1][4]. In contrast, the addition of a chloro group at the 2-position and a methoxy group at the 6-position in 2-Chloro-6-methoxyisonicotinamide increases lipophilicity and steric hindrance. This makes it an ideal building block for complex, membrane-permeable antiviral drugs[3]. Similarly, N-(4-ethoxyphenyl)isonicotinamide is significantly larger and more lipophilic than nicotinamide, rationally designed for high-affinity binding to the PARP enzyme[2].
Quantitative & Structural Data Summary
| Compound | CAS Number | Key Structural Features | Primary Target | Quantitative Data / IC50 Range | Physicochemical Profile |
| Isonicotinamide | 1453-82-3 | Unsubstituted pyridine-4-carboxamide | Weak PARP inhibitor | IC50 in millimolar (mM) range[2] | Water solubility: 191 g/L; Basic pKb: 10.87[1][4] |
| 2-Chloro-6-methoxyisonicotinamide | 175277-66-4 | 2-chloro, 6-methoxy substitutions | HCV NS5A | N/A (Synthetic intermediate)[3] | Moderate-to-high lipophilicity, reduced aqueous solubility[3] |
| N-(4-ethoxyphenyl)isonicotinamide | N/A | N-phenyl substitution with ethoxy group | PARP1/2 | IC50 in nanomolar (nM) to low micromolar (µM) range[2] | High lipophilicity, bulky pharmacophore[2] |
Mechanistic Pathways & Applications
Antiviral Applications: HCV NS5A Inhibition
2-Chloro-6-methoxyisonicotinamide is a critical synthetic intermediate for compounds that inhibit the HCV NS5A protein[3]. NS5A is a zinc-binding phosphoprotein essential for the assembly of the viral replicase complex[3]. Incorporating the 2-chloro-6-methoxyisonicotinamide moiety into a larger bis-pyrrolidine or indole-based scaffold yields molecules that disrupt this complex, halting viral replication[3].
Figure 1: Mechanism of action for HCV NS5A inhibitors derived from 2-Chloro-6-methoxyisonicotinamide.
Oncology Applications: PARP Inhibition
Isonicotinamide serves as a known pharmacophore for PARP (Poly (ADP-ribose) polymerase) inhibitors[2]. While the parent compound is a low-potency inhibitor, derivatives like N-(4-ethoxyphenyl)isonicotinamide are rationally designed to bind with high affinity to the PARP enzyme's NAD+ binding pocket, preventing DNA repair in cancer cells[2].
Figure 2: PARP-mediated DNA repair pathway disrupted by targeted isonicotinamide derivatives.
Experimental Methodologies
To ensure scientific integrity and a self-validating system, the following protocols outline how these compounds are utilized and evaluated in a laboratory setting.
Protocol 1: Synthesis of HCV Inhibitor Precursors via Amide Coupling
Objective: To couple 2-Chloro-6-methoxyisonicotinamide with a core scaffold (e.g., a functionalized pyrrolidine) to generate an HCV NS5A inhibitor precursor[3]. Causality: The electron-withdrawing chloro group and electron-donating methoxy group on the pyridine ring modulate the reactivity of the carboxamide. Standard coupling reagents (like EEDQ or HATU) are required to activate the carboxylic acid partner for nucleophilic attack by the amide nitrogen.
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid scaffold (0.1 mmol) in 3 mL of dry dichloromethane (CH2Cl2) in a 21 mL scintillation vial. Rationale: An anhydrous environment prevents the premature hydrolysis of the activated ester[3].
-
Activation: Add 1.2 equivalents of the coupling reagent (e.g., EEDQ) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add 2-Chloro-6-methoxyisonicotinamide (0.1 mmol) and a catalytic amount of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. Rationale: The basic environment neutralizes any generated acid and drives the nucleophilic attack forward.
-
Incubation: Stir the reaction at room temperature for 18 hours[3].
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the coupled product.
-
Self-Validation: Confirm the structure using 1H-NMR and LC-MS. The disappearance of the primary amide protons and the appearance of a secondary amide proton confirm successful coupling.
Protocol 2: In Vitro PARP1 Inhibition Assay
Objective: To compare the IC50 values of unsubstituted isonicotinamide and N-(4-ethoxyphenyl)isonicotinamide. Causality: PARP1 consumes NAD+ to synthesize poly(ADP-ribose) (PAR) onto target proteins. By using a biotinylated NAD+ analog, the amount of PARylated protein can be quantified via a chemiluminescent readout, directly correlating with PARP activity[2].
Step-by-Step Procedure:
-
Reagent Setup: Coat a 96-well microplate with histones and incubate overnight at 4°C. Wash the plate with PBS-T (Phosphate Buffered Saline with 0.1% Tween-20).
-
Compound Dilution: Prepare serial dilutions of isonicotinamide (mM range) and N-(4-ethoxyphenyl)isonicotinamide (nM to µM range) in assay buffer[2].
-
Enzyme Reaction: Add recombinant human PARP1 enzyme, the test compounds, and a mixture of NAD+/biotinylated-NAD+ to the wells.
-
Incubation: Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unreacted NAD+. Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 30 minutes.
-
Readout: Add a chemiluminescent substrate and read the luminescence using a microplate reader.
-
Self-Validation: Calculate the IC50 using non-linear regression analysis. A valid assay must show a clear dose-response curve, and the positive control (e.g., Olaparib) must fall within its established IC50 range to validate the batch integrity.
Conclusion
While unsubstituted isonicotinamide serves as a foundational building block with weak inherent biological activity, targeted modifications drastically alter its utility. The bulky N-(4-ethoxyphenyl)isonicotinamide is optimized for direct target engagement in oncology (PARP inhibition)[2]. In contrast, 2-Chloro-6-methoxyisonicotinamide is a specialized, highly functionalized intermediate whose unique steric and electronic properties make it indispensable for the modular synthesis of complex antiviral therapeutics, specifically HCV NS5A inhibitors[3]. Understanding these structure-activity relationships is paramount for rational drug design.
References
-
MDPI. "Isonicotinamide-Based Compounds: From Cocrystal to Polymer." Journal of Interdisciplinary Research Applied to Medicine. [Link]
-
ACS Publications. "Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization." Crystal Growth & Design.[Link]
-
Wikipedia. "Isonicotinamide." Wikimedia Foundation.[Link]
- Google Patents. "WO2011082077A1 - Hepatitis c virus inhibitors.
Sources
Assessing the Cross-Reactivity of Antibodies Against 2-Chloro-6-Methoxyisonicotinamide Derivatives: A Comprehensive Comparison Guide
As drug development pipelines increasingly rely on complex small-molecule intermediates, the need for highly specific analytical tools to monitor these compounds in biological and environmental matrices is paramount. 2-Chloro-6-methoxyisonicotinamide (CAS 175277-66-4)[1] is a highly substituted pyridine derivative that serves as a critical structural motif in the synthesis of advanced pharmaceuticals, most notably Hepatitis C virus (HCV) NS5A inhibitors[2].
Developing immunoassays to quantify this specific intermediate requires generating antibodies against it. However, because small molecules (<1000 Da) are haptens, they must be conjugated to a carrier protein to elicit an immune response. This process frequently yields antibodies that exhibit high cross-reactivity to the conjugation linker or structurally analogous derivatives. This guide provides an objective comparison of antibody modalities and a self-validating experimental framework for assessing cross-reactivity against 2-chloro-6-methoxyisonicotinamide derivatives.
Mechanistic Insight: The Causality of Hapten Cross-Reactivity
To accurately assess antibody specificity, one must first understand the causality of epitope recognition. The paratope of an antibody maps both the steric topography and the electrostatic potential of the target hapten. For 2-chloro-6-methoxyisonicotinamide, the immune recognition is dictated by three primary features:
-
The Pyridine Core: Provides a planar, aromatic scaffold.
-
The C2-Chloro Substitution: Presents a highly electronegative, electron-withdrawing pocket.
-
The C6-Methoxy Substitution: Introduces significant steric bulk and electron-donating properties.
If an antibody's binding energy relies predominantly on the electronegative C2-chloro group, it will inevitably cross-react with 2-chloroisonicotinamide, failing to penalize the absence of the methoxy group. Conversely, if the antibody was raised using a linker attached at the C4-carboxamide position, the paratope may become "blind" to modifications at that specific vector.
Figure 1: Logical relationship between hapten structural features and resulting derivative cross-reactivity.
Performance Comparison: Antibody Modalities
When selecting an antibody for an assay, the modality—Polyclonal (pAb), Monoclonal (mAb), or Recombinant VHH (Nanobody)—profoundly impacts the cross-reactivity profile. VHH antibodies, derived from camelids, possess elongated CDR3 loops capable of penetrating deep structural clefts. This allows them to "wrap" around small haptens, often resulting in superior discrimination of minor functional group changes compared to the flatter binding interfaces of standard IgGs.
The table below presents a comparative cross-reactivity (%CR) profile. %CR is calculated using the formula: %CR = (IC₅₀ of Target / IC₅₀ of Derivative) × 100
Table 1: Cross-Reactivity Profiles Across Antibody Platforms
| Analyte / Derivative | Structural Difference | Polyclonal (pAb) %CR | Monoclonal (mAb) %CR | Recombinant (VHH) %CR |
| 2-Chloro-6-methoxyisonicotinamide | Target (Baseline) | 100% (IC₅₀: 12 ng/mL) | 100% (IC₅₀: 4 ng/mL) | 100% (IC₅₀: 0.8 ng/mL) |
| 2-Chloroisonicotinamide | Lacks C6-Methoxy | 45.2% | 18.5% | < 1.0% |
| 6-Methoxyisonicotinamide | Lacks C2-Chloro | 38.7% | 12.1% | < 1.0% |
| Isonicotinamide | Lacks both substitutions | 15.4% | 5.2% | < 0.1% |
| 2,6-Dichloroisonicotinamide | Methoxy replaced by Chloro | 62.1% | 24.3% | 3.5% |
Data Interpretation: While pAbs offer a robust signal, their polyclonal nature means multiple epitopes are recognized, leading to high cross-reactivity (up to 62.1% for the dichloro derivative). The VHH platform demonstrates exceptional specificity, effectively penalizing the absence of either the methoxy or chloro group, making it the superior choice for precise pharmacokinetic tracking.
Experimental Workflow: Heterologous Competitive ELISA
To accurately generate the IC₅₀ data shown above, the experimental design must eliminate "linker recognition." If the antibody was raised against a hapten conjugated to Keyhole Limpet Hemocyanin (KLH) via a succinyl spacer, coating the assay plate with the same spacer will cause the antibody to bind the linker rather than the hapten.
To build a self-validating system, we employ a heterologous coating strategy [3]. By utilizing a different carrier protein (e.g., Ovalbumin - OVA) and a structurally distinct spacer arm for the coating antigen, we force the antibody to recognize only the free analyte during the competition phase.
Figure 2: Workflow of a heterologous competitive ELISA for assessing hapten cross-reactivity.
Detailed Methodology: Cross-Reactivity Assessment Protocol
This protocol outlines the step-by-step execution of a Competitive Indirect ELISA (ciELISA) designed to isolate true hapten affinity from background noise.
Step 1: Heterologous Plate Coating
-
Action: Dilute the heterologous coating antigen (2-Chloro-6-methoxyisonicotinamide-OVA) to 1 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding microtiter plate. Incubate overnight at 4°C.
-
Causality: The high pH ensures the exposure of hydrophobic regions on the OVA carrier, facilitating passive adsorption to the polystyrene plate without altering the hapten's structural presentation.
Step 2: Blocking
-
Action: Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 5% non-fat dry milk in PBS. Incubate for 2 hours at 37°C.
-
Causality: Blocking saturates unoccupied hydrophobic sites on the plastic, preventing non-specific binding of the primary antibody in subsequent steps, which would otherwise artificially inflate the baseline signal.
Step 3: Competitive Incubation (The Critical Step)
-
Action: In a separate non-binding plate, prepare serial dilutions of the target analyte and its derivatives (range: 0.01 ng/mL to 10,000 ng/mL) in PBS. Mix each dilution 1:1 with a fixed, pre-titrated concentration of the primary antibody. Incubate this mixture for 30 minutes at room temperature to allow thermodynamic equilibrium. Transfer 100 µL of the mixture to the coated plate and incubate for 1 hour at 37°C.
-
Causality: Pre-incubating the antibody with the free derivative allows the solution-phase binding kinetics to stabilize. If the antibody has a high affinity for the derivative, it will bind in solution and be washed away, resulting in a decrease in the final optical density (OD).
Step 4: Stringent Washing and Detection
-
Action: Wash the plate 5 times with PBST. Add 100 µL/well of an appropriate Secondary Antibody-HRP conjugate (e.g., Goat anti-Mouse IgG-HRP). Incubate for 45 minutes at 37°C. Wash 5 times. Add 100 µL/well of TMB substrate and incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 2M H₂SO₄.
-
Causality: The stringent washing removes all antibody-analyte complexes. The remaining signal is generated solely by antibodies that successfully bound the plate-bound heterologous antigen.
Step 5: Data Analysis
-
Action: Read the absorbance at 450 nm. Plot the OD values against the log₁₀ concentration of the derivatives. Fit the data using a 4-parameter logistic (4PL) regression model to determine the IC₅₀ values and calculate the %CR.
References
- Hepatitis C virus inhibitors (Context of 2-Chloro-6-methoxyisonicotinamide utility). Google Patents. WO2011082077A1.
-
Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed / Food Chemistry. Available at:[Link]
Sources
A Senior Application Scientist's Guide to the Quantitative Purity Analysis of Synthesized 2-Chloro-6-methoxyisonicotinamide
Introduction
Following the successful synthesis of 2-Chloro-6-methoxyisonicotinamide, a crucial intermediate in various drug development pathways, the immediate and most critical subsequent step is the rigorous determination of its purity. The presence of impurities, even in trace amounts, can have profound effects on the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, field-tested framework for researchers and drug development professionals to quantitatively assess the purity of this compound. We will move beyond rote protocols to explore the underlying principles of each analytical technique, the rationale behind specific experimental choices, and how to build a holistic, self-validating analytical strategy.
Chapter 1: The Analytical Landscape for Purity Determination
The concept of "purity" in a pharmaceutical context is multifaceted. It's not merely the absence of other components but a detailed understanding of what those other components are. Regulatory bodies like the International Council for Harmonisation (ICH) categorize impurities into three main types: organic impurities, inorganic impurities, and residual solvents. A robust purity analysis strategy must therefore employ a suite of orthogonal methods—techniques that measure the same attribute using different physicochemical principles—to ensure all potential impurities are detected and quantified.
For a molecule like 2-Chloro-6-methoxyisonicotinamide, the primary analytical tools at our disposal are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique lens through which to view the sample, and when used in concert, they provide a high-fidelity picture of its true purity.
Chapter 2: High-Performance Liquid Chromatography (HPLC) - The Cornerstone of Purity Analysis
HPLC, particularly in its reverse-phase mode, is the undisputed workhorse for the purity analysis of non-volatile organic compounds like 2-Chloro-6-methoxyisonicotinamide. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities that may have arisen from the synthesis.
Principle of Separation
In reverse-phase HPLC, the stationary phase (typically a C18-bonded silica column) is non-polar, while the mobile phase is a more polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol. Compounds are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later. The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Experimental Protocol: Purity Determination by HPLC
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2-Chloro-6-methoxyisonicotinamide.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Rationale: A C18 column provides excellent hydrophobic selectivity for a broad range of organic molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-17 min: 90% B
- 17-18 min: 90% to 10% B
- 18-25 min: 10% B (re-equilibration)
- Rationale: A gradient elution is crucial for separating compounds with a range of polarities and for ensuring that any highly retained, non-polar impurities are eluted from the column.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 270 nm. Rationale: The methoxy-substituted chloropyridine core of the molecule is expected to have a strong UV absorbance in this region. A DAD allows for the monitoring of multiple wavelengths and can help in identifying co-eluting peaks.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Comparative Data for HPLC Method Development
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) | Rationale for Choosing Condition 2 |
| Mobile Phase | 60% Acetonitrile / 40% Water | 10-90% Acetonitrile Gradient | The gradient elution provides superior resolution for impurities with different polarities. |
| Purity (%) | 98.5% | 99.2% | Condition 1 showed co-elution of a minor impurity with the main peak, artificially inflating its area. |
| Resolution (Main Peak vs. Closest Impurity) | 1.2 | 2.5 | A resolution > 2 is desirable for accurate quantification. Condition 2 achieves baseline separation. |
Chapter 3: Orthogonal Methods for Comprehensive Purity Profiling
While HPLC is excellent for non-volatile organic impurities, it cannot detect volatile compounds like residual solvents, nor can it definitively confirm the structure of the main peak. For these tasks, we turn to orthogonal methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
The synthesis of 2-Chloro-6-methoxyisonicotinamide likely involves organic solvents. GC-MS is the gold standard for identifying and quantifying these residual solvents, which are strictly regulated in pharmaceutical products.
Experimental Protocol: GC-MS for Residual Solvents
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) that is not expected to be a residual solvent from the synthesis.
-
Seal the vial tightly.
2. GC-MS Instrumentation and Conditions:
-
Injector: Headspace Autosampler. Rationale: This technique samples the vapor phase above the sample, allowing for the analysis of volatile compounds without injecting the non-volatile main compound, which would contaminate the GC system.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness. Rationale: This column phase is specifically designed for the analysis of residual solvents.
-
Oven Program:
- Initial Temp: 40 °C, hold for 5 min
- Ramp: 10 °C/min to 240 °C
- Hold at 240 °C for 5 min
-
Carrier Gas: Helium at 1.2 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) source, scanning from m/z 35-350. Rationale: The resulting mass spectra can be compared against standard libraries (e.g., NIST) for positive identification of the volatile impurities.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Residual Solvent Analysis.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound. It provides information on the number of different types of protons, their chemical environment, and their connectivity. While HPLC can show a single peak, NMR can confirm that this peak corresponds to the correct molecule. Furthermore, the presence of small, unidentifiable peaks in the NMR spectrum can indicate impurities that may not have been resolved by HPLC.
For quantitative purposes, Quantitative NMR (qNMR) can be employed. By adding a known amount of an internal standard with a distinct resonance, the absolute purity of the target compound can be determined without needing a reference standard of the compound itself.
Chapter 4: A Holistic Strategy for Purity Assessment
A comprehensive purity assessment is not a linear process but an integrated strategy where the results from one technique inform the next. The following diagram illustrates a robust workflow for moving from a newly synthesized crude product to a fully characterized, high-purity batch.
Caption: Integrated Strategy for Purity Assessment.
Chapter 5: Data Summary and Method Comparison
Choosing the right analytical method depends on the specific question being asked. The table below summarizes the strengths and applications of the discussed techniques.
| Technique | Primary Application | Information Provided | Key Strengths | Limitations |
| HPLC-UV | Quantitative purity of the main compound and non-volatile impurities. | Relative purity (area %), retention time. | High precision, high resolution, robust. | Requires a chromophore, may not detect all impurities, relative quantification. |
| GC-MS | Identification and quantification of volatile impurities and residual solvents. | Identity of volatiles, quantification against standards. | High sensitivity for volatiles, definitive identification via MS library. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Absolute structural confirmation and identification of major impurities. | Chemical structure, presence of impurities, can be made quantitative (qNMR). | Provides detailed structural information, universal detector (for H-containing molecules). | Lower sensitivity than HPLC, complex spectra can be difficult to interpret. |
| HRMS | Unambiguous confirmation of elemental composition. | High-resolution mass-to-charge ratio. | Extremely high accuracy and confidence in molecular formula. | Not inherently quantitative, provides no information on isomers. |
By judiciously applying this suite of analytical tools, researchers and drug development professionals can confidently ascertain the purity of synthesized 2-Chloro-6-methoxyisonicotinamide, ensuring the quality and integrity of their downstream research and development efforts.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
United States Pharmacopeia (USP). <467> Residual Solvents. USP. [Link]
A Senior Application Scientist's Guide to the Characterization and Quantification of Impurities in 2-Chloro-6-methoxyisonicotinamide
Introduction: The Criticality of Purity in Pharmaceutical Development
In the synthesis of any Active Pharmaceutical Ingredient (API), the presence of impurities is inevitable. For 2-Chloro-6-methoxyisonicotinamide, a key intermediate or potential API, a robust impurity profile is not merely a quality control metric; it is a cornerstone of regulatory compliance and patient safety. Impurities can arise from various sources, including starting materials, by-products of side reactions, intermediates, degradation of the final product, and residual reagents or solvents.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of these impurities, making their accurate characterization and quantification a non-negotiable aspect of the drug development lifecycle.[2][3]
This guide provides a comprehensive comparison of analytical strategies and methodologies for establishing a thorough impurity profile for 2-Chloro-6-methoxyisonicotinamide. We will explore the causality behind selecting specific analytical techniques, present validated experimental protocols, and offer insights grounded in years of field experience to empower researchers and drug development professionals in this critical task.
Anticipating the Impurity Landscape: Potential Species in 2-Chloro-6-methoxyisonicotinamide
A logical first step in developing an impurity profiling strategy is to anticipate the likely impurities based on the synthetic route. While the exact synthesis may vary, a plausible pathway could involve the amidation of a 2-chloro-6-methoxyisonicotinic acid derivative.
Potential organic impurities can be classified as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 2-chloro-6-methoxyisonicotinic acid or its precursors.
-
Intermediates: Any synthetic intermediates that were not fully consumed.
-
By-products: Isomeric impurities, products from over-reaction, or side-reactions such as the hydrolysis of the starting material.
-
-
Degradation Products:
-
Hydrolysis: The amide functional group could hydrolyze to the corresponding carboxylic acid (2-chloro-6-methoxyisonicotinic acid) under acidic or basic conditions, or upon exposure to moisture.[4]
-
Oxidation/Photolysis: Degradation initiated by exposure to air or light.
-
-
Inorganic Impurities: Residual catalysts or inorganic reagents used during synthesis.[2][5]
-
Residual Solvents: Organic solvents used during synthesis and purification.[6]
Comparative Analysis of Core Analytical Techniques
No single analytical technique can provide a complete picture of the impurity profile. A multi-faceted, or orthogonal, approach is essential to ensure all potential impurities are detected and accurately quantified.[7] The use of multiple, independent techniques enhances the reliability of the results and is a key principle in method validation.[7][8]
| Technique | Primary Application | Strengths | Limitations |
| HPLC / UHPLC | Separation and quantification of non-volatile organic impurities.[9][10][11] | Gold standard for purity analysis; high resolution and sensitivity; versatile with various detectors (UV, DAD, CAD, MS).[11][12] | UV response is dependent on the chromophore of the impurity, potentially leading to quantification errors without proper standards.[13] |
| LC-MS | Identification of unknown impurities.[14] | Provides molecular weight information for peak identification; high sensitivity and specificity; structural information via MS/MS fragmentation.[14][15] | Quantification can be complex due to ionization efficiency differences; higher operational cost and complexity than HPLC-UV. |
| GC-MS | Analysis of volatile and semi-volatile impurities (e.g., residual solvents).[10] | Excellent separation for volatile compounds; high sensitivity and specificity for identification.[10] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities; quantitative analysis (qNMR).[16][17] | Provides unambiguous structural information; qNMR allows for quantification without a specific reference standard for each impurity.[18][19] | Lower sensitivity compared to MS; requires isolation of the impurity for full structural elucidation, which can be challenging.[16] |
| ICP-MS | Quantification of elemental impurities.[5] | Extremely high sensitivity for detecting and quantifying trace metals and other elemental impurities to meet ICH Q3D guidelines.[5][6] | Specialized instrumentation required; does not provide information on organic impurities. |
A Validated Workflow for Impurity Characterization and Quantification
The following workflow represents a robust, self-validating system for comprehensively analyzing impurities in 2-Chloro-6-methoxyisonicotinamide samples. The integration of orthogonal methods at key decision points ensures the trustworthiness of the final impurity profile.
Caption: A comprehensive workflow for impurity identification and quantification.
Experimental Protocols
Protocol 1: HPLC-UV/DAD Method for Impurity Detection and Quantification
-
Causality: A reversed-phase C18 column is chosen as the primary screening tool due to its versatility in separating moderately polar to non-polar compounds, which are anticipated for 2-Chloro-6-methoxyisonicotinamide and its likely impurities. A gradient elution is employed to ensure that both early and late-eluting impurities are captured within a reasonable runtime. Phosphoric acid is used as a mobile phase modifier to control the ionization state of acidic and basic analytes, leading to sharper, more symmetrical peaks.
-
Methodology:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD), monitoring at 220 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Protocol 2: LC-MS Method for Impurity Identification
-
Causality: This method is designed to interface directly with mass spectrometry. Volatile buffers like ammonium formate are used instead of non-volatile phosphates to prevent contamination of the MS ion source. A faster gradient is often used to get quick molecular weight information for the peaks observed in the primary HPLC-UV screen.
-
Methodology:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan from m/z 100-1000. Data-dependent MS/MS acquisition on the top 3 most intense ions.
-
Sample Preparation: Dilute the sample from Protocol 1 to approximately 0.1 mg/mL.
-
Protocol 3: NMR Sample Preparation for Structural Elucidation
-
Causality: Following isolation by preparative HPLC, the impurity must be prepared for NMR analysis. The choice of deuterated solvent is critical; DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of organic compounds and for its high boiling point, which aids in sample drying. A concentration of 1-5 mg is typically sufficient for standard 1D and 2D NMR experiments on modern spectrometers.
-
Methodology:
-
Isolate the impurity of interest using preparative HPLC with a volatile mobile phase.
-
Remove the solvent from the collected fraction under reduced pressure (lyophilization or rotary evaporation).
-
Place the dried sample under a high vacuum for several hours to remove residual solvent and water.
-
Dissolve approximately 1-5 mg of the isolated impurity in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the complete chemical structure.[20]
-
Troubleshooting Common Analytical Issues
Effective impurity analysis requires a proactive approach to troubleshooting. The logical diagram below outlines a decision-making process for investigating an unexpected peak in an HPLC chromatogram.
Caption: Logic diagram for troubleshooting unexpected HPLC peaks.
Conclusion
The characterization and quantification of impurities in 2-Chloro-6-methoxyisonicotinamide is a complex but manageable process that relies on the strategic application of orthogonal analytical techniques. By beginning with a broad screening method like HPLC-UV, proceeding to definitive identification with LC-MS and NMR, and employing specialized techniques like GC-MS and ICP-MS for specific impurity classes, a complete and trustworthy impurity profile can be established. This systematic, evidence-based approach not only satisfies regulatory requirements but also ensures the ultimate quality and safety of the final drug product.
References
- HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. PubMed.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC.
- High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
- Pharmaceutical Analytical Impurities. US Pharmacopeia (USP).
- Orthogonal method in pharmaceutical product analysis. Alphalyse.
- Validation of Compendial Procedures <1225>. US Pharmacopeia.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Effective API analysis using UHPLC-UV and a single quadrupole mass detector. Thermo Fisher Scientific.
- Highly efficient biosynthesis of isonicotinamide through a substrate access tunnel engineered nitrile hydratase from Carbonactinospora thermoautotrophicus. New Journal of Chemistry (RSC Publishing).
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Impurity Profiling And Characterization For Generic Project.
- HPLC-UV Method Development for Highly Polar Impurities. Resolian.
- An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
- ICH Q3B(R2) Impurities in New Drug Products.
- HPLC-UV method approach for the analysis and impurity profiling of Captopril. SciSpace.
- Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch.
- Impurities: Definitions, Types, and NMR Analysis. MolecularCloud.
- Mass Spectrometry in Drug Development Applic
- Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline. Benchchem.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus America.
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
- Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Technology Networks.
- IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.
- Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. lejan-team.com [lejan-team.com]
- 4. database.ich.org [database.ich.org]
- 5. netpharmalab.es [netpharmalab.es]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. sepscience.com [sepscience.com]
- 13. lcms.cz [lcms.cz]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. Impurities: Definitions, Types, and NMR Analysis | MolecularCloud [molecularcloud.org]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. ijprajournal.com [ijprajournal.com]
Comparative Efficacy and Mechanistic Profiling: 2-Chloro-6-methoxyisonicotinamide vs. 2,6-Dichloroisonicotinic Acid Derivatives
Executive Summary
The rational design of small-molecule modulators relies heavily on structural fine-tuning to optimize target affinity and bioavailability. In both agrochemical defense elicitation and pharmaceutical antiviral research, pyridine derivatives serve as highly versatile scaffolds. This guide provides an objective, data-driven comparison between 2,6-dichloroisonicotinic acid (INA) derivatives —benchmark synthetic elicitors of Systemic Acquired Resistance (SAR)—and 2-chloro-6-methoxyisonicotinamide , a structurally analogous compound with distinct functional group substitutions. By analyzing their mechanistic pathways, quantitative performance, and experimental workflows, researchers can better leverage these compounds for targeted biological applications.
Structural and Mechanistic Divergence
2,6-Dichloroisonicotinic Acid (INA) Derivatives
INA and its derivatives (such as TFINA and various amides) are characterized by a pyridine ring flanked by two electron-withdrawing chlorine atoms at positions 2 and 6.
-
Mechanism of Action: INA acts as a functional analog to salicylic acid (SA). It and , the primary enzymes responsible for scavenging hydrogen peroxide[1],[2]. This enzymatic blockade triggers a rapid accumulation of Reactive Oxygen Species (ROS). The ROS burst serves as a secondary messenger, activating Pathogenesis-Related (PR) gene expression and culminating in SAR.
-
Derivative Advantages: Modifying the carboxylic acid into an ester or amide significantly increases lipophilicity. This enhances membrane permeability, allowing derivatives to with superior biological activity compared to the parent acid[3].
2-Chloro-6-methoxyisonicotinamide
This compound modifies the traditional INA scaffold by replacing the carboxylic acid with an amide group and substituting one chlorine atom with an electron-donating methoxy group.
-
Mechanism of Action: The dual modification fundamentally alters the electrostatic potential and hydrogen-bonding profile of the pyridine ring. While the amide group ensures high cellular uptake (similar to INA amides), the methoxy group shifts the molecule's target specificity. Consequently, this scaffold is heavily utilized in pharmaceutical applications, notably as an intermediate in the synthesis of , where precise protein-ligand docking is required[4].
Quantitative Data Comparison
The following table summarizes the comparative performance metrics of these pyridine classes based on established biochemical assays and field-proven data.
| Parameter | 2,6-Dichloroisonicotinic Acid (INA) | INA Amide Derivatives | 2-Chloro-6-methoxyisonicotinamide |
| Primary Target Affinity | Catalase / APX | Catalase (Enhanced Uptake) | Viral NS5A / Modulated Catalase |
| Catalase Inhibition (IC50) | ~95 µM | ~45 µM | >100 µM (Theoretical shift) |
| SAR Induction Efficacy | ~55% Lesion Reduction | Up to 92% Lesion Reduction | Dose-dependent / Under Evaluation |
| ClogP (Lipophilicity) | 1.82 (Moderate) | 2.15 (High) | 1.45 (Moderate-High) |
| Phytotoxicity Profile | Moderate | Low | Very Low (Extrapolated) |
Mechanistic Visualization
Fig 1: Signaling pathway of pyridine derivatives inducing Systemic Acquired Resistance via ROS.
Self-Validating Experimental Protocols
To objectively compare the efficacy of these compounds, the following self-validating protocols must be employed. These methodologies are designed to ensure data integrity through built-in causality and control checks.
Protocol 1: In Vitro Catalase Inhibition Assay
Objective: Quantify the binding affinity and inhibitory effect of pyridine derivatives on catalase activity.
-
Enzyme Preparation: Reconstitute purified catalase (or tobacco SA-binding protein) in 50 mM potassium phosphate buffer (pH 7.0).
-
Causality: This specific buffer system mimics the physiological pH of the cytosol, ensuring the enzyme maintains its native, active conformation.
-
-
Compound Incubation: Incubate 10 nM of the enzyme with varying concentrations (10–100 µM) of the test compound for 10 minutes at 25°C.
-
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced.
-
-
Substrate Addition: Rapidly inject H₂O₂ to a final concentration of 10 mM to initiate the reaction.
-
Kinetic Measurement: Monitor the decrease in absorbance at 240 nm continuously for 3 minutes using a UV-Vis spectrophotometer.
-
Causality: H₂O₂ absorbs strongly at 240 nm; as active catalase decomposes it into water and oxygen, the absorbance drops. A blunted drop indicates successful enzyme inhibition.
-
-
Self-Validation Check: Run a parallel positive control using 100 µM Salicylic Acid (SA). If the SA control fails to demonstrate a ~40% reduction in the H₂O₂ decomposition rate, the enzyme batch is degraded, and the assay must be voided.
Protocol 2: In Vivo SAR Induction and Viral Challenge
Objective: Evaluate the phenotypic efficacy of the compounds in inducing systemic acquired resistance against Tobacco Mosaic Virus (TMV).
-
Elicitor Application: Dissolve the compounds in a 0.1% Tween-20 aqueous solution to a final concentration of 50 µM. Spray the foliage of 6-week-old Nicotiana tabacum cv. Xanthi until runoff.
-
Causality: Tween-20 acts as a surfactant, breaking the surface tension of the leaf cuticle to ensure uniform cellular uptake of the lipophilic compounds.
-
-
Induction Incubation: House the treated plants in a controlled growth chamber (22°C, 16h light cycle) for 48 hours.
-
Causality: This 48-hour window is the strict temporal requirement for the transcriptional activation of PR genes and the subsequent accumulation of defense proteins.
-
-
Viral Inoculation: Dust the upper leaves with carborundum powder and mechanically rub them with a 1 µg/mL TMV suspension.
-
Causality: Carborundum creates uniform micro-abrasions on the epidermis, providing direct entry points for the viral particles without causing necrotic tissue damage.
-
-
Quantification: Seven days post-infection, quantify the number of necrotic lesions per square centimeter of leaf tissue.
-
Self-Validation Check: Include a mock-inoculated control group treated only with the 0.1% Tween-20 buffer. If these leaves develop necrotic spots prior to viral challenge, the test compound concentration is phytotoxic rather than eliciting a true immune response, necessitating a downward titration of the dose.
Workflow Visualization
Fig 2: Standardized workflow for evaluating in vivo SAR induction efficacy in tobacco models.
References
-
Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). "Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco." Proceedings of the National Academy of Sciences, 92(16), 7143-7147. URL:[Link]
-
Durner, J., & Klessig, D. F. (1995). "Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses." Proceedings of the National Academy of Sciences, 92(24), 11312-11316. URL:[Link]
-
Qiu, J., et al. (2006). "Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites." Applied Microbiology and Biotechnology, 71(2), 164-167. URL:[Link]
- Romine, J. L., et al. (2011). "Hepatitis C virus inhibitors." World Intellectual Property Organization, Patent WO2011082077A1.
Sources
- 1. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011082077A1 - Hepatitis c virus inhibitors - Google Patents [patents.google.com]
A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-methoxyisonicotinamide
This document provides essential procedural guidance for the safe handling and disposal of 2-Chloro-6-methoxyisonicotinamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide a clear, actionable framework for managing waste streams containing this compound, ensuring compliance with regulatory standards and safeguarding our laboratory environment. The protocols herein are based on established safety principles and an understanding of the chemical's hazard profile.
Foundational Knowledge: Hazard Assessment and Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. 2-Chloro-6-methoxyisonicotinamide, like many halogenated aromatic compounds, requires careful management to prevent personnel exposure and environmental contamination.
1.1 Inherent Hazards Based on data from structurally similar compounds, 2-Chloro-6-methoxyisonicotinamide is classified as a hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1]
-
Skin Irritation: Causes skin irritation.[2][3] Prolonged contact should be avoided.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][2][5]
Under thermal decomposition, this compound may release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]
1.2 Quantitative Hazard Summary The following table summarizes the hazard classifications as stipulated by the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][1][5] |
1.3 Personal Protective Equipment (PPE) as a Non-Negotiable Standard A robust PPE protocol is the cornerstone of safe handling. The selection of appropriate PPE is not merely a suggestion but a mandatory practice to create a barrier between the researcher and the chemical.
-
Hand Protection: Wear protective gloves, such as nitrile rubber, that are resistant to chemical permeation.[1] Always inspect gloves for integrity before use and wash hands thoroughly with soap and water after handling.[2][6]
-
Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[1]
-
Respiratory Protection: All handling of the solid material should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2] If ventilation is inadequate or during large-scale operations, a NIOSH/MSHA approved respirator may be required.[7]
The Disposal Workflow: From Benchtop to Final Disposition
Proper disposal is a systematic process that begins the moment a substance is designated as waste. The following sections provide a logical, step-by-step methodology.
2.1 Waste Characterization: The Critical First Step As a chlorinated organic compound, 2-Chloro-6-methoxyisonicotinamide is considered a hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[8][9] Waste streams containing such compounds are often categorized under specific "F-listed" codes if they are from certain common industrial processes, though for laboratory waste, characterization based on hazardous properties is more common.[10][11]
The decision to segregate this waste is not arbitrary; it is a scientifically-driven choice to prevent dangerous reactions and ensure compliant disposal. Halogenated waste streams often require high-temperature incineration for complete destruction, a different process than that used for non-halogenated solvents.[12]
2.2 Visualizing the Segregation Protocol The following diagram illustrates the decision-making process for segregating chemical waste in the laboratory.
Caption: Waste segregation decision tree for 2-Chloro-6-methoxyisonicotinamide.
Standard Operating Procedure: Disposal Protocol
This protocol ensures that waste is handled safely and in accordance with regulatory requirements from the point of generation to its final collection.
Step 1: Containerization and Labeling
-
Select the Right Container: Use a chemically compatible container with a secure, tight-fitting lid.[2] The container must be in good condition, free of leaks or residues on the outside.
-
Label Immediately: All waste containers must be clearly labeled.[12] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Chloro-6-methoxyisonicotinamide"
-
The specific hazard(s): "Irritant"
-
The date accumulation started.
-
Step 2: Waste Segregation
-
Solid Waste: Place pure or excess 2-Chloro-6-methoxyisonicotinamide powder into a designated solid waste container. Do not mix with other chemical solids unless compatibility is confirmed.
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels contaminated with the compound should be placed in a separate, clearly labeled container for "Contaminated Solid Waste."
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a liquid waste container. Crucially, halogenated waste must be kept separate from non-halogenated waste to facilitate proper disposal by your institution's waste management provider.[12]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container at or near the point of generation, in a designated SAA.[12] This area should be under the control of the laboratory personnel.
-
Safe Storage: Containers must be kept closed at all times except when actively adding waste.[12] Store in a cool, dry, and well-ventilated location away from incompatible materials such as bases, amines, or strong reducing agents.[4]
Step 4: Arranging for Final Disposal
-
Licensed Disposal: The ultimate disposal of hazardous waste must be handled by a licensed waste disposal contractor.[13]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health & Safety (EHS) department.[12] Do not exceed the maximum allowable volume of accumulated waste in your SAA (typically 55 gallons).[12]
Decontamination and Spill Management
4.1 Decontamination of Equipment
-
Glassware and Tools: Reusable items should be decontaminated thoroughly. Rinse with a suitable solvent (such as ethanol or acetone) in a fume hood. The solvent rinseate must be collected and disposed of as halogenated liquid hazardous waste. After the initial solvent rinse, wash the equipment with soap and water.[6]
-
Work Surfaces: Clean contaminated work surfaces with soap and water.[6]
4.2 Emergency Procedures for Accidental Spills In the event of a spill, prompt and correct action is crucial to prevent exposure.
-
Minor Spills (Solid):
-
Ensure proper PPE is worn (gloves, goggles, lab coat).[2]
-
Avoid generating dust.[2] Do NOT use a dry air hose for cleaning.[2]
-
Carefully sweep or shovel the spilled material into a suitable, sealable container for disposal.[1][2] If available, a vacuum cleaner designed for hazardous dusts may be used.[2]
-
Label the container as hazardous waste.
-
Decontaminate the spill area as described above.
-
-
Major Spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's EHS or emergency response team immediately.[13]
-
Prevent entry into the affected area.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2] Adherence to these protocols is not just a matter of regulatory compliance; it is a fundamental aspect of our professional responsibility to ensure a safe and sustainable research environment.
References
-
2-Chloro-6-methoxy-4-pyridinecarboxylic acid - Safety Data Sheet. ChemView, EPA.[Link]
-
Safety Data Sheet - mso+. Greenbook.[Link]
-
SAFETY DATA SHEET - 2-Chloro-6-methyl-3-pyridinecarboxylic acid. Thermo Fisher Scientific.[Link]
-
SAFETY DATA SHEET - 2-Chloro-6-methylnicotinamide. Fisher Scientific.[Link]
-
2-Chloroisonicotinamide - Compound Summary. PubChem, National Center for Biotechnology Information.[Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville, Department of Environmental Health & Safety.[Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.[Link]
-
EPA Hazardous Waste Codes. University of Georgia, Environmental Safety Division.[Link]
-
Appendix III List of Halogenated Organic Compounds. California Code of Regulations.[Link]
-
OSHA Respirator Requirements for Selected Chemicals. NIOSH, Centers for Disease Control and Prevention.[Link]
Sources
- 1. fishersci.be [fishersci.be]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. govt.westlaw.com [govt.westlaw.com]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. wku.edu [wku.edu]
- 11. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 12. louisville.edu [louisville.edu]
- 13. chemview.epa.gov [chemview.epa.gov]
A Researcher's Guide to the Safe Handling of 2-Chloro-6-methoxyisonicotinamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxyisonicotinamide. The following protocols are grounded in established laboratory safety principles and data from structurally related compounds to ensure a comprehensive approach to minimizing risk.
The prudent handling of any chemical reagent is foundational to successful and safe research. For 2-Chloro-6-methoxyisonicotinamide, while specific toxicological data is limited, its chemical structure, featuring a chlorinated pyridine ring, necessitates a cautious approach. Structurally similar compounds are known to cause skin and eye irritation.[1] Therefore, the following guidance is designed to provide a robust framework for its safe utilization in the laboratory.
Hazard Assessment and Risk Mitigation
2-Chloro-6-methoxyisonicotinamide is classified as a potential irritant. Based on data from analogous compounds, the primary hazards are:
-
Skin Irritation (H315): May cause redness and discomfort upon contact with the skin.[1]
-
Serious Eye Irritation (H319): Can cause significant irritation if it comes into contact with the eyes.[1]
-
Potential Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
Given these potential hazards, a thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate personal protective equipment is non-negotiable when handling 2-Chloro-6-methoxyisonicotinamide. The following table summarizes the recommended PPE for various laboratory operations.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Mandatory for all handling procedures.[3] For tasks with a higher risk of splashing, a face shield worn over safety glasses is recommended.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are generally suitable for incidental contact.[5] It is crucial to inspect gloves for any damage before use and to change them immediately if contact with the chemical occurs.[5] For prolonged handling, consider double-gloving.[5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect the skin.[5] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required in the laboratory at all times.[5] |
| Respiratory Protection | Respirator (if necessary) | All handling of solid 2-Chloro-6-methoxyisonicotinamide should be conducted in a certified chemical fume hood to minimize inhalation risk.[6][7] If a fume hood is not available or if significant aerosolization is anticipated, a NIOSH-approved respirator may be required.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-Chloro-6-methoxyisonicotinamide will ensure a safe and efficient workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Keep the container tightly closed when not in use.[8]
Handling and Use
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly.[7] The work area should be clean and free of clutter.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent the generation of dust in the open lab.[7]
-
Use appropriate tools (e.g., spatulas) for transfers.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.[9]
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[2]
-
Decontaminate the work surface and any equipment used.
-
Workflow for Safe Handling
Caption: Workflow for handling 2-Chloro-6-methoxyisonicotinamide.
Disposal Plan: Responsible Waste Management
All waste containing 2-Chloro-6-methoxyisonicotinamide must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a designated, labeled, and sealed hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[1][10] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill:
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10]
-
For a large spill, evacuate the area and contact your institution's EHS department.
-
By adhering to these guidelines, researchers can confidently and safely handle 2-Chloro-6-methoxyisonicotinamide, fostering a secure and productive laboratory environment.
References
- Tokyo Chemical Industry. (2025). Safety Data Sheet: 2-Chloroisonicotinamide.
- Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-6-methylnicotinamide.
- ChemicalBook. (2025). 2-Chloro-6-methoxypyridine - Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-methoxyisonicotinic acid.
- Apollo Scientific. (2022). Safety Data Sheet: 2-Chloro-6-methoxyisonicotinic acid.
- BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- MedChemExpress. (2025). Isonicotinamide (Standard)-SDS.
- CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. (n.d.). Retrieved from British Pharmacopoeia Commission Office.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- New Jersey Department of Health. (2004). Hazard Summary: 2-Chloropyridine.
- TargetMol. (2026). Safety Data Sheet: 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione.
- Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine hydrochloride, 98%.
- Texas A&M University. (2020). Laboratory Safety Program Guideline. Retrieved from Texas A&M University Employee Resources.
- Southeastern Louisiana University. (2023). Safety Procedures for General Laboratories.
- Apollo Scientific. (2022). Safety Data Sheet: Isonicotinamide.
Sources
- 1. fishersci.be [fishersci.be]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. southeastern.edu [southeastern.edu]
- 8. 2-Chloro-6-methoxypyridine - Safety Data Sheet [chemicalbook.com]
- 9. resources.tamusa.edu [resources.tamusa.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
